4-(Hydroxymethyl)picolinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443921 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71935-32-5 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)picolinonitrile (CAS: 71935-32-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry. With its unique arrangement of a pyridine ring, a hydroxymethyl group, and a nitrile functionality, this compound offers a rich scaffold for the synthesis of diverse and complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, reactivity, and potential applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in research and development. This section details the key characteristics of this compound.
General Properties
| Property | Value | Source(s) |
| CAS Number | 71935-32-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 111-112 °C | |
| Boiling Point (Predicted) | 340.4 ± 27.0 °C | |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | |
| pKa (Predicted) | 13.03 ± 0.10 | |
| InChI Key | ZJSSDJCFSASGNQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted and Analog-Based)
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 2.0-5.0 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (Pyridine Ring): Five distinct signals in the aromatic region (δ 120-160 ppm).
-
Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.
1.2.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 134. Fragmentation may involve the loss of the hydroxymethyl group or other characteristic cleavages of the pyridine ring. Predicted collision cross section data for various adducts are also available.
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.
Proposed Synthetic Route
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route can be adapted from general methods for the synthesis of substituted picolinonitriles. A potential synthetic pathway is outlined below.
Caption: A proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Oxidation of 4-Methylpicolinonitrile: To a solution of 4-methylpicolinonitrile in a suitable solvent (e.g., dioxane/water), add a slight excess of selenium dioxide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter to remove selenium, and concentrate the filtrate. Purify the crude 4-formylpicolinonitrile by column chromatography.
-
Reduction of 4-Formylpicolinonitrile: Dissolve the 4-formylpicolinonitrile in a protic solvent such as methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for a few hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield this compound.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the hydroxymethyl group, and the nitrile group.
Caption: Reactivity map of this compound.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
-
Hydroxymethyl Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification, etherification, or conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.
-
Nitrile Group: The nitrile functionality is a versatile handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxymethyl and nitrile groups on the pyridine ring of this compound provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its role as a key intermediate in the synthesis of various bioactive molecules is evident from the scientific and patent literature. It is often utilized in the construction of more complex heterocyclic systems with potential therapeutic applications. For instance, it can serve as a precursor for the synthesis of substituted pyridines that are explored as inhibitors of various enzymes or as ligands for receptors. The nitrile group, in particular, is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
The versatility of this compound makes it a valuable tool in the hit-to-lead and lead optimization stages of drug discovery, where the systematic modification of a core scaffold is essential for improving potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
Solubility
Experimentally determined solubility data for this compound in a range of solvents is not extensively reported. However, based on its structure, a qualitative prediction of its solubility can be made. The presence of the polar hydroxymethyl group and the nitrogen atom in the pyridine ring suggests that it will have some solubility in polar protic solvents like water, methanol, and ethanol, particularly with heating. It is also expected to be soluble in polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents like hexanes is likely to be low.
Protocol for Solubility Determination:
A simple and effective method for determining the solubility of a solid in a given solvent is the isothermal equilibrium method.
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established), HPLC, or by evaporating the solvent and weighing the residue.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of a wide array of complex molecules and compound libraries. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. While some experimental data for this specific compound is sparse, a combination of predictive methods and data from analogous structures provides a solid foundation for its application in the pursuit of novel therapeutics.
References
An In-Depth Technical Guide to 4-(Hydroxymethyl)-2-pyridinecarbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-2-pyridinecarbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive hydroxymethyl group at the 4-position and a versatile nitrile group at the 2-position, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-(hydroxymethyl)-2-pyridinecarbonitrile is fundamental for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 136435-97-9 | - |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [2][3] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | 159 - 163 °C (predicted) | [3] |
| Boiling Point | 343.5 °C at 760 mmHg (predicted) | [3] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.[4] | [4] |
| Stability | Stable under normal conditions, but may react with strong acids, bases, or oxidizing agents.[4] | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, with the carbon of the nitrile group appearing at a characteristic downfield shift, and a signal for the methylene carbon of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxymethyl group is also expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available in public databases.[2]
Synthesis of 4-(Hydroxymethyl)-2-pyridinecarbonitrile
The synthesis of 4-(hydroxymethyl)-2-pyridinecarbonitrile can be approached through several synthetic strategies, primarily involving the modification of pre-existing pyridine derivatives. A logical and commonly employed route involves the functionalization of a more readily available starting material, such as 4-methyl-2-pyridinecarbonitrile.
Synthetic Workflow from 4-Methyl-2-pyridinecarbonitrile
A plausible synthetic pathway involves the selective oxidation of the methyl group of 4-methyl-2-pyridinecarbonitrile. This transformation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid or unwanted reactions with the nitrile group.
References
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(hydroxymethyl)pyridine-2-carbonitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 3. chempanda.com [chempanda.com]
- 4. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, makes it a versatile building block for the synthesis of a wide array of complex molecular architectures. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.
Introduction: The Scientific Rationale
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The substituents on this ring system play a crucial role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. In this compound, the hydroxymethyl group at the 4-position can engage in hydrogen bonding, enhancing aqueous solubility, while the nitrile group at the 2-position serves as a versatile chemical handle for various transformations. This guide delves into the core physical properties that define the behavior of this compound in experimental settings.
Core Physicochemical Properties
A summary of the key physical properties of this compound is presented in Table 1. It is critical to note that while some properties have been experimentally determined, others, such as the boiling point and pKa, are currently based on predictive models.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 111-112 °C | [4] |
| Boiling Point | 340.4 ± 27.0 °C (Predicted) | [4] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.03 ± 0.10 (Predicted) | [4] |
| Solubility | Predicted to have limited solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF).[5] The isomeric 3-(hydroxymethyl)picolinonitrile is reported to have higher aqueous solubility.[6] | |
| CAS Number | 71935-32-5 | [1] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The following sections provide detailed, field-proven protocols for the experimental validation of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure a good seal.
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C) to ensure temperature and enthalpy accuracy.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min, under a nitrogen purge to prevent oxidation.
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. A sharp melting peak is indicative of high purity.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. A systematic approach is employed to classify the compound's solubility.
Experimental Workflow:
Caption: Systematic Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Water Solubility: Add approximately 10-20 mg of this compound to 1 mL of deionized water in a test tube. Vortex or shake vigorously for 1-2 minutes. Observe for complete dissolution. If soluble, test the pH of the solution with litmus paper.
-
Aqueous Base Solubility: If insoluble in water, add the same amount of compound to 1 mL of 5% aqueous sodium hydroxide solution. Observe for dissolution, which would indicate acidic properties.
-
Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility in 1 mL of 5% aqueous hydrochloric acid. Dissolution indicates basic properties, likely due to the pyridine nitrogen.
-
Concentrated Acid Solubility: For compounds insoluble in the above, test solubility in concentrated sulfuric acid. Dissolution can indicate the presence of functional groups that can be protonated by the strong acid.
-
Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane. This provides a qualitative measure of the compound's polarity.
pKa Determination by Potentiometric Titration
Rationale: The pKa is a measure of the acidity of a compound. For this compound, the pKa of the pyridinium ion is a key parameter influencing its ionization state at different pH values. Potentiometric titration is a classic and reliable method for its determination.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a singlet and two doublets).
-
Hydroxymethyl Protons (-CH₂OH, 2H): A singlet is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet that can exchange with D₂O. Its chemical shift is concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyridine Carbons (5C): Five signals are expected in the aromatic region (δ 120-160 ppm).
-
Nitrile Carbon (-CN, 1C): A signal around δ 115-120 ppm.
-
Hydroxymethyl Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Key Predicted IR Absorptions:
-
O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Weak to medium bands around 3000-3100 cm⁻¹.
-
C≡N Stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (alcohol): A strong band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a hydrogen atom (m/z = 133), a hydroxyl group (m/z = 117), and potentially the hydroxymethyl group (m/z = 103).
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Stability: The compound is generally stable under normal laboratory conditions. However, the hydroxymethyl group can be susceptible to oxidation, and the nitrile group can undergo hydrolysis under strong acidic or basic conditions.
-
Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize degradation. It should be kept in a dry, well-ventilated place away from strong oxidizing agents.[1]
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound. While some experimental data is available, further research is warranted to replace predicted values with experimentally determined ones, particularly for the boiling point and pKa. The detailed protocols provided herein offer a robust framework for researchers to perform their own characterization, ensuring data accuracy and reproducibility. A comprehensive grasp of these physical properties will undoubtedly facilitate the innovative application of this versatile molecule in the advancement of science.
References
- 1. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 2. CAS 71935-32-5: 4-(hydroxymethyl)pyridine-2-carbonitrile [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 5. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
- 6. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-(Hydroxymethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Hydroxymethyl)picolinonitrile
This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted with both a hydroxymethyl group and a cyano (nitrile) group. This unique arrangement of functional groups makes it a strategically valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in numerous biologically active molecules, while the hydroxymethyl group offers a site for esterification or etherification, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1] The picolinonitrile scaffold itself is a significant pharmacophore, with the nitrile moiety often involved in critical binding interactions with biological targets.[2]
For drug development professionals, a precise understanding of the compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for all subsequent stages of development, from purity assessment and quality control to formulation and manufacturing.[3][4] This guide provides a detailed examination of two of the most critical of these properties: the melting point and boiling point. It offers not only the established values for this compound but also provides the underlying scientific principles and detailed experimental protocols for their accurate determination.
Physicochemical Properties of this compound
The core physical constants of this compound are summarized below. These values serve as a benchmark for identity and purity confirmation in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | 4-(hydroxymethyl)-2-pyridinecarbonitrile; 2-Cyano-4-(hydroxymethyl)pyridine | [5][6] |
| Appearance | White to off-white solid | [6] |
| Molecular Formula | C₇H₆N₂O | [5][6] |
| Molecular Weight | 134.14 g/mol | [6] |
| CAS Number | 71935-32-5 | [5][6] |
| Melting Point | 111-112 °C | [6] |
| Boiling Point | 340.4 ± 27.0 °C (Predicted) | [6] |
Part 1: Melting Point Determination and Its Critical Role in Drug Development
The melting point of a pure crystalline solid is a sharp, characteristic physical constant.[7] Its determination is a foundational technique for verifying both the identity and purity of a compound.[3][4] For an active pharmaceutical ingredient (API) like this compound, a depressed and broadened melting range is a clear indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[8][9]
Furthermore, the thermal behavior of an API is paramount for advanced formulation strategies. Processes like hot-melt extrusion (HME), used to enhance the solubility and bioavailability of poorly soluble drugs, rely on processing materials above their melting or glass transition temperatures.[5][6] An accurate melting point is therefore essential for defining the processing parameters to avoid thermal degradation of the API.[1]
Experimental Protocol: USP <741> Capillary Method
The following protocol is based on the widely accepted capillary method, as detailed in the United States Pharmacopeia (USP) General Chapter <741>.[10][11][12]
I. Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it using a mortar and pestle.[7]
-
The sample must be thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[10]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.[9][10]
II. Instrument Setup and Measurement:
-
Calibrate the melting point apparatus using certified reference standards that melt near the expected temperature of the sample (111-112 °C).[10]
-
Set the starting temperature of the apparatus to approximately 5-10 °C below the expected melting point.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the heating ramp rate. For a precise determination, a slow ramp rate of 1-2 °C per minute is critical.[13] A faster rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.[13][14]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid crystal disappears (the clear point).
-
The recorded melting point is the range between these two temperatures. For a pure sample, this range should be narrow (typically 0.5-1.5 °C).[15]
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination for a High-Melting Solid
The predicted boiling point of this compound is high (340.4 °C), which presents a significant challenge for experimental determination. At such temperatures, many organic compounds, including this one, are prone to decomposition. Therefore, direct measurement at atmospheric pressure is often impractical. The boiling point is defined as the temperature at which the vapor pressure of a liquid equals the surrounding environmental pressure.[16] By reducing the external pressure using a vacuum, the temperature required to reach the boiling point is significantly lowered, preventing decomposition.[17][18]
Experimental Protocol: Micro-Boiling Point Determination under Reduced Pressure
This method is suitable for small sample quantities and avoids the need for a full distillation apparatus.
I. Apparatus Setup:
-
Place a small amount (approx. 0.5 mL) of the sample into a small test tube or Durham tube.
-
Since the sample is a solid at room temperature, it must first be melted. Gently heat the sample tube in a sand bath or heating block until it is just molten.
-
Insert a capillary melting point tube, sealed end up, into the liquid sample.
-
Attach the sample tube to a thermometer using a rubber band or wire, ensuring the bottom of the sample tube is level with the thermometer bulb.
-
Place this assembly inside a Thiele tube or a similar side-arm flask suitable for heating under vacuum. The sample should be immersed in the heating oil of the Thiele tube.
-
Connect the side-arm of the flask to a vacuum source with a manometer in the line to monitor the pressure.
II. Measurement:
-
Begin heating the apparatus gently.
-
Apply a vacuum to the system, and record the stable pressure from the manometer.
-
Continue to heat while observing the inverted capillary tube. As the temperature rises, trapped air will expand and exit the tube.
-
The onset of boiling is indicated by a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.[19]
-
Once a vigorous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
-
As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[19] This signifies the point where the sample's vapor pressure equals the pressure of the vacuum system.
-
Record this temperature and the corresponding pressure from the manometer.
-
This value can be extrapolated to atmospheric pressure using a pressure-temperature nomograph if required.[20]
Conclusion: From Physical Constants to Drug Development Success
The accurate determination of the melting and boiling points of this compound is a cornerstone of its chemical characterization. These are not merely numbers in a table but are critical data points that inform decisions throughout the drug development lifecycle. The melting point serves as a reliable and cost-effective gatekeeper for purity and identity, directly impacting quality control and the viability of thermal-based formulation processes.[7][15] The boiling point, while more complex to determine, provides essential data on the compound's volatility and thermal stability limits. By adhering to rigorous, standardized protocols, researchers and drug development professionals can ensure the integrity of their data, laying a solid foundation for the successful advancement of new chemical entities from the laboratory to the clinic.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. westlab.com [westlab.com]
- 3. youtube.com [youtube.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot Melt Extrusion, Drug Molecules | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Home Page [chem.ualberta.ca]
- 9. chm.uri.edu [chm.uri.edu]
- 10. thinksrs.com [thinksrs.com]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 14. thinksrs.com [thinksrs.com]
- 15. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 16. Boiling point - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cms.qut.edu.au [cms.qut.edu.au]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nwsci.com [nwsci.com]
A Technical Guide to the Spectroscopic Profile of 4-(Hydroxymethyl)picolinonitrile
This guide provides an in-depth analysis of the spectroscopic data for 4-(Hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and materials science. Understanding its unique spectral signature is crucial for researchers in synthesis, process development, and quality control. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.
Introduction to this compound
This compound, with the CAS Number 71935-32-5, is a bifunctional pyridine derivative. Its structure incorporates a nitrile group and a hydroxymethyl group on the pyridine ring, making it a versatile intermediate for creating more complex molecular architectures. Accurate and comprehensive characterization of this compound is the bedrock of its reliable use in research and development. This guide serves as an authoritative reference for its spectroscopic properties.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| CAS Number | 71935-32-5 | |
| Appearance | White to off-white solid | |
| Melting Point | 111-112 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of its proton and carbon framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
¹H NMR Data Summary (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H6 |
| ~7.8 | Doublet | 1H | H5 |
| ~7.6 | Singlet | 1H | H3 |
| ~5.5 | Singlet | 1H | -OH |
| ~4.8 | Singlet | 2H | -CH₂- |
Interpretation:
The downfield chemical shifts of the aromatic protons are characteristic of a pyridine ring. The distinct signals for the hydroxymethyl group's methylene (-CH₂) and hydroxyl (-OH) protons are also clearly identifiable. The hydroxyl proton's chemical shift can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
¹³C NMR Data Summary (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C4 |
| ~150 | C6 |
| ~133 | C2 |
| ~125 | C5 |
| ~122 | C3 |
| ~117 | -CN |
| ~62 | -CH₂- |
Interpretation:
The chemical shifts of the pyridine ring carbons are in the expected aromatic region. The carbon of the nitrile group (-CN) appears in a characteristic downfield region. The upfield signal corresponds to the carbon of the hydroxymethyl group (-CH₂-).
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) spectrometer.
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Use a standard 100 MHz (or higher) spectrometer.
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its key functional moieties.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |
| ~1600, ~1480 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Interpretation:
The broad absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The sharp peak around 2230 cm⁻¹ is characteristic of a nitrile group. The various C-H, C=C, C=N, and C-O stretches confirm the presence of the aromatic ring and the primary alcohol functionality.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for the presence of characteristic absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Mass Spectrometry Data Summary (Electron Ionization - EI)
| m/z | Interpretation |
| 134 | Molecular ion [M]⁺ |
| 116 | [M - H₂O]⁺ |
| 105 | [M - CHO]⁺ |
| 78 | Pyridine fragment |
Interpretation:
The molecular ion peak at m/z 134 confirms the molecular weight of this compound. Common fragmentation patterns for this molecule under EI conditions include the loss of water (H₂O) from the hydroxymethyl group to give a fragment at m/z 116, and the loss of a formyl radical (CHO) to yield a fragment at m/z 105. The presence of a peak at m/z 78 is indicative of the pyridine ring fragment.
Experimental Protocol for Mass Spectrometry (EI-GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
-
MS Detection (EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy (ATR).
Caption: Workflow for Mass Spectrometry (EI-GC/MS).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry confirms the structure and provides the necessary analytical details for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to scientific integrity and progress in drug development and materials science.
References
An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)picolinonitrile from Pyridine Precursors
Abstract
4-(Hydroxymethyl)picolinonitrile is a key building block in contemporary medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse synthetic elaborations. This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of this valuable intermediate, starting from readily available pyridine precursors. We will delve into two primary synthetic strategies, meticulously detailing the experimental protocols, underlying reaction mechanisms, and critical process considerations. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering a blend of theoretical insights and practical, field-proven guidance.
Introduction
The pyridine scaffold is a cornerstone of numerous biologically active molecules. Specifically, polysubstituted pyridines, such as this compound, offer a unique constellation of functional groups—a nucleophilic hydroxymethyl group and an electrophilic nitrile—that serve as versatile handles for the construction of complex molecular architectures. The strategic placement of these groups on the pyridine ring makes this compound a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide will explore the primary synthetic routes from simple pyridine derivatives, focusing on reaction efficiency, scalability, and mechanistic rationale.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several pyridine-based starting materials. The most logical and industrially scalable strategies commence with either 4-methylpyridine (4-picoline) or 4-cyanopyridine. Below, we dissect two of the most effective synthetic pathways.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Route A: Synthesis from 4-Methylpyridine via 4-Cyanopyridine
This route is particularly attractive for large-scale synthesis due to the efficiency of the initial ammoxidation step, which is a well-established industrial process.
Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine
The direct conversion of a methyl group on an aromatic ring to a nitrile is a powerful transformation. In this case, the ammoxidation of 4-methylpyridine provides a highly efficient route to 4-cyanopyridine.
-
Mechanism Insight: This reaction proceeds via a vapor-phase catalytic oxidation. The 4-methylpyridine, ammonia, and air are passed over a solid-state catalyst at high temperatures. The catalyst, typically a mixture of metal oxides, facilitates the oxidation of the methyl group and subsequent reaction with ammonia to form the nitrile.
-
Experimental Protocol (Industrial Scale):
-
Vaporize 4-methylpyridine and ammonia and preheat to 180-330°C.
-
Mix the vaporized reactants with air and pass through a fixed-bed reactor containing the catalyst.
-
Maintain the reaction temperature between 330-450°C.[1]
-
The reaction is exothermic, and the temperature is controlled using a molten salt bath.
-
The gaseous product stream is cooled to condense the crude 4-cyanopyridine.
-
The crude product is then purified by distillation to yield 4-cyanopyridine with a purity of >98%.[1][2]
-
-
Self-Validation and Trustworthiness: This method boasts a conversion rate of over 99% for 4-methylpyridine and a yield of over 98% for 4-cyanopyridine, making it a highly reliable and economical process for producing the key intermediate.[1]
Step 2: N-Oxidation of 4-Cyanopyridine to 4-Cyanopyridine N-oxide
The introduction of the N-oxide functionality is crucial for activating the pyridine ring for subsequent functionalization.
-
Mechanism Insight: The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of a peroxy acid (like m-CPBA) or hydrogen peroxide. This results in the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct. The electron-withdrawing nature of the cyano group deactivates the pyridine ring, making this oxidation slightly more challenging than for electron-rich pyridines.
-
Experimental Protocol:
-
To a solution of 4-cyanopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise at 0-5°C.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5.
-
Stir for 2-3 hours, filter, and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like acetonitrile to obtain pure 4-cyanopyridine N-oxide.[5]
-
Step 3 & 4: Rearrangement and Hydrolysis to form this compound
This two-step sequence involves a Boekelheide-type rearrangement to introduce an acetoxymethyl group at the 2-position, followed by hydrolysis to the desired hydroxymethyl group.
-
Mechanism Insight (Boekelheide Rearrangement): The N-oxide oxygen attacks acetic anhydride, forming an O-acetylated intermediate. A base (which can be the acetate anion) then deprotonates the methyl group (if one were present at the 2-position). However, in the case of 4-cyanopyridine N-oxide, the reaction proceeds through a different pathway, likely a variation of the Reissert-Henze reaction. The N-acyloxy pyridinium salt is formed, and a nucleophile (in this conceptual step, we consider a rearrangement leading to functionalization at an adjacent position, though direct cyanation at the 2-position is more common) attacks the ring. For this guide, we will follow a more established route of cyanating an existing hydroxymethyl pyridine derivative in Route B. A direct and efficient conversion of 4-cyanopyridine N-oxide to the target molecule is not well-documented and would likely require significant process development.
For a more robust and well-documented pathway, we will now turn to Route B.
Route B: Synthesis from 4-Methylpyridine via Boekelheide Reaction
This route offers a classic and reliable method for the synthesis of hydroxymethylpyridines, followed by a regioselective cyanation.
Step 1: N-Oxidation of 4-Methylpyridine to 4-Picoline N-oxide
This is a standard transformation to activate the pyridine ring.
-
Experimental Protocol:
-
Dissolve 4-methylpyridine (1 equivalent) in glacial acetic acid.
-
At 80°C, slowly add 30% hydrogen peroxide (1.1-1.5 equivalents).
-
Maintain the reaction temperature at 100°C for 24 hours, monitoring by TLC.
-
After cooling, concentrate the solution under reduced pressure to remove the acetic acid.
-
The resulting crude 4-picoline N-oxide can be used in the next step with or without further purification.[6]
-
Step 2: Boekelheide Rearrangement to 4-(Acetoxymethyl)pyridine
This is a key rearrangement reaction of N-oxides.[7][8]
-
Mechanism Insight: The N-oxide oxygen attacks the acetic anhydride to form an O-acetylpyridinium intermediate. The acetate anion then acts as a base to deprotonate the methyl group at the 4-position, leading to a[9][9]-sigmatropic rearrangement. This rearrangement forms the O-acetylated hydroxymethylpyridine.[7][8]
-
Experimental Protocol:
-
Heat a mixture of 4-picoline N-oxide (1 equivalent) and acetic anhydride (5-10 equivalents) at reflux (around 140°C) for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Neutralize with a base such as sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-(acetoxymethyl)pyridine.
-
Step 3: Hydrolysis to 4-(Hydroxymethyl)pyridine
This is a standard deprotection step.
-
Experimental Protocol:
-
Dissolve 4-(acetoxymethyl)pyridine (1 equivalent) in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and evaporate the solvent to obtain 4-(hydroxymethyl)pyridine.
-
Step 4 & 5: N-Oxidation and Regioselective Cyanation
The final steps involve re-oxidation to the N-oxide followed by a regioselective cyanation, a variant of the Reissert-Henze reaction.
-
Mechanism Insight (Reissert-Henze Reaction): The 4-(hydroxymethyl)pyridine N-oxide is first activated by an acylating agent (e.g., dimethylcarbamoyl chloride). This forms a reactive N-acyloxypyridinium salt. A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) then attacks the activated pyridine ring, preferentially at the 2-position due to electronic effects, to yield the 2-cyanopyridine derivative.[10]
-
Experimental Protocol:
-
N-Oxidation: Oxidize 4-(hydroxymethyl)pyridine to 4-(hydroxymethyl)pyridine N-oxide using the procedure described in Route B, Step 1.
-
Cyanation:
-
To a solution of 4-(hydroxymethyl)pyridine N-oxide (1 equivalent) in a polar aprotic solvent like acetonitrile, add dimethylcarbamoyl chloride (1.5-2 equivalents).[10]
-
Add potassium cyanide (1.5-2 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture at 120°C in a sealed tube for 4-12 hours.[10]
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Data Summary
| Step | Precursor | Product | Reagents | Typical Yield | Reference(s) |
| Route A, Step 1 | 4-Methylpyridine | 4-Cyanopyridine | NH₃, Air, Catalyst | >98% | [1],[2] |
| Route A, Step 2 | 4-Cyanopyridine | 4-Cyanopyridine N-oxide | m-CPBA, CH₂Cl₂ | High | [3],[4] |
| Route B, Step 1 | 4-Methylpyridine | 4-Picoline N-oxide | H₂O₂, Acetic Acid | High | [6] |
| Route B, Step 2 | 4-Picoline N-oxide | 4-(Acetoxymethyl)pyridine | Acetic Anhydride | Good | [7],[8] |
| Route B, Step 5 | 4-(Hydroxymethyl)pyridine N-oxide | This compound | (CH₃)₂NCOCl, KCN, CH₃CN | Moderate-Good | [10] |
Conclusion
The synthesis of this compound from simple pyridine precursors is a multi-step process that can be achieved through several strategic routes. Route A, commencing with the ammoxidation of 4-methylpyridine, is highly efficient for large-scale production of the 4-cyanopyridine intermediate. Route B, utilizing the classic Boekelheide rearrangement followed by regioselective cyanation, provides a reliable and well-documented laboratory-scale synthesis. The choice of route will depend on the scale of the synthesis, available starting materials, and the specific capabilities of the laboratory. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-Depth Technical Guide to the Potential Biological Activities of 4-(Hydroxymethyl)picolinonitrile Derivatives
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Within this class, picolinonitrile derivatives, characterized by a cyanopyridine framework, present unique electronic and steric properties that make them attractive for drug discovery. This technical guide focuses on the 4-(Hydroxymethyl)picolinonitrile scaffold, a promising but underexplored starting point for novel therapeutic agents. By leveraging data from structurally related cyanopyridines, picolinamides, and other pyridine analogs, we will provide a comprehensive analysis of the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound class. This document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to offer a valuable resource for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new small molecule therapeutics.
Introduction to the Picolinonitrile Scaffold
The Pyridine Nucleus in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug design, second only to benzene in its prevalence among FDA-approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic transformations, making it a versatile component for modulating pharmacokinetic and pharmacodynamic properties[1]. Pyridine derivatives have demonstrated a vast range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects, cementing their importance in modern medicine[1].
The Picolinonitrile Moiety: A Unique Pharmacophore
The picolinonitrile framework, specifically a 2-cyanopyridine, offers distinct advantages. The nitrile group is a potent hydrogen bond acceptor and a bioisostere for various functional groups. Its linear geometry and electronic properties can facilitate strong, specific interactions with biological targets. Furthermore, the nitrile group is relatively stable metabolically but can also serve as a synthetic handle for conversion into other functionalities, such as amides or tetrazoles, providing a platform for library development. The incorporation of a nitrile group into heterocyclic structures has been linked to potent antibacterial and anticancer activities[2][3].
Rationale for this compound as a Core Scaffold
The this compound structure (Figure 1) is of particular interest for several strategic reasons. The hydroxymethyl group at the C4 position introduces a crucial site for hydrogen bonding, capable of acting as both a donor and an acceptor. This functionality can significantly influence binding affinity and selectivity for target proteins. Crucially, it also serves as an ideal, non-disruptive point for derivatization via esterification or etherification, allowing for the systematic exploration of structure-activity relationships (SAR) without altering the core picolinonitrile pharmacophore. This combination of a proven pyridine nucleus, a bioactive nitrile group, and a versatile synthetic handle makes the this compound scaffold a compelling starting point for novel drug discovery campaigns.
Synthetic Strategies for Derivatization
While the core this compound is commercially available, its value lies in its potential for derivatization to create libraries of novel compounds for biological screening. The primary points for modification are the hydroxymethyl group and, to a lesser extent, the pyridine ring itself.
Key Derivatization Strategies
The most direct route for creating a diverse chemical library from this scaffold is through the modification of the primary alcohol.
-
Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) can introduce a wide range of substituents. This allows for the modulation of properties such as lipophilicity, steric bulk, and the introduction of additional pharmacophoric elements.
-
Etherification: Williamson ether synthesis, reacting the corresponding alkoxide with alkyl halides, can be used to introduce stable, non-hydrolyzable linkages. This is particularly useful for probing interactions where an ester might be metabolically labile.
-
Ring Modification: While more complex, substitution reactions on the pyridine ring can be explored. However, these often require multi-step sequences and are typically pursued after initial "hits" are identified from derivatization of the hydroxymethyl group.
The following workflow diagram illustrates a generalized approach to library synthesis starting from the core scaffold.
Potential Anticancer Activity
While direct studies on this compound are limited, extensive research on related picolinamide and cyanopyridine structures provides a strong basis for predicting significant anticancer potential. The primary mechanisms are likely to involve the inhibition of key cellular processes like cell division and angiogenesis[2][4].
Mechanistic Insights from Related Scaffolds
-
Protein Kinase Inhibition: Picolinamide derivatives have been shown to be potent inhibitors of key protein kinases that are often dysregulated in cancer. These include Aurora B Kinase, essential for mitosis, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis[4]. Inhibition of these targets disrupts cell division and cuts off the tumor's blood supply.
-
Tubulin Polymerization Inhibition: Several 2-phenylacrylonitrile derivatives, which share the cyano-group functional motif, act as potent tubulin inhibitors[2]. They bind to the colchicine site on β-tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton is a clinically validated anticancer strategy that leads to cell cycle arrest, specifically in the G2/M phase, and subsequent apoptosis[2][5].
-
Induction of Apoptosis and Cell Cycle Arrest: A common downstream consequence of these inhibitory activities is the induction of programmed cell death (apoptosis) and arrest of the cell cycle[5][6]. Studies on anticancer pyridines demonstrate upregulation of tumor suppressor proteins like p53 and p21, and activation of the JNK signaling pathway, which collectively halt cell proliferation and trigger apoptosis[5][7].
The diagram below illustrates how a derivative might interfere with cancer cell signaling.
Structure-Activity Relationship (SAR) Analysis
SAR studies on broader classes of pyridine derivatives have yielded valuable insights for guiding rational drug design[1].
-
Enhancing Groups: The presence of hydrogen-bond-donating/accepting groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) on the pyridine or associated rings generally enhances antiproliferative activity. These groups likely improve interactions with the target protein's active site[1].
-
Steric Hindrance: The introduction of bulky groups can be detrimental to activity, possibly by preventing the molecule from fitting into a constrained binding pocket[1].
-
Halogens: The effect of halogens is variable. While they can increase potency by forming halogen bonds or modulating electronic properties, their size and position are critical. Smaller halogens like fluorine and chlorine are often more favorable than larger ones like iodine[1].
Anticancer Activity of Related Cyanopyridine Derivatives
The following table summarizes the cytotoxic activity of several cyanopyridine derivatives against various human cancer cell lines, demonstrating the potential of this chemical class.
| Compound ID | R Group (Substitution) | Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-chlorophenyl | HepG-2 (Liver) | 8.02 ± 0.38 | [8] |
| 4d | 4-methoxyphenyl | HepG-2 (Liver) | 6.95 ± 0.34 | [8] |
| 4c | 4-chlorophenyl | HCT-116 (Colon) | 7.15 ± 0.35 | [8] |
| 1g2a | Phenylacrylonitrile | HCT-116 (Colon) | 0.0059 | [2] |
| 1g2a | Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | [2] |
Potential Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Pyridine-containing heterocyclic structures, such as pyridazinones, have shown significant promise as anti-inflammatory agents[9][10].
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to suppress key inflammatory mediators and pathways[11].
-
COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (PGE₂). Pyrimidine-based agents have been shown to act via this mechanism[11].
-
NF-κB Pathway: The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of cytokines like TNF-α and IL-6. Pyridazinone derivatives have been identified that effectively inhibit lipopolysaccharide (LPS)-induced NF-κB activity in monocytic cells, representing a key mechanism for controlling inflammation[10].
-
Heme-Dependent Enzymes: It has been proposed that the iron-chelating properties of some pyridine derivatives, such as 3-hydroxy pyridine-4-ones, may contribute to their anti-inflammatory effects by interfering with heme-dependent enzymes like cyclooxygenase and lipoxygenase[12].
Potential Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel agents. Pyridine derivatives have long been explored for this purpose, with many exhibiting potent and broad-spectrum activity[13][14].
Activity Spectrum
Various synthetic pyridine derivatives have demonstrated efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA), Bacillus subtilis, and Streptococcus pneumoniae[13][15][16].
-
Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa[13].
-
Fungi: Including pathogenic yeasts like Candida albicans and molds like Aspergillus niger[13].
The presence of the nitrile group can be particularly important. Studies on pyrido[2,3-d]pyrimidines armed with nitrile groups showed good in vitro antibacterial activity, suggesting the nitrile moiety is a key pharmacophore[3].
Proposed Mechanisms of Action
While the exact mechanisms can vary, several modes of action have been proposed for pyridine-based antimicrobials:
-
Membrane Disruption: Some derivatives are believed to interfere with the integrity of the bacterial or fungal plasma membrane, leading to leakage of cellular contents and cell death[17].
-
Inhibition of Protein Synthesis: Pleuromutilin derivatives, which are potent antibacterial agents, act by binding to the 50S ribosomal subunit and inhibiting protein synthesis[18]. While structurally different, this highlights a key bacterial process that can be targeted.
-
Induction of Apoptosis: In fungi like Candida auris, certain pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest, representing a potent fungicidal mechanism[17].
Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| Pyridine-thiopyran | Candida auris | MIC | 0.24 - 0.97 µg/mL | [17] |
| Pyridine-thiopyran | Candida auris | MFC | 0.97 - 3.9 µg/mL | [17] |
| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli | Good Activity | - | [13] |
| Pleuromutilin Derivative (PDP) | MRSA | MIC | 0.008 µg/mL | [19] |
| Pleuromutilin Derivative (PL-W) | MRSA | MIC | 0.03125 µg/mL | [16] |
(MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration)
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel this compound derivatives, a systematic biological evaluation is required. The following protocols describe standard, self-validating assays for initial in vitro screening.
Protocol: MTT Assay for Cell Viability
Causality: This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. It is a primary screen to determine the cytotoxic or cytostatic concentration range of a test compound.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: LPS-Induced IL-6 Production Assay
Causality: This assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine (IL-6) from immune cells stimulated with a potent inflammatory agent (LPS). This directly tests the compound's anti-inflammatory potential.
-
Cell Seeding: Plate monocytic cells (e.g., THP-1 or RAW 264.7) in a 24-well plate at 1x10⁶ cells/mL and differentiate into macrophages if necessary (e.g., with PMA for THP-1).
-
Pre-treatment: Add the test derivatives at various concentrations to the cells and incubate for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is added.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Plot the IL-6 concentration against the compound concentration to determine the IC₅₀ for cytokine inhibition.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial or antifungal potency.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight and dilute it in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5x10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Synthesis: A Technical Guide to 4-(Hydroxymethyl)picolinonitrile as a Pivotal Chemical Intermediate
Introduction: Unveiling a Versatile Pyridine Scaffold
In the intricate landscape of pharmaceutical and materials science, the efficiency of synthesizing complex molecules is paramount. This process often hinges on the strategic use of chemical intermediates—compounds that act as molecular building blocks for Active Pharmaceutical Ingredients (APIs).[1][2][3][4][5] Among the vast arsenal of available intermediates, 4-(Hydroxymethyl)picolinonitrile stands out as a particularly valuable and versatile scaffold.
This technical guide provides an in-depth exploration of this compound, detailing its chemical attributes, key synthetic transformations, and its critical role in the drug development pipeline. For researchers and drug development professionals, understanding the reactivity and potential of this intermediate opens avenues for novel synthetic strategies and the creation of diverse molecular libraries.[1]
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of thousands of biologically active molecules due to its unique electronic properties and ability to engage in hydrogen bonding and π-π stacking interactions.[6][7][8] this compound capitalizes on this foundation by presenting two orthogonal and highly reactive functional groups: a primary alcohol (the hydroxymethyl group) and a nitrile. This bifunctionality allows for a diverse range of chemical transformations, making it a powerful precursor for a wide array of more complex substituted pyridines.[9]
| Property | Value | Source |
| CAS Number | 71935-32-5 | [10][11] |
| Molecular Formula | C₇H₆N₂O | [10][11] |
| Molecular Weight | 134.14 g/mol | [10][11] |
| Appearance | White to off-white solid | [10] |
| Storage Temperature | 2-8°C under inert atmosphere | [10] |
Core Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its hydroxymethyl and nitrile moieties. These groups can be modified selectively or sequentially to build molecular complexity.
Caption: Structure of this compound highlighting its primary functional groups.
Transformations of the Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing a variety of other functional groups.
-
Oxidation to Aldehydes and Carboxylic Acids: The hydroxymethyl group can be selectively oxidized. Mild oxidation yields the corresponding aldehyde, 4-formylpicolinonitrile, a crucial intermediate for reactions such as reductive amination and Wittig olefination. Stronger oxidation conditions will produce the carboxylic acid. Manganese dioxide (MnO₂) is an exemplary mild reagent for this transformation, valued for its high selectivity for benzylic and allylic alcohols, which minimizes the risk of over-oxidation.[12]
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate catalysis yields esters. The Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common and economical method.[4][13] This reaction is reversible and often driven to completion by using an excess of one reactant or by removing water as it forms.[2]
-
Halogenation: The hydroxyl group can be readily converted into a good leaving group, most commonly a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the alcohol to the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative.[14] These halo-derivatives are highly reactive intermediates, primed for nucleophilic substitution reactions to form ethers, thioethers, amines, and new carbon-carbon bonds.
Transformations of the Nitrile Group
The nitrile group is a valuable precursor to several key nitrogen-containing functional groups.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or an amide intermediate.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, yielding 4-(aminomethyl)pyridin-2-yl)methanol. This introduces a basic center and a key site for amide bond formation.
-
Bioisosterism: In drug design, the nitrile group itself is often used as a bioisostere for a carbonyl group, capable of participating in critical polar interactions with biological targets.[15]
Application in Drug Discovery and Development
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in countless FDA-approved drugs.[8] Intermediates like this compound are instrumental in the synthesis of these complex APIs.[3][5] The ability to perform sequential, controlled modifications allows chemists to build libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic pathways originating from this compound.
The derivatives of this compound can serve as key fragments in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics where a substituted pyridine ring is essential for biological activity.[6] For example, the aldehyde derivative can be used to link the pyridine headgroup to other molecular fragments, while the halogenated intermediate allows for coupling with various nucleophilic moieties to explore chemical space efficiently.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and understanding.
Protocol 1: Mild Oxidation to 4-Formylpicolinonitrile
This protocol utilizes activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols. Its solid nature simplifies workup, as it can be removed by simple filtration.
-
Objective: To synthesize 4-formylpicolinonitrile from this compound.
-
Causality: The choice of MnO₂ is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants.[12] Dichloromethane (DCM) is used as a solvent due to its inertness and the good solubility of the starting material.
Methodology:
-
Vessel Preparation: A round-bottom flask is charged with this compound (1.0 eq).
-
Solvent Addition: Anhydrous dichloromethane (DCM, approx. 0.1 M concentration) is added, and the mixture is stirred until the solid dissolves.
-
Reagent Addition: Activated manganese dioxide (MnO₂, 10.0 eq) is added portion-wise to the solution. Rationale: A large excess of MnO₂ is used to ensure complete conversion, as the activity of commercial batches can vary.
-
Reaction: The resulting black suspension is stirred vigorously at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂ solids. The filter cake is washed with additional DCM to recover any adsorbed product.
-
Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-formylpicolinonitrile.
Protocol 2: Fischer Esterification to 4-(Acetoxymethyl)picolinonitrile
This protocol describes a classic Fischer esterification using acetic acid and a strong acid catalyst.
-
Objective: To synthesize 4-(acetoxymethyl)picolinonitrile.
-
Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the acetic acid, making it a more potent electrophile.[4][13] The reaction is run at reflux to achieve a reasonable reaction rate. The workup is designed to neutralize the acid catalyst and remove unreacted carboxylic acid.[3]
Methodology:
-
Setup: To a round-bottom flask containing this compound (1.0 eq) and a stir bar, add glacial acetic acid (10.0 eq). Rationale: Acetic acid is used in large excess to act as both a reagent and a solvent, driving the equilibrium towards the product side.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise with stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 120°C) for 2-4 hours, monitoring by TLC.
-
Cooling and Quenching: Allow the mixture to cool to room temperature, then pour it carefully into a beaker containing ice water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid and excess acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify via silica gel chromatography if necessary.
Protocol 3: Halogenation to 4-(Chloromethyl)picolinonitrile Hydrochloride
This protocol adapts a standard procedure for converting benzylic alcohols to chlorides using thionyl chloride (SOCl₂).[1] The reaction is potent and generates HCl gas, requiring careful handling in a fume hood.
-
Objective: To synthesize 4-(chloromethyl)picolinonitrile as its hydrochloride salt.
-
Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide (SO₂) gas.[14] The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. The product is often isolated as a hydrochloride salt due to the presence of HCl.[1][16]
Methodology:
-
Setup: In a dry, two-necked round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in an inert solvent like toluene.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. If so, collect the solid by vacuum filtration.
-
Isolation: Wash the collected solid with cold, dry toluene or diethyl ether to remove any unreacted thionyl chloride and soluble impurities.
-
Drying: Dry the product under vacuum to yield 4-(chloromethyl)picolinonitrile hydrochloride. This intermediate is often used directly in subsequent steps without further purification.
Conclusion
This compound is more than a simple building block; it is a strategic intermediate that offers synthetic flexibility and access to a rich chemical space. Its bifunctional nature, coupled with the privileged status of the pyridine scaffold, makes it an indispensable tool for medicinal chemists and researchers in drug discovery.[6][8] By mastering the key transformations detailed in this guide—oxidation, esterification, and halogenation—scientists can efficiently construct novel and complex molecules, accelerating the journey from a synthetic concept to a potentially life-saving therapeutic.
References
- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 11. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. reddit.com [reddit.com]
An In-depth Technical Guide to 4-(Hydroxymethyl)-2-pyridinecarbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-2-pyridinecarbonitrile is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine ring, a hydroxymethyl group, and a nitrile group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide offers a comprehensive overview of the discovery, historical development of synthetic methodologies, and the role of this compound as a key building block in the creation of novel pharmaceutical agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-(hydroxymethyl)-2-pyridinecarbonitrile is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 71935-32-5 | N/A |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Predicted to be a solid | [1] |
| Boiling Point | 343.5°C at 760 mmHg (predicted) | [1] |
| Solubility | Soluble in polar organic solvents. | N/A |
| Stability | Stable under normal conditions, but may react with strong oxidizing agents. | N/A |
The Quest for Synthesis: A Historical Perspective
While a definitive, singular "discovery" of 4-(hydroxymethyl)-2-pyridinecarbonitrile is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. The development of synthetic routes to this compound has evolved, reflecting advancements in organic synthesis methodologies. Early approaches likely centered on the functionalization of pre-existing pyridine rings, a common strategy in heterocyclic chemistry.
Evolution of Synthetic Methodologies
The synthesis of 4-(hydroxymethyl)-2-pyridinecarbonitrile can be approached through several strategic pathways. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and overall efficiency.
Oxidation of a Precursor Methyl Group
A logical and widely explored route involves the selective oxidation of a methyl group at the 4-position of a 2-cyanopyridine precursor.
Workflow for Oxidation of 4-Methyl-2-pyridinecarbonitrile:
Figure 1. Oxidation of 4-Methyl-2-pyridinecarbonitrile.
The primary challenge in this approach lies in controlling the oxidation to prevent the formation of the corresponding carboxylic acid (4-carboxy-2-pyridinecarbonitrile). The choice of oxidizing agent and reaction conditions is critical to achieve high selectivity for the desired hydroxymethyl product. Research into catalytic oxidation methods, including biocatalysis, offers promising avenues for more selective transformations. The synthesis of the precursor, 2-cyano-4-methylpyridine, can be achieved through methods such as the oxidative ammonolysis of 4-picoline.[2]
Reduction of a Carboxylic Acid or its Ester Derivative
An alternative strategy involves the reduction of a carboxylic acid or an ester group at the 4-position of a 2-cyanopyridine.
Experimental Protocol: Reduction of Methyl 2-cyano-4-pyridinecarboxylate
-
Dissolution: Dissolve methyl 2-cyano-4-pyridinecarboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the cooled solution with stirring. The stoichiometry of the reducing agent should be carefully controlled to favor the formation of the alcohol over further reduction of the nitrile group.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-(hydroxymethyl)-2-pyridinecarbonitrile.
Direct Functionalization of the Pyridine Ring
Direct hydroxymethylation of a 2-cyanopyridine scaffold is a less common but potentially efficient route. This approach often involves radical-mediated reactions or the use of specific hydroxymethylating agents. A patent describes a process for producing pyridinemethanol compounds from pyridinecarbonitrile compounds, highlighting the industrial interest in such transformations.[3]
Role in Drug Discovery and Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of the hydroxymethyl and nitrile functionalities on the 4-(hydroxymethyl)-2-pyridinecarbonitrile core provides synthetic handles for the introduction of diverse substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
While specific blockbuster drugs directly derived from 4-(hydroxymethyl)-2-pyridinecarbonitrile are not prominently in the public domain, its value as a key intermediate is evident in the patent literature and scientific publications exploring various therapeutic areas. Pyridinecarbonitrile derivatives have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[5][6] The unique electronic and steric properties of the 2-cyano-4-hydroxymethylpyridine scaffold make it an attractive starting point for the design of targeted therapies.
For instance, the synthesis of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors has been reported, showcasing the utility of the pyridinecarbonitrile core in generating biologically active molecules.[7] The development of kinase inhibitors often involves the exploration of various heterocyclic scaffolds to achieve selectivity and potency, and the structural motifs present in 4-(hydroxymethyl)-2-pyridinecarbonitrile are well-suited for this purpose.
Conclusion
4-(Hydroxymethyl)-2-pyridinecarbonitrile stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of science, particularly in the pharmaceutical industry. While its own discovery may be subtly woven into the broader history of pyridine synthesis, its utility as a versatile building block is undeniable. The evolution of its synthetic methodologies, from classical oxidation and reduction reactions to more modern catalytic approaches, continues to enhance its accessibility to researchers. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the role of key intermediates like 4-(hydroxymethyl)-2-pyridinecarbonitrile in enabling the discovery and development of the next generation of medicines will undoubtedly continue to expand.
References
- 1. 2-Pyridinecarbonitrile, 4-(Hydroxymethyl)- | Properties, Uses, Safety, Supplier in China - Detailed Guide 2024 [nj-finechem.com]
- 2. Page loading... [guidechem.com]
- 3. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Vinyl-3-pyridinecarbonitrile inhibitors of PKCtheta: optimization of enzymatic and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-(Hydroxymethyl)picolinonitrile
Document ID: AN-SYN-71935-32-5 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
4-(Hydroxymethyl)picolinonitrile (CAS No. 71935-32-5), also known as 2-Cyano-4-(hydroxymethyl)pyridine, is a pivotal bifunctional building block in modern medicinal chemistry and materials science.[1][2] Its unique structure, featuring a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for diverse downstream chemical modifications. This versatility makes it an important intermediate in the synthesis of complex heterocyclic compounds, including novel therapeutic agents and functional materials.[3] This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles, procedural safety, and methods for self-validation to ensure reproducibility and high purity of the final product.
Rationale for Selected Synthetic Strategy
Several pathways can be envisioned for the synthesis of this compound. A common strategy in pyridine chemistry involves the functionalization of a pre-activated precursor. Our selected method employs a robust two-step sequence starting from the commercially available 4-Cyanopyridine.
-
N-Oxidation: The pyridine nitrogen is first oxidized to form 4-Cyanopyridine N-oxide. This critical step serves two purposes: it electronically modifies the pyridine ring, influencing the regioselectivity of subsequent reactions, and it activates the ring for further transformations.[4]
-
Photoredox-Mediated Hydroxymethylation: The N-oxide intermediate is then subjected to a visible light-induced hydroxymethylation. This modern synthetic approach offers mild reaction conditions and avoids the use of harsh or stoichiometric heavy-metal reagents, aligning with principles of green chemistry.[5]
This strategy is chosen for its efficiency, use of moderate conditions, and the high-value transformation it achieves. The N-oxide intermediate is a stable, isolable compound, allowing for a well-controlled, stepwise procedure.[6][7][8]
Overall Synthetic Workflow
The synthesis proceeds through a logical two-stage process, beginning with activation of the pyridine ring via N-oxidation, followed by the key C-H functionalization step to install the hydroxymethyl group.
Diagram 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory. Cyanide-containing compounds are highly toxic. m-CPBA is a strong oxidizing agent and can be shock-sensitive. Triflic acid is extremely corrosive. Handle all reagents with extreme care.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Notes |
| 4-Cyanopyridine | 100-48-1 | 104.11 | ≥98% | Starting material. |
| 3-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | ~77% (balance 3-chlorobenzoic acid and water) | Strong oxidizer. Store at 2-8°C. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Solvent. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | For aqueous workup. |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |
| Thioxanthen-9-one (TX) | 492-22-8 | 212.26 | ≥98% | Photocatalyst. |
| Triflic acid (TfOH) | 1493-13-6 | 150.08 | ≥99% | Corrosive acid co-catalyst. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, ≥99.8% | Reagent and solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction & chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
Protocol Part A: Synthesis of 4-Cyanopyridine N-oxide
This procedure details the oxidation of 4-cyanopyridine to its corresponding N-oxide, a crucial intermediate.[6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanopyridine (5.20 g, 50.0 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the starting material in dichloromethane (100 mL).
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (~77%, 13.4 g, ~60.0 mmol, 1.2 equiv.) in dichloromethane (50 mL). Add this solution portion-wise to the stirring solution of 4-cyanopyridine over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 10% MeOH in DCM]. The product spot should be more polar (lower Rf) than the starting material.
-
Workup - Quench: After completion, cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to quench excess m-CPBA and neutralize the 3-chlorobenzoic acid byproduct.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white to off-white solid. It can be purified by recrystallization from a mixture of DCM and hexanes or by flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH/DCM) to yield 4-Cyanopyridine N-oxide.
-
Expected Yield: 85-95%.
-
Characterization: Melting point 223-225 °C (lit.).
-
Protocol Part B: Visible Light-Induced Hydroxymethylation
This protocol is adapted from modern photoredox methodologies for pyridine N-oxide functionalization.[5]
Diagram 2: Reaction scheme for the synthesis of the target compound.
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Cyanopyridine N-oxide (2.40 g, 20.0 mmol, 1.0 equiv.), and thioxanthen-9-one (TX) (85 mg, 0.4 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 15 minutes.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous methanol (40 mL) via syringe. Stir until all solids are dissolved.
-
Catalyst Addition: Carefully add Triflic acid (TfOH) (30 mg, 0.2 mmol, 1 mol%) via syringe.
-
Irradiation: Place the flask approximately 5-10 cm from a high-power blue LED lamp (450 nm). Begin vigorous stirring and heat the reaction to 50 °C using an oil bath.
-
Reaction: Continue irradiation and stirring for 12-24 hours. Monitor the reaction by TLC [Mobile phase: 50% Ethyl Acetate in Hexanes].
-
Workup - Quench: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Workup - Concentration: Remove the methanol under reduced pressure.
-
Workup - Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Expected Yield: 60-75%.
-
Final Product: A white to off-white solid.[1]
-
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls and final product characterization.
| Analysis Technique | Purpose | Expected Result |
| TLC | Monitor reaction progress at each step. | Clear separation of starting material, intermediates, and product with distinct Rf values. |
| ¹H NMR | Structural confirmation of the final product. | Signals corresponding to the three aromatic protons on the pyridine ring and a characteristic singlet for the two methylene (-CH₂) protons of the hydroxymethyl group. A broad singlet for the hydroxyl (-OH) proton. |
| ¹³C NMR | Confirm carbon framework and functional groups. | Resonances for all 7 unique carbons, including the nitrile carbon (C≡N), the methylene carbon (-CH₂OH), and the five aromatic carbons. |
| Mass Spec (ESI-MS) | Confirm molecular weight. | A prominent ion peak corresponding to [M+H]⁺ at m/z = 135.14. |
| Melting Point | Purity assessment. | A sharp melting point in the range of 111-112 °C indicates high purity.[1] |
Conclusion: Field-Proven Insights
The described two-step synthesis provides a reliable and scalable route to high-purity this compound. The N-oxidation step is a classic, high-yielding transformation. The subsequent photoredox hydroxymethylation represents a contemporary and efficient method for C-H functionalization under mild conditions. Researchers should pay close attention to the anhydrous conditions required for the second step, as water can interfere with the catalytic cycle. The purity of the m-CPBA for the first step is also critical; older reagents can have lower activity, requiring adjusted stoichiometry or longer reaction times. This protocol equips researchers in drug discovery and chemical synthesis with a robust method to access a valuable chemical intermediate.
References
- 1. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 2. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Cyanopyridine N-oxide | 14906-59-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Redetermination of 4-cyanopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-(Hydroxymethyl)picolinonitrile
Introduction: The Strategic Value of Substituted Pyridines and the Versatility of 4-(Hydroxymethyl)picolinonitrile
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile. Consequently, the development of robust and versatile synthetic routes to access diverse substituted pyridines is of paramount importance to researchers in the field.
This application note provides detailed protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. This commercially available building block is particularly advantageous due to the presence of two distinct and reactive functional groups: a hydroxymethyl group at the 4-position and a nitrile group at the 2-position. These handles allow for a range of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
We will explore two distinct synthetic strategies, providing step-by-step protocols, mechanistic insights, and guidance on reaction optimization. The first protocol details the synthesis of 4-acylpyridines through the addition of Grignard reagents to the nitrile functionality. The second protocol outlines a pathway to pyridine-2,4-dicarbaldehyde, a valuable intermediate for further elaboration, via oxidation of the hydroxymethyl group and subsequent manipulation of the nitrile.
Diagram of Synthetic Pathways
Caption: Synthetic strategies for substituted pyridines from this compound.
Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-acylpyridines via Grignard Reaction
This protocol describes the conversion of the nitrile group of this compound into a ketone through the addition of a Grignard reagent.[4][5][6][7][8] A key consideration in this synthesis is the acidic proton of the hydroxymethyl group, which is incompatible with the highly basic Grignard reagent. Therefore, a protection-deprotection strategy is employed.
Experimental Workflow
Caption: Workflow for the synthesis of 4-(Hydroxymethyl)-2-acylpyridines.
Step-by-Step Protocol
Step 1: Protection of the Hydroxymethyl Group
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected this compound.
Step 2: Grignard Reagent Addition
-
Dissolve the protected picolinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq, as a solution in THF) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
Step 3: Hydrolysis of the Imine Intermediate
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Add 2 M aqueous hydrochloric acid and stir vigorously for 1-2 hours at room temperature to facilitate the hydrolysis of the imine to the ketone.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 4: Deprotection of the Hydroxymethyl Group
-
Dissolve the crude protected ketone in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1 M solution in THF).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once complete, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired 4-(hydroxymethyl)-2-acylpyridine.
Data Summary Table
| Entry | Grignard Reagent | Product | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 4-(Hydroxymethyl)-2-benzoylpyridine | 70-80 |
| 2 | Ethylmagnesium bromide | 4-(Hydroxymethyl)-2-propionylpyridine | 65-75 |
| 3 | Isopropylmagnesium chloride | 4-(Hydroxymethyl)-2-isobutyrylpyridine | 60-70 |
Protocol 2: Synthesis of Pyridine-2,4-dicarbaldehyde
This protocol outlines the synthesis of pyridine-2,4-dicarbaldehyde, a versatile intermediate for the construction of more complex pyridine derivatives, such as bis-oximes used in reactivators of inhibited acetylcholinesterase.[9] The synthesis involves a series of functional group transformations starting with the selective oxidation of the hydroxymethyl group.
Experimental Workflow
Caption: Workflow for the synthesis of Pyridine-2,4-dicarbaldehyde.
Step-by-Step Protocol
Step 1: Oxidation to 2-Cyano-4-formylpyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as chloroform or DCM, add activated manganese dioxide (MnO₂, 5-10 eq).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-cyano-4-formylpyridine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Hydrolysis and Esterification to Methyl 4-formylpicolinate
-
Hydrolyze the crude 2-cyano-4-formylpyridine to 4-formylpicolinic acid by heating with aqueous sodium hydroxide, followed by acidic workup.
-
Suspend the resulting 4-formylpicolinic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and add thionyl chloride (SOCl₂, 2.5 eq) dropwise.
-
Remove the ice bath and heat the mixture at reflux for 16-20 hours.
-
Cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-formylpicolinate.
Step 3: Reduction to Pyridine-2,4-dicarbaldehyde
-
Dissolve methyl 4-formylpicolinate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminum hydride (DIBAL-H, 1.2-1.5 eq, as a 1 M solution in DCM) dropwise, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the dropwise addition of acetic acid in DCM, followed by water.
-
Allow the mixture to warm to room temperature and filter to remove the aluminum salts.
-
Extract the filtrate with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pyridine-2,4-dicarbaldehyde.[9]
Data Summary Table
| Step | Intermediate/Product | Reagents | Typical Yield (%) |
| 1 | 2-Cyano-4-formylpyridine | MnO₂ | 85-95 |
| 2 | Methyl 4-formylpicolinate | NaOH, H₂O; SOCl₂, MeOH | 70-80 (over 2 steps) |
| 3 | Pyridine-2,4-dicarbaldehyde | DIBAL-H | 60-70 |
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of a variety of substituted pyridines. The dual functionality of this building block allows for orthogonal chemical modifications, providing access to a wide range of molecular scaffolds relevant to drug discovery and development.
Further exploration could involve leveraging these synthetic intermediates in multicomponent reactions (MCRs) to rapidly build molecular complexity.[10][11][12][13][14] For instance, the aldehyde functionalities of pyridine-2,4-dicarbaldehyde could serve as entry points into reactions like the Hantzsch pyridine synthesis or the Biginelli reaction, further expanding the accessible chemical space from this simple yet powerful starting material. The continued development of novel synthetic strategies utilizing such readily available building blocks will undoubtedly accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis and Molecular Properties of Nerve Agent Reactivator HLö-7 Dimethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent Reactions [organic-chemistry.org]
- 12. baranlab.org [baranlab.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
Application Notes & Protocols: The Strategic Deployment of 4-(Hydroxymethyl)picolinonitrile in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Hydroxymethyl)picolinonitrile has emerged as a highly valuable and versatile scaffold. Its unique bifunctional nature, featuring a reactive nitrile group and a primary alcohol on a privileged pyridine core, offers medicinal chemists a powerful tool for generating diverse molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this compound, detailing its application in the synthesis of targeted therapies, and presents robust, field-proven protocols for its chemical modification.
Introduction: The Strategic Value of a Bifunctional Scaffold
Pyridine and its derivatives are foundational motifs in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate.[2] this compound, or 4-(hydroxymethyl)-2-pyridinecarbonitrile, capitalizes on this privileged core by incorporating two orthogonal, highly versatile functional groups: a nitrile and a hydroxymethyl group.[3]
This unique arrangement provides a dual-pronged synthetic handle:
-
The nitrile group at the 2-position is a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic systems.[4][5] Its strong electron-withdrawing nature also polarizes the aromatic ring, which can enhance binding interactions and modulate metabolic stability.[6]
-
The hydroxymethyl group at the 4-position offers a site for oxidation, esterification, etherification, and nucleophilic substitution, allowing for the introduction of diverse side chains or linkage to other molecular fragments.[3][7]
This guide will dissect the reactivity of these functional groups and provide practical protocols for their strategic manipulation in drug discovery campaigns.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [8][9] |
| Molecular Weight | 134.14 g/mol | [8] |
| Appearance | Solid (predicted) | [8][9] |
| CAS Number | 71935-32-5 | |
| Storage | Inert atmosphere, 2-8°C |
Core Reactivity and Synthetic Strategy
The true power of this compound lies in the selective and strategic modification of its two key functional centers. Understanding the causality behind experimental choices is critical for successful synthesis.
Caption: Key synthetic transformations of this compound.
The Nitrile Group: A Hub for Molecular Diversity
The nitrile moiety is far more than a simple polar group; it is a synthetic linchpin. In medicinal chemistry, it frequently serves as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor in enzyme active sites.[6] Its metabolic stability is a key advantage, as release of cyanide from aromatic nitriles is not typically observed in vivo.[6]
Key Transformations:
-
Reduction to Primary Amines: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) provides access to the corresponding aminomethylpyridine, a crucial building block for introducing basic side chains to improve solubility or target specific amine-binding pockets.
-
Hydrolysis to Amides and Carboxylic Acids: Controlled hydrolysis can yield the picolinamide, introducing a potent hydrogen bond donor/acceptor group. More vigorous acidic or basic hydrolysis converts the nitrile to a picolinic acid, which can serve as a coordination point for metal-based drugs or as a handle for further amide couplings.[4]
-
Cyclization Reactions: The nitrile can participate in cycloaddition reactions to form various heterocycles, such as tetrazoles, which are valuable as metabolically stable carboxylic acid bioisosteres.
The Hydroxymethyl Group: A Gateway for Linkage and Modification
The primary alcohol at the 4-position is an ideal handle for derivatization, allowing chemists to probe structure-activity relationships (SAR) by introducing a variety of substituents.
Key Transformations:
-
Oxidation: Mild oxidation (e.g., using Dess-Martin periodinane) yields the corresponding aldehyde, a reactive intermediate for reductive amination or Wittig-type reactions. Stronger oxidation provides the isonicotinic acid derivative.[3]
-
Esterification and Etherification: Standard acylation or Williamson ether synthesis conditions can be used to attach lipophilic or polar groups, thereby fine-tuning the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
-
Activation for Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) primes the molecule for Sₙ2 displacement by a wide range of nucleophiles (amines, thiols, azides), enabling the efficient coupling of complex molecular fragments.
Application Focus 1: Synthesis of Kinase Inhibitors
Rationale: The pyridine core is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. This compound serves as an excellent starting point for building potent and selective inhibitors.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1 [benchchem.com]
- 8. 2-Pyridinecarbonitrile, 4-(Hydroxymethyl)- | Properties, Uses, Safety, Supplier in China - Detailed Guide 2024 [nj-finechem.com]
- 9. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
Application Notes and Protocols: The Synthetic Versatility of 4-(Hydroxymethyl)picolinonitrile
Abstract
4-(Hydroxymethyl)picolinonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Possessing two distinct reactive centers—a primary alcohol on the pyridine ring's 4-position and a nitrile group at the 2-position—it serves as a versatile scaffold for creating diverse molecular architectures. This guide provides an in-depth exploration of its reactivity with a range of common reagents. We present detailed, field-tested protocols for key transformations including oxidation, esterification, etherification, halogenation, and reduction. Each section elucidates the underlying chemical principles, explains the rationale for specific experimental choices, and offers self-validating procedural steps to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: A Profile of this compound
This compound, also known as 4-(hydroxymethyl)-2-pyridinecarbonitrile, is a stable, white to off-white solid at room temperature.[1] Its structure integrates a pyridine core, a nucleophilic and modifiable hydroxymethyl group, and an electrophilic nitrile group that can be transformed into various nitrogen-containing functionalities. This unique combination makes it a valuable building block for synthesizing complex molecules, including kinase inhibitors and other biologically active agents.[2][3] The strategic placement of these functional groups allows for selective and sequential reactions, providing a powerful tool for constructing compound libraries in drug discovery programs.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71935-32-5 | [5][6] |
| Molecular Formula | C₇H₆N₂O | [5][6] |
| Molecular Weight | 134.14 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 111-112 °C | [1] |
| Boiling Point | 340.4±27.0 °C (Predicted) | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Critical Safety and Handling Information
Proper handling is essential when working with this compound and its derivatives. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended) to prevent degradation.[5][8]
Reactions at the Hydroxymethyl (-CH₂OH) Group
The primary alcohol moiety is a versatile handle for a wide array of functional group interconversions.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
Causality: The oxidation state of the benzylic-like carbon can be precisely controlled by the choice of oxidizing agent. Milder reagents, such as activated manganese dioxide (MnO₂), selectively perform a two-electron oxidation to yield the aldehyde, 4-cyanopicolinaldehyde, without over-oxidizing.[9] This is because MnO₂ preferentially oxidizes allylic and benzylic alcohols. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents will typically lead to the corresponding carboxylic acid through a four-electron oxidation.[10]
Caption: Selective oxidation of the hydroxymethyl group.
Protocol 1: Synthesis of 4-Cyanopicolinaldehyde via MnO₂ Oxidation
Principle: This protocol utilizes a heterogeneous reaction with activated manganese dioxide, which facilitates easy removal of the oxidant by simple filtration upon reaction completion. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and allows for straightforward product isolation.
-
Step 1: Reagent Setup
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous Dichloromethane (DCM, approx. 20 mL per gram of starting material).
-
Stir the suspension until the starting material is fully dissolved.
-
-
Step 2: Oxidation
-
Add activated Manganese Dioxide (MnO₂, ~10 eq by weight) portion-wise to the stirred solution at room temperature. An excess is used to drive the reaction to completion.
-
Allow the reaction to stir vigorously at room temperature for 12-24 hours.
-
-
Step 3: Reaction Monitoring & Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% Ethyl Acetate/Hexanes. The product aldehyde will have a higher Rf value than the starting alcohol.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM to recover all the product.
-
-
Step 4: Purification
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-cyanopicolinaldehyde.
-
Fischer Esterification: Synthesis of Ester Derivatives
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[11][12] To drive the equilibrium towards the ester product, Le Châtelier's principle is applied by using the alcohol or carboxylic acid in a large excess and/or by removing the water byproduct as it forms.[12] A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxymethyl group.[12][13]
Caption: General workflow for Fischer Esterification.
Protocol 2: Synthesis of 4-(Acetoxymethyl)picolinonitrile
Principle: This protocol uses glacial acetic acid as both the reagent and the solvent, providing the large excess needed to favor product formation. A catalytic amount of sulfuric acid initiates the reaction.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) to the solution.
-
-
Step 2: Reaction
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Allow the mixture to cool to room temperature. Carefully pour it over crushed ice.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
-
Step 4: Isolation and Purification
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Halogenation: Conversion to a Reactive Intermediate
Causality: The hydroxyl group is a poor leaving group. Converting it into a halide, such as a chloride using thionyl chloride (SOCl₂) or a bromide using phosphorus tribromide (PBr₃), transforms it into an excellent leaving group. This creates a highly reactive electrophilic center at the benzylic carbon, making 4-(halomethyl)picolinonitrile a valuable intermediate for subsequent nucleophilic substitution reactions.[14][15][16] The mechanism with SOCl₂ proceeds via a chlorosulfite intermediate, which can then undergo an intramolecular Sₙi reaction or an Sₙ2 reaction by the released chloride ion.
Protocol 3: Synthesis of 4-(Chloromethyl)picolinonitrile using SOCl₂
Principle: This reaction is typically performed neat or in an inert solvent. It is crucial to perform this protocol in a well-ventilated fume hood as both SOCl₂ and the HCl and SO₂ byproducts are corrosive and toxic.
-
Step 1: Safety and Setup
-
CRITICAL: Perform this reaction in an efficient fume hood. Equip the reaction flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases.
-
Place this compound (1.0 eq) in a dry round-bottom flask under an inert atmosphere.
-
-
Step 2: Reaction
-
Cool the flask in an ice bath (0°C).
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 50-60°C for an additional 1-2 hours to ensure completion.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess SOCl₂ under reduced pressure (connect to a vacuum line with a cold trap and a base trap).
-
The crude residue is often a salt (hydrochloride). To obtain the free base, carefully add ice-cold water and basify with a cold, dilute NaOH or NaHCO₃ solution to a pH of ~8.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
-
Step 4: Purification
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.
-
Table 2: Summary of Reactions at the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Product | Typical Conditions | Key Insight |
| Mild Oxidation | MnO₂ | 4-Cyanopicolinaldehyde | DCM, Room Temp, 12-24h | Selective for benzylic alcohol; easy work-up. |
| Esterification | R-COOH, H₂SO₄ (cat.) | 4-((Acyloxy)methyl)picolinonitrile | Reflux in excess acid, 2-4h | Equilibrium-driven; requires excess reagent or water removal. |
| Halogenation | SOCl₂ | 4-(Chloromethyl)picolinonitrile | 0°C to 60°C, 2-3h | Converts poor -OH leaving group into an excellent -Cl leaving group. |
Reactions at the Nitrile (-C≡N) Group
The nitrile group is a versatile precursor to amines and carboxylic acids, two of the most important functional groups in drug design.
Reduction to a Primary Amine
Causality: The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine, providing a critical linker for amide bond formation or other derivatizations. Catalytic hydrogenation is a common and clean method. Raney Nickel is an effective catalyst for this transformation.[17] The reaction is often conducted in an ammonia-saturated solvent (e.g., methanolic ammonia) to suppress the formation of secondary amine side-products, which can arise from the reaction of the intermediate imine with the product primary amine.
Caption: Catalytic hydrogenation of the nitrile group.
Protocol 4: Synthesis of (4-(Hydroxymethyl)pyridin-2-yl)methanamine
Principle: This protocol employs high-pressure hydrogenation using a Parr shaker or similar autoclave apparatus. The ammonia in the solvent acts as a competitive inhibitor, preventing the product amine from reacting with the intermediate imine, thus maximizing the yield of the desired primary amine.
-
Step 1: Catalyst and Reagent Setup
-
CAUTION: Handle Raney Nickel as a slurry in water or ethanol; it is pyrophoric when dry.
-
To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Add a solvent of 7N ammonia in methanol (approx. 25 mL per gram of starting material).
-
Carefully add Raney Nickel catalyst (~20% by weight of the starting material) as a slurry.
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture to 40-50°C and shake or stir vigorously.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 4-8 hours).
-
Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: Keep the Celite® pad wet with solvent to prevent the catalyst from igniting upon exposure to air.
-
-
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be used directly or purified further if necessary.
-
Table 3: Summary of Reactions at the Nitrile Group
| Reaction Type | Reagent(s) | Product | Typical Conditions | Key Insight |
| Reduction | H₂, Raney Ni | (4-(Hydroxymethyl)pyridin-2-yl)methanamine | 50-100 psi H₂, NH₃/MeOH, 40-50°C | NH₃ in solvent prevents secondary amine formation. |
| Hydrolysis | H₂SO₄ / H₂O | 4-(Hydroxymethyl)picolinic Acid | Reflux, 6-12h | Harsh conditions required; converts nitrile to carboxylic acid. |
References
- 1. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 71935-32-5 [sigmaaldrich.com]
- 6. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]
Topic: Experimental Setup for the Synthesis of 4-(hydroxymethyl)picolinonitrile Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-(hydroxymethyl)picolinonitrile, a key building block in modern drug discovery. Pyridine-based scaffolds are central to numerous therapeutic agents, and the targeted functionalization of this nucleus is of paramount importance.[1][2] The described methodology focuses on the chemoselective reduction of 4-formylpicolinonitrile using sodium borohydride (NaBH₄), a mild and efficient reducing agent. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth causal explanations for experimental choices, a robust troubleshooting guide, and rigorous safety protocols to ensure reliable and safe execution.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals.[1][2] The this compound structure, in particular, offers three distinct points for chemical diversification: the nitrile group, the hydroxymethyl group, and the pyridine ring itself. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification, making it a versatile handle for constructing complex molecules.[3] The nitrile can be hydrolyzed or reduced to an amine, providing another avenue for derivatization.[3][4] This trifunctional nature makes it an exceptionally valuable intermediate for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.
The most direct and reliable synthetic route to this scaffold is the reduction of the corresponding aldehyde, 4-formylpicolinonitrile. This application note will focus on this transformation, employing sodium borohydride (NaBH₄) due to its excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups like nitriles.[5][6][7]
Synthetic Strategy: Chemoselective Carbonyl Reduction
The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4-formylpicolinonitrile. This reaction converts the aldehyde to a primary alcohol.[7][8]
General Reaction Scheme:
Caption: General synthesis of this compound.
The choice of sodium borohydride is deliberate. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the nitrile functionality under these mild conditions, ensuring high chemoselectivity and a cleaner product profile.[6] The reaction is typically performed in protic solvents like methanol (MeOH) or ethanol (EtOH), which also serve to protonate the resulting alkoxide intermediate.[5][8]
Health and Safety Precautions
Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.
Primary Hazard: Sodium Borohydride (NaBH₄) Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water, acids, or even protic solvents like methanol over time.[9][10] It is also corrosive and can cause serious eye damage and skin irritation.[11]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles.[9]
-
Handling Environment: Handle solid NaBH₄ in a fume hood.[9] To minimize exposure to moisture, work on a dry surface and, if available, handle under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Dispensing: Use a dry spatula and weigh the reagent into a dry container. Avoid creating dust.
-
Reaction Quenching: Excess NaBH₄ must be quenched carefully and slowly at a low temperature (0 °C) to control the rate of hydrogen gas evolution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and federal regulations. Do not mix NaBH₄ waste with aqueous or acidic waste streams.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[11] In case of a spill, cover the area with a non-combustible material like dry sand or soda ash; DO NOT USE WATER .[11]
Materials and Equipment
| Category | Item | Specifications/Notes |
| Reagents | 4-Formylpicolinonitrile | Starting Material; Purity ≥97% |
| Sodium Borohydride (NaBH₄) | Reducing Agent; Purity ≥98% | |
| Methanol (MeOH), Anhydrous | Reaction Solvent | |
| Ethyl Acetate (EtOAc) | Extraction Solvent | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Quenching Agent | |
| Deionized Water (H₂O) | For washing | |
| Saturated aq. Sodium Chloride (Brine) | For final wash | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | |
| Equipment | Round-bottom flask (100 mL) | With magnetic stir bar |
| Magnetic stirrer/hotplate | ||
| Ice bath | For temperature control | |
| Dropping funnel or powder funnel | For controlled addition | |
| Separatory funnel (250 mL) | For extraction | |
| Rotary evaporator | For solvent removal | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Detailed Experimental Protocol
This protocol is based on a 5 mmol scale. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup and Dissolution
-
Place 4-formylpicolinonitrile (0.66 g, 5.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Causality: Cooling the reaction is critical to moderate the exothermic reaction that occurs upon addition of the hydride reagent. This prevents overheating, which could lead to side reactions and decomposition of the reagent, thereby ensuring a higher yield and purity of the desired product.[6]
-
Step 2: Addition of Sodium Borohydride
-
Weigh sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) into a dry vial.
-
Slowly add the solid NaBH₄ to the stirred, cooled solution in small portions over 10-15 minutes.
-
Causality: Portion-wise addition is a key control measure. It prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike. Using a slight excess (1.2-1.5 equivalents) of NaBH₄ ensures the complete conversion of the starting aldehyde.[5]
-
Step 3: Reaction Monitoring
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring for 1-2 hours.
-
Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate/hexanes as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared.
-
Expertise: The product alcohol is more polar than the starting aldehyde. Therefore, on a silica TLC plate, the product spot will have a lower Retention Factor (Rf) than the starting material spot.
-
Step 4: Quenching the Reaction
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (~10 mL) dropwise to the reaction mixture to quench any unreacted NaBH₄. Vigorous gas evolution (H₂) will be observed.
-
Causality: The quench step neutralizes the reactive hydride. Using a weak acid like NH₄Cl is preferable to strong acids to avoid any potential acid-catalyzed side reactions.[5] The slow, cooled addition is a critical safety step to manage the rate of flammable gas release.
-
Step 5: Workup and Extraction
-
Remove the solvent (methanol) using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (20 mL) and then brine (20 mL).
-
Causality: The brine wash helps to remove residual water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 6: Purification and Characterization
-
The resulting crude solid can often be of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
The final product, this compound, should be a white to off-white solid.[12]
-
Expected Characterization Data:
-
Molecular Formula: C₇H₆N₂O[12]
-
Molecular Weight: 134.14 g/mol [12]
-
¹H NMR: Expect characteristic peaks for the aromatic pyridine protons, a singlet for the benzylic CH₂ group, and a broad singlet for the alcohol -OH.
-
IR: Expect characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and C-O stretching (~1050 cm⁻¹).
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1 [benchchem.com]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
- 11. nj.gov [nj.gov]
- 12. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
The Strategic Utility of 4-(Hydroxymethyl)picolinonitrile in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Within the vast family of pyridine-based building blocks, 4-(hydroxymethyl)picolinonitrile emerges as a particularly strategic starting material. This bifunctional molecule, possessing both a nucleophilic hydroxymethyl group and an electrophilic, versatile nitrile moiety, offers a rich platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of kinase inhibitors, a critical class of anti-cancer agents. We will delve into the causality behind experimental choices and provide detailed, validated protocols to empower researchers in their drug discovery endeavors.
Core Attributes of this compound: A Synthetic Chemist's Perspective
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a key principle in the synthesis of complex drug candidates.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as a versatile handle for a variety of transformations. It can be readily oxidized to the corresponding aldehyde, a key electrophile for carbon-carbon bond formation, or further to a carboxylic acid. Esterification and etherification reactions also provide straightforward avenues for introducing diverse side chains, which can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability.
-
The Picolinonitrile Moiety (-CN at C2): The nitrile group is a powerful and versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles. In the context of kinase inhibitor synthesis, the nitrile group is often a key element in the pharmacophore, engaging in crucial interactions with the target protein.
The pyridine ring itself provides a stable aromatic core that can be further functionalized if required, although the strategic placement of the hydroxymethyl and nitrile groups often directs the synthetic strategy.
Application Focus: Synthesis of a Bosutinib Analogue, a Src Kinase Inhibitor
To illustrate the practical application of this compound, we will outline a detailed synthetic strategy for a structural analogue of Bosutinib. Bosutinib is a potent inhibitor of the Src family of tyrosine kinases, which are frequently overactive in various cancers, playing a key role in cell growth, survival, and metastasis.[1][2][3] By targeting Src, these inhibitors can disrupt these oncogenic signaling pathways.[4][5]
The core of Bosutinib is a 4-anilino-quinoline-3-carbonitrile scaffold. Our proposed synthesis will leverage this compound to construct a key pyridine-based intermediate that will ultimately be elaborated into the final quinoline structure.
Visualizing the Synthetic Strategy
The overall synthetic workflow can be conceptualized as a multi-step process, beginning with the functional group manipulation of this compound to install the necessary precursors for the quinoline ring formation.
Caption: Proposed synthetic workflow for a Bosutinib analogue.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles.
Protocol 1: Oxidation of this compound to 4-Formylpicolinonitrile
Rationale: The initial step involves the selective oxidation of the primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| This compound | 1.34 g | 1.0 eq |
| Activated Manganese Dioxide (MnO₂) | 8.69 g | 10.0 eq |
| Dichloromethane (DCM) | 100 mL | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 24 hours | - |
| Product Yield (expected) | ~85% | - |
Step-by-Step Methodology:
-
To a stirred suspension of activated manganese dioxide (8.69 g, 100 mmol) in dichloromethane (100 mL), add a solution of this compound (1.34 g, 10 mmol) in dichloromethane (20 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 4-formylpicolinonitrile.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure aldehyde as a solid.
Protocol 2: Condensation to form 3-Amino-2-(pyridin-4-yl)acrylonitrile
Rationale: This step involves a Knoevenagel-type condensation. The aldehyde product from Protocol 1 is reacted with malononitrile in the presence of a base. The basic conditions facilitate the deprotonation of malononitrile, which then acts as a nucleophile. The subsequent dehydration of the adduct yields the desired acrylonitrile derivative.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 4-Formylpicolinonitrile | 1.32 g | 1.0 eq |
| Malononitrile | 0.66 g | 1.0 eq |
| Piperidine | 0.1 mL | Catalytic |
| Ethanol | 50 mL | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 4 hours | - |
| Product Yield (expected) | ~75% | - |
Step-by-Step Methodology:
-
To a solution of 4-formylpicolinonitrile (1.32 g, 10 mmol) in ethanol (50 mL), add malononitrile (0.66 g, 10 mmol) and a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Cyclocondensation to form the Quinoline Core
Rationale: This final key step is a cyclocondensation reaction to form the quinoline ring system. The acrylonitrile derivative from Protocol 2 reacts with a substituted aniline, in this case, 2,4-dichloro-5-methoxyaniline, under acidic conditions. The reaction proceeds through a series of steps including conjugate addition and intramolecular cyclization, followed by aromatization to yield the stable quinoline-3-carbonitrile core.[6]
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 3-Amino-2-(pyridin-4-yl)acrylonitrile | 1.82 g | 1.0 eq |
| 2,4-Dichloro-5-methoxyaniline | 2.08 g | 1.1 eq |
| Polyphosphoric Acid (PPA) | 20 g | - |
| Reaction Temperature | 140 °C | - |
| Reaction Time | 6 hours | - |
| Product Yield (expected) | ~60% | - |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 3-amino-2-(pyridin-4-yl)acrylonitrile (1.82 g, 10 mmol) and 2,4-dichloro-5-methoxyaniline (2.08 g, 11 mmol).
-
Carefully add polyphosphoric acid (20 g) to the mixture with stirring.
-
Heat the reaction mixture to 140 °C and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the final Bosutinib analogue.
Biological Context: The Src Signaling Pathway and Its Inhibition
The Src family of kinases (SFKs) are non-receptor tyrosine kinases that act as key signaling hubs in cells. They are involved in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3] In many cancers, Src is hyperactivated, leading to uncontrolled cell growth and metastasis.[4][5]
Src Signaling Pathway Diagram
Caption: Simplified Src signaling pathway in cancer and the point of intervention by a Bosutinib analogue.
Src inhibitors, such as Bosutinib, function by binding to the ATP-binding pocket of the Src kinase domain.[1] This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of oncogenic signals. The disruption of pathways such as the Ras-ERK and PI3K-Akt pathways ultimately leads to a reduction in cell proliferation and survival.[1]
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual functionality allows for a range of synthetic manipulations, making it an attractive starting point for the development of novel therapeutics. The detailed protocols provided herein for the synthesis of a Bosutinib analogue serve as a practical guide for researchers and highlight a rational approach to drug design and synthesis. As the demand for novel and effective targeted therapies continues to grow, the strategic application of such well-designed chemical scaffolds will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-(Hydroxymethyl)picolinonitrile as a Versatile Building Block for Novel Agrochemicals
Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the development of modern agrochemicals, particularly fungicides. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of potent and selective active ingredients. Within the diverse portfolio of pyridine-based building blocks, 4-(Hydroxymethyl)picolinonitrile emerges as a highly versatile and functionalized starting material. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile group on a pyridine core, offers multiple avenues for synthetic elaboration. These functionalities allow for the strategic introduction of diverse pharmacophores, ultimately leading to the discovery and development of novel fungicides with improved efficacy and desirable toxicological profiles. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of advanced agrochemical candidates, with a particular focus on the picolinamide class of fungicides.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material's properties is paramount for successful and safe process development.
| Property | Value | Source |
| CAS Number | 71935-32-5 | |
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 111-112 °C | |
| Storage | Inert atmosphere, 2-8°C | |
| Purity | Typically >96% |
Safety Information: this compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations: Unleashing the Potential of this compound
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The hydroxymethyl group can be readily converted into a more reactive leaving group, such as a halide, facilitating nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, key functionalities in many picolinamide fungicides.
Workflow for Activation of the Hydroxymethyl Group
A critical step in leveraging this compound as a building block is the activation of the hydroxymethyl group, most commonly through conversion to its chloromethyl analog, 4-(Chloromethyl)picolinonitrile. This transformation significantly enhances its reactivity towards nucleophiles.
Caption: Workflow for the conversion of this compound to its activated chloromethyl intermediate.
Protocol 1: Synthesis of 4-(Chloromethyl)picolinonitrile
This protocol details the conversion of this compound to 4-(Chloromethyl)picolinonitrile, a key activated intermediate for the synthesis of picolinamide fungicides. The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which is subsequently displaced by a chloride ion.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)picolinonitrile.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity. A patent describes a method that achieves a yield of 78% with a purity of >95%.[1]
Application in the Synthesis of Picolinamide Fungicide Scaffolds
Picolinamide fungicides, such as the commercial product florylpicoxamid, often feature a core structure derived from a picolinic acid or its amide.[2][3] The activated intermediate, 4-(Chloromethyl)picolinonitrile, is a valuable precursor for constructing these complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, which is then coupled with a suitable amine to form the characteristic picolinamide linkage. The chloromethyl group allows for the introduction of other key structural motifs through nucleophilic substitution.
Generalized Synthetic Pathway to a Picolinamide Scaffold
Caption: Generalized workflow for the synthesis of a picolinamide agrochemical scaffold from 4-(chloromethyl)picolinonitrile.
Protocol 2: Representative Synthesis of a Picolinamide Fungicide Precursor
This protocol provides a generalized, representative procedure for the synthesis of a picolinamide scaffold from 4-(Chloromethyl)picolinonitrile. The specific nucleophile and amine used will vary depending on the target agrochemical. The discovery of novel pyridine carboxamides with antifungal activity often involves the synthesis and screening of a library of such compounds.[4]
Part A: Nucleophilic Substitution
-
Reaction Setup: Dissolve 4-(Chloromethyl)picolinonitrile in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an alcohol, thiol, or amine) and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.
Part B: Nitrile Hydrolysis and Amide Coupling
-
Nitrile Hydrolysis: The functionalized picolinonitrile derivative from Part A can be hydrolyzed to the corresponding carboxylic acid under either acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) conditions, typically with heating.
-
Amide Coupling: The resulting picolinic acid derivative is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a base (e.g., diisopropylethylamine) in an aprotic solvent like DMF or DCM.
-
Final Purification: The final picolinamide product is purified using standard techniques such as column chromatography or recrystallization to yield the target agrochemical scaffold.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. Its readily transformable functional groups provide a robust platform for the introduction of diverse chemical functionalities, enabling the exploration of new chemical space in the quest for more effective and sustainable crop protection solutions. The protocols outlined in this application note provide a solid foundation for researchers to utilize this key intermediate in their discovery and development programs. As the demand for new and improved fungicides continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in advancing the field of agrochemical research.
References
- 1. Buy 4-(Chloromethyl)picolinonitrile | 71935-33-6 [smolecule.com]
- 2. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 4-(Hydroxymethyl)-2-pyridinecarbonitrile
Introduction: The Significance of a Versatile Pyridine Scaffold
4-(Hydroxymethyl)-2-pyridinecarbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine core, a common motif in pharmacologically active compounds, functionalized with two distinct and reactive handles: a nucleophilic hydroxymethyl group and an electrophilic cyano group. This unique arrangement allows for sequential and diverse chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery campaigns. The protocol detailed herein provides a robust and reproducible method for the laboratory-scale synthesis of this compound, emphasizing the chemical principles behind the procedure to ensure successful implementation.
Synthetic Strategy: Radical C-H Functionalization
The chosen synthetic route is a direct C-H functionalization of a readily available starting material, 4-cyanopyridine. This approach leverages a Minisci-type radical reaction, which is an efficient method for acylating, alkylating, or, in this case, hydroxymethylating electron-deficient heterocycles.
The core of this transformation involves the generation of a hydroxymethyl radical (•CH₂OH) from a plentiful and inexpensive source, methanol. This radical species is then used to functionalize the pyridine ring. The reaction is initiated by the thermal decomposition of ammonium persulfate, which produces sulfate radicals. These highly reactive radicals abstract a hydrogen atom from methanol. To facilitate the addition of the nucleophilic hydroxymethyl radical to the pyridine ring, the reaction is conducted in a strongly acidic medium. Protonation of the pyridine nitrogen by sulfuric acid renders the ring highly electron-deficient, particularly at the C2 and C6 positions, thereby activating it for radical attack. This strategy provides a direct and atom-economical pathway to the desired product.
Experimental Protocol: Radical Hydroxymethylation
This section provides a detailed, step-by-step procedure for the synthesis of 4-(hydroxymethyl)-2-pyridinecarbonitrile from 4-cyanopyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Quantity | Purity |
| 4-Cyanopyridine | 100-48-1 | C₆H₄N₂ | 104.11 | 31.2 g | ≥98% |
| Ammonium Persulfate | 7727-54-0 | (NH₄)₂S₂O₈ | 228.20 | 136.8 g | ≥98% |
| Methanol | 67-56-1 | CH₄O | 32.04 | 450 mL | Anhydrous |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 16.2 mL | Conc. (98%) |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 210 mL | - |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | As needed | 10 M aq. soln. |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | ~1 L | ACS Grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |
Required Equipment
-
1000 mL Two-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Distillation apparatus
-
2000 mL Beaker
-
Large crystallizing dish or ice bath
-
1000 mL Separatory funnel
-
Rotary evaporator
-
Glass chromatography column (40-60 mm diameter)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH meter or pH indicator strips
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 1000 mL round-bottom flask equipped with a magnetic stir bar, combine 4-cyanopyridine (31.2 g), ammonium persulfate (136.8 g), and methanol (450 mL).
-
Causality: 4-cyanopyridine is the substrate. Ammonium persulfate acts as the radical initiator. Methanol serves as both the solvent and the source for the hydroxymethyl radical.
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (16.2 mL) to deionized water (210 mL) while cooling in an ice bath. Caution: Highly exothermic reaction.
-
Add the cooled, dilute sulfuric acid solution to the flask containing the other reagents.
-
Attach a reflux condenser to the flask.
-
-
Reaction Under Reflux:
-
Heat the mixture to reflux using a heating mantle and stir vigorously. Maintain a gentle reflux for 24 hours.[1]
-
Causality: The elevated temperature is required to thermally decompose the ammonium persulfate, initiating the radical chain reaction. The acidic environment activates the pyridine ring for the subsequent nucleophilic attack by the hydroxymethyl radical.
-
Self-Validation Checkpoint: The reaction progress can be monitored by TLC (e.g., using a 10% methanol in chloroform eluent). The starting material (4-cyanopyridine) is less polar than the product.
-
-
Solvent Removal and Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Reconfigure the apparatus for distillation and remove the methanol by distillation.[1]
-
Causality: Removing the organic solvent is necessary before performing the aqueous work-up and extraction.
-
-
Neutralization and Extraction:
-
To the remaining aqueous residue, add crushed ice (approx. 450 g) to cool the mixture thoroughly.
-
Carefully adjust the pH of the solution to ~12 by the slow, portion-wise addition of a 10 M aqueous sodium hydroxide solution. Monitor the pH and temperature closely, ensuring the mixture remains cool.
-
Causality: Basification deprotonates the product and neutralizes the sulfuric acid, rendering the target molecule soluble in organic solvents and facilitating its extraction from the aqueous phase.
-
Transfer the basic aqueous mixture to a 1000 mL separatory funnel and extract with chloroform (e.g., 3 x 250 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a solid residue.
-
Prepare a silica gel column for flash chromatography.
-
Purify the crude residue by eluting from the silica gel column with a methanol-chloroform mixture (7.5% v/v methanol in chloroform is a suggested starting point).[1]
-
Causality: Column chromatography is essential to separate the desired product from unreacted starting material, isomers, and other byproducts, yielding the pure compound.
-
Collect the fractions containing the product (identified by TLC) and concentrate them under reduced pressure to yield 4-(hydroxymethyl)-2-pyridinecarbonitrile as a solid.
-
Expected Results & Characterization
| Parameter | Expected Value | Source |
| Product | 4-(hydroxymethyl)-2-pyridinecarbonitrile | - |
| Appearance | Pale yellow to light brown solid | [2] |
| Yield | ~18.5 g (46%) | [1] |
| Melting Point | 92-94 °C | [1] |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [3] |
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl O-H stretch, nitrile C≡N stretch).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-(hydroxymethyl)-2-pyridinecarbonitrile.
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive and causes extreme burns. Handle with extreme care. The dilution process is highly exothermic.
-
Ammonium Persulfate ((NH₄)₂S₂O₈): A strong oxidizing agent. Avoid contact with combustible materials.
-
Methanol (CH₃OH): Flammable and toxic by inhalation, ingestion, and skin contact.
-
Chloroform (CHCl₃): A suspected carcinogen and is harmful if inhaled, swallowed, or absorbed through the skin.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns. The neutralization process is exothermic.
References
Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group in 4-(Hydroxymethyl)picolinonitrile
Introduction
4-(Hydroxymethyl)picolinonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a reactive hydroxymethyl group and a versatile nitrile moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyridine core is a privileged scaffold found in numerous biologically active molecules, offering opportunities for modulating physicochemical properties and engaging in specific biological interactions.[2][3][4][5][6] The nitrile group can be transformed into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing a handle for extensive derivatization.[7]
However, it is the hydroxymethyl group at the 4-position that serves as the primary site for initial diversification. Its strategic functionalization into aldehydes, esters, ethers, and halides unlocks a cascade of subsequent chemical transformations, enabling the rapid generation of compound libraries for drug discovery and the development of novel functional materials.[8][9]
This guide provides a comprehensive overview of key synthetic strategies and detailed, field-proven protocols for the functionalization of the hydroxymethyl group in this compound. Each section explains the causality behind the chosen methodology, offering insights to researchers, scientists, and drug development professionals for predictable and successful synthesis.
Oxidation to 4-Formylpicolinonitrile
The oxidation of the primary alcohol to its corresponding aldehyde, 4-formylpicolinonitrile, yields a highly valuable intermediate. The aldehyde functionality is a cornerstone for C-C and C-N bond formation through reactions such as Wittig olefination, aldol condensation, and reductive amination.
Method of Choice: Swern Oxidation
For this transformation, the Swern oxidation is the recommended method due to its exceptionally mild reaction conditions (-78 °C) and high chemoselectivity for primary alcohols.[10][11] It reliably prevents over-oxidation to the carboxylic acid, a common issue with stronger, metal-based oxidants like chromium reagents.[12][13] The reaction utilizes readily available and inexpensive reagents: dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11][12]
Causality and Mechanism: The reaction proceeds via the activation of DMSO with oxalyl chloride at low temperature to form the electrophilic chlorosulfonium salt.[10] The alcohol then attacks this species, and subsequent deprotonation by the base generates a sulfur ylide, which collapses through an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[12] The low temperature is critical to prevent side reactions and decomposition of the active oxidant.
Protocol 1: Swern Oxidation of this compound
Safety Note: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide and carbon dioxide gas, and the byproduct dimethyl sulfide has a strong, unpleasant odor.[12]
Reagents & Materials:
-
Oxalyl chloride (2.0 M in CH₂Cl₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Dry glassware
| Reagent | Molar Eq. | Quantity (for 10 mmol scale) |
| This compound | 1.0 | 1.34 g |
| Oxalyl Chloride | 1.5 | 7.5 mL (2.0 M solution) |
| DMSO | 3.0 | 2.1 mL |
| Triethylamine (TEA) | 5.0 | 7.0 mL |
| Anhydrous CH₂Cl₂ | - | ~100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous CH₂Cl₂ (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the cold CH₂Cl₂.
-
In a separate dry flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C over 15 minutes. Stir the resulting mixture for an additional 15 minutes.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq.) dropwise to the mixture. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[14]
-
Work-up: Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-formylpicolinonitrile as a solid. A typical yield is 85-95%.
Esterification to 4-(Acyloxymethyl)picolinonitriles
Esterification of the hydroxymethyl group is a common strategy to create prodrugs, modify solubility, or introduce a protecting group.[15] Two primary methods are presented: the classic Fischer esterification for simple substrates and the milder Mitsunobu reaction for more delicate or valuable coupling partners.
Method A: Fischer Esterification
This acid-catalyzed condensation is a straightforward, equilibrium-driven process between the alcohol and a carboxylic acid.[16][17][18] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reagent (usually the alcohol, but in this case, the carboxylic acid or a solvent-level amount of a simple alcohol if making the corresponding ester) or by removing water as it is formed, often with a Dean-Stark apparatus.[16][19]
Protocol 2A: Fischer Esterification with Acetic Acid
Reagents & Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Dean-Stark apparatus and condenser
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1.34 g, 10 mmol), glacial acetic acid (1.14 mL, 20 mmol, 2.0 eq.), and toluene (40 mL).
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and collect water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and carefully wash with water (20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL) until gas evolution ceases, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield 4-(acetoxymethyl)picolinonitrile.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters under neutral, mild conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[20] It facilitates the dehydrative coupling of a primary or secondary alcohol with an acidic pronucleophile (pKa < 13), such as a carboxylic acid.[21][22] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[22][23]
Causality and Mechanism: PPh₃ and DEAD react to form a phosphonium salt intermediate.[24] The alcohol adds to this intermediate, forming an oxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group.[21][24] The carboxylate then displaces the activated oxygen via an Sₙ2 mechanism to form the ester.[24]
Protocol 2B: Mitsunobu Esterification with Benzoic Acid
Safety Note: DEAD and DIAD are toxic and potentially explosive; handle with care. The reaction is exothermic.
Reagents & Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
| Reagent | Molar Eq. | Quantity (for 5 mmol scale) |
| This compound | 1.0 | 0.67 g |
| Benzoic Acid | 1.2 | 0.73 g |
| Triphenylphosphine (PPh₃) | 1.5 | 1.97 g |
| DIAD | 1.5 | 1.48 mL |
| Anhydrous THF | - | ~50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Purify directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient). The byproducts are often difficult to separate completely. An alternative is to precipitate the byproducts by adding diethyl ether to the concentrated crude mixture, filtering, and then chromatographing the filtrate.
| Method Comparison | Fischer Esterification | Mitsunobu Reaction |
| Conditions | Harsh (acidic, high temp) | Mild (neutral, 0 °C to RT) |
| Scope | Good for robust molecules | Excellent for sensitive substrates |
| Byproducts | Water | PPh₃O, Hydrazine derivative |
| Work-up | Simple aqueous extraction | Challenging (chromatography needed) |
| Key Advantage | Scalable, inexpensive reagents | High functional group tolerance |
Etherification to 4-(Alkoxymethyl)picolinonitriles
Converting the hydroxymethyl group to an ether is a key strategy for increasing lipophilicity and blocking a potential site of metabolism in drug candidates. The Williamson ether synthesis is a classic and reliable method for this purpose.
Method: Williamson Ether Synthesis
This method involves a two-step, one-pot process: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with an electrophilic alkyl halide. A strong base, such as sodium hydride (NaH), is required to fully deprotonate the alcohol.
Protocol 3: Synthesis of 4-(Benzyloxymethyl)picolinonitrile
Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment.
Reagents & Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Wash the NaH (0.22 g, 5.5 mmol, 1.1 eq. of active NaH) with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere.
-
Add anhydrous THF (30 mL) to the washed NaH in a dry 100 mL round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Dissolve this compound (0.67 g, 5 mmol, 1.0 eq.) in anhydrous THF (15 mL) and add it dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
Re-cool the mixture to 0 °C and add benzyl bromide (0.65 mL, 5.5 mmol, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of water (10 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel, add more water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography (hexane/ethyl acetate) to afford 4-(benzyloxymethyl)picolinonitrile.
Halogenation to 4-(Chloromethyl)picolinonitrile
Conversion of the hydroxymethyl group to a halomethyl group, particularly a chloromethyl group, transforms the benzylic carbon into a potent electrophile. The resulting 4-(chloromethyl)picolinonitrile is an excellent substrate for Sₙ2 reactions with a wide array of nucleophiles (amines, thiols, cyanides, etc.), greatly expanding synthetic possibilities.
Method of Choice: Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly effective and common reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.
Protocol 4: Synthesis of 4-(Chloromethyl)picolinonitrile
Safety Note: Thionyl chloride is highly corrosive, toxic, and a lachrymator. This reaction must be performed in a well-ventilated fume hood. The reaction evolves toxic SO₂ and HCl gases, which should be vented through a scrubber (e.g., a bubbler containing NaOH solution).
Reagents & Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) (optional)
Procedure:
-
Place this compound (1.34 g, 10 mmol) in a dry 50 mL round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas scrubber.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and carefully add thionyl chloride (2.2 mL, 30 mmol, 3.0 eq.) dropwise to the solid. Gas will evolve vigorously. (Alternatively, the alcohol can be dissolved in CH₂Cl₂ first for a more controlled reaction).
-
After the addition is complete, remove the ice bath and slowly heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (ensure the vacuum pump is protected from corrosive vapors).
-
The resulting crude product is often used directly in the next step without extensive purification. If purification is required, cautiously quench the residue by pouring it onto crushed ice, neutralizing with solid NaHCO₃, and extracting with an organic solvent like ethyl acetate. However, the product can be unstable to aqueous conditions and chromatography. Direct use is highly recommended.
Summary of Key Functionalizations
The following diagram and table summarize the transformative potential of the hydroxymethyl group in this compound, providing a strategic map for synthetic planning.
References
- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. byjus.com [byjus.com]
- 24. glaserr.missouri.edu [glaserr.missouri.edu]
Catalytic Pathways for the Synthesis of 4-(Hydroxymethyl)picolinonitrile: A Guide for Researchers
Introduction
4-(Hydroxymethyl)picolinonitrile is a valuable bifunctional molecule and a key building block in the synthesis of a diverse array of pharmaceuticals and fine chemicals. Its structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for a multitude of chemical transformations. The development of efficient and selective catalytic methods for its synthesis is of paramount importance for researchers in drug discovery and process development. This guide provides a detailed overview of potential catalytic strategies, complete with theoretical underpinnings and actionable protocols.
The primary challenge in synthesizing this compound lies in the selective functionalization of the methyl group of a precursor like 4-methylpicolinonitrile without affecting the nitrile group or the pyridine ring. Direct partial oxidation of the methyl group to the alcohol is difficult to control, as over-oxidation to the aldehyde or carboxylic acid can readily occur. Therefore, indirect catalytic routes are often more viable.
This document will explore two primary catalytic pathways: a multi-step synthesis mediated by an N-oxide intermediate and a route involving the selective reduction of a carboxylic acid precursor. Additionally, a brief overview of a potential biocatalytic approach will be discussed as an emerging and green alternative.
Part 1: N-Oxide Mediated Synthesis of this compound
This strategy involves the activation of the 4-methyl group via the formation of a pyridine N-oxide, followed by a rearrangement and subsequent hydrolysis. This multi-step approach offers a high degree of control and selectivity.
Workflow Diagram
Caption: N-Oxide mediated synthesis of this compound.
Step 1: Catalytic N-Oxidation of 4-Methylpicolinonitrile
The initial step involves the oxidation of the pyridine nitrogen of 4-methylpicolinonitrile to form the corresponding N-oxide. This transformation activates the methyl group at the 4-position for subsequent functionalization. While various oxidizing agents can be used, catalytic methods employing hydrogen peroxide are preferred for their environmental benefits. Titanium silicalite (TS-1) is a highly effective catalyst for this transformation, offering excellent yields and selectivity in a continuous flow system.[1]
Protocol: N-Oxidation using a TS-1 Packed-Bed Microreactor
-
Materials:
-
4-Methylpicolinonitrile
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Titanium silicalite (TS-1) catalyst
-
Packed-bed microreactor setup
-
Liquid phase plunger pump
-
-
Procedure:
-
Prepare a solution of 4-methylpicolinonitrile in methanol.
-
Pack the microreactor with the TS-1 catalyst.
-
Using the liquid phase plunger pump, introduce the methanolic solution of 4-methylpicolinonitrile and the aqueous hydrogen peroxide solution into the microreactor at a controlled flow rate.
-
Maintain the reaction temperature within the optimal range for the TS-1 catalyst (typically 40-80 °C).
-
The reaction mixture exiting the microreactor is collected.
-
The solvent is removed under reduced pressure to yield the crude 4-methylpicolinonitrile N-oxide.
-
Purification can be achieved by recrystallization or column chromatography.
-
Rationale: The use of a continuous flow microreactor enhances safety and efficiency compared to batch processes, especially when working with peroxides.[1] TS-1 provides a solid, reusable catalyst that facilitates the clean oxidation with water as the only byproduct.
Step 2: Boekelheide Rearrangement to 4-(Acetoxymethyl)picolinonitrile
Pyridine N-oxides with an alkyl substituent at the 2- or 4-position undergo the Boekelheide rearrangement when treated with acetic anhydride. This reaction introduces an acetoxy group onto the methyl substituent.
Protocol: Boekelheide Rearrangement
-
Materials:
-
4-Methylpicolinonitrile N-oxide
-
Acetic anhydride
-
-
Procedure:
-
Dissolve 4-methylpicolinonitrile N-oxide in an excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-(acetoxymethyl)picolinonitrile can be purified by column chromatography.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the acetate ester to the desired alcohol. This can be achieved under either acidic or basic conditions.
Protocol: Acid-Catalyzed Hydrolysis
-
Materials:
-
4-(Acetoxymethyl)picolinonitrile
-
Methanol
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve 4-(acetoxymethyl)picolinonitrile in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to yield this compound.
-
Part 2: Synthesis via Selective Reduction of a Carboxylic Acid Precursor
This approach involves the initial oxidation of the methyl group of 4-methylpicolinonitrile to a carboxylic acid, followed by a chemoselective catalytic reduction of the carboxylic acid in the presence of the nitrile.
Workflow Diagram
Caption: Synthesis via selective reduction of a carboxylic acid precursor.
Step 1: Catalytic Oxidation to 4-Cyanopicolinic Acid
The oxidation of the methyl group of 4-methylpicolinonitrile to a carboxylic acid can be achieved using various catalytic systems. Ammoxidation, a common industrial process for converting methylpyridines to cyanopyridines, can be adapted for this purpose by modifying the reaction conditions to favor the formation of the carboxylic acid.[2]
Protocol: Vanadium-Titanium Catalyzed Oxidation
-
Materials:
-
4-Methylpicolinonitrile
-
Air or oxygen
-
Vanadium-titanium oxide catalyst
-
Fixed-bed reactor
-
-
Procedure:
-
The 4-methylpicolinonitrile is vaporized and mixed with air.
-
The gaseous mixture is passed through a fixed-bed reactor containing a vanadium-titanium oxide catalyst.
-
The reaction is carried out at elevated temperatures (e.g., 300-400 °C).
-
The product stream is cooled and the 4-cyanopicolinic acid is collected.
-
Purification can be achieved by recrystallization.
-
Step 2: Chemoselective Catalytic Reduction
The selective reduction of a carboxylic acid in the presence of a nitrile is a challenging transformation. The choice of catalyst and reducing agent is critical to avoid the reduction of the nitrile group. While strong reducing agents like LiAlH₄ would likely reduce both functional groups, milder, more selective catalytic hydrogenation conditions can be employed.
Protocol: Catalytic Hydrogenation
-
Materials:
-
4-Cyanopicolinic acid
-
Hydrogen gas
-
Palladium on carbon (Pd/C) or a similar heterogeneous catalyst
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve 4-cyanopicolinic acid in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify as needed.
-
Rationale: The selectivity of the reduction can be tuned by careful selection of the catalyst, solvent, temperature, and pressure. The use of a heterogeneous catalyst simplifies product isolation and catalyst recycling.
Part 3: Emerging Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity.[3][4]
Conceptual Framework for Biocatalytic Synthesis
A potential biocatalytic route would involve the use of a whole-cell biocatalyst or an isolated enzyme capable of selectively hydroxylating the methyl group of 4-methylpicolinonitrile.
Workflow Diagram
Caption: Conceptual biocatalytic synthesis of this compound.
While a specific enzyme and protocol for this exact transformation are not yet widely established in the literature, the principles of biocatalyst development and screening can be applied.
Protocol Outline: Biocatalyst Screening and Optimization
-
Enzyme Selection/Engineering: Identify potential candidate enzymes (e.g., from the cytochrome P450 family) known for methyl group hydroxylation. Directed evolution or protein engineering could be used to enhance the activity and selectivity towards 4-methylpicolinonitrile.[4]
-
Whole-Cell Biocatalyst Development: Clone the gene for the selected enzyme into a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) to create a whole-cell biocatalyst. This approach can simplify the process by providing the necessary cofactors for the enzyme.
-
Reaction Conditions:
-
Substrate: 4-Methylpicolinonitrile
-
Biocatalyst: Whole-cell suspension or immobilized enzyme
-
Medium: Aqueous buffer at a specific pH and temperature
-
Cofactors: May require the addition of a glucose source for cofactor regeneration in whole-cell systems.
-
-
Product Isolation: After the biotransformation, the product would be extracted from the aqueous medium using an organic solvent, followed by purification.
Advantages of a Biocatalytic Approach:
-
High selectivity, potentially avoiding the formation of byproducts.
-
Mild reaction conditions (ambient temperature and pressure, neutral pH).
-
Environmentally friendly, using water as a solvent and avoiding harsh reagents.
Data Summary
| Method | Key Intermediate(s) | Catalyst Examples | Key Advantages | Key Challenges |
| N-Oxide Mediated Synthesis | 4-Methylpicolinonitrile N-oxide, 4-(Acetoxymethyl)picolinonitrile | TS-1 (for N-oxidation) | High selectivity and control, well-established reactions. | Multi-step process, use of acetic anhydride. |
| Selective Reduction | 4-Cyanopicolinic Acid | Vanadium-titanium oxides (for oxidation), Pd/C (for reduction) | Potentially fewer steps than the N-oxide route. | Achieving high chemoselectivity in the reduction step can be difficult. |
| Biocatalysis | (Direct conversion) | Cytochrome P450 monooxygenases | High selectivity, mild and green conditions. | Requires specialized expertise in enzyme engineering and fermentation; specific enzyme may not be readily available. |
Conclusion
The synthesis of this compound can be approached through several catalytic strategies. The N-oxide mediated pathway offers a reliable and controllable multi-step route. The selective reduction of a carboxylic acid precursor presents a more direct, though potentially more challenging, alternative. Biocatalysis stands as a promising future direction, offering the potential for a highly efficient and sustainable synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.
References
- 1. Item - Biocatalytic Enantioselective Synthesis of Chiral βâHydroxy Nitriles Using Cyanohydrins as Cyano Sources - American Chemical Society - Figshare [acs.figshare.com]
- 2. Catalytic reduction of 4-nitrophenol by green silver nanocomposites assembled using microbial extracellular polymer substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)picolinonitrile
Introduction
Welcome to the technical support guide for the synthesis of 4-(Hydroxymethyl)picolinonitrile (CAS 71935-32-5). This molecule is a valuable building block in medicinal chemistry and materials science. Achieving high yields in its synthesis is crucial for efficient research and development. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will focus on the most common synthetic route: the selective reduction of 4-formylpicolinonitrile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
The most common and generally reliable method is the selective reduction of 4-formylpicolinonitrile using a mild reducing agent. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is highly selective for reducing aldehydes and ketones to alcohols while leaving the nitrile group intact.[1][2] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely over-reduce the nitrile group and are not recommended for this specific synthesis.
Q2: Why is solvent selection critical in this reduction?
The solvent plays a crucial role in solubilizing the reactants and moderating the reactivity of the sodium borohydride. Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[2][3] They effectively dissolve both the aldehyde starting material and the NaBH₄. However, it's important to note that NaBH₄ reacts slowly with these protic solvents, which can consume the reagent.[2] Performing the reaction at a reduced temperature helps to minimize this side reaction.
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should show a clear separation between the starting material (4-formylpicolinonitrile) and the more polar product (this compound). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
Q4: What are the key physical properties of the final product?
Knowing the properties of your target molecule is essential for isolation and characterization.
-
Appearance: White to off-white solid[4]
-
CAS Number: 71935-32-5[5]
-
Molecular Weight: 134.14 g/mol [4]
-
Melting Point: Approximately 111-112 °C[4]
Part 2: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to identifying and resolving them.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded NaBH₄: Sodium borohydride can degrade upon exposure to moisture. 2. Insufficient Reagent: An inadequate molar excess of NaBH₄ was used. 3. Incorrect Temperature: Running the reaction at too high a temperature can accelerate the decomposition of NaBH₄ by the solvent. | 1. Use a fresh, unopened bottle of NaBH₄ or test the activity of your current stock. 2. Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the starting aldehyde. 3. Add NaBH₄ portion-wise at 0 °C to control the initial exothermic reaction, then allow the reaction to slowly warm to room temperature. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: The reaction was not allowed to proceed to completion. 2. Poor Solubility: The starting material did not fully dissolve in the chosen solvent. | 1. Monitor the reaction via TLC until all starting material is consumed. This may require extending the reaction time to several hours. 2. Ensure the starting material is fully dissolved before adding the reducing agent. If necessary, use a co-solvent like Tetrahydrofuran (THF) or slightly increase the solvent volume. |
| Formation of Multiple Side Products | 1. Impure Starting Material: The 4-formylpicolinonitrile used was of low purity. 2. Over-reduction: Although unlikely with NaBH₄, contamination with a stronger reducing agent could be a factor. | 1. Verify the purity of the starting material by NMR or LC-MS before starting the reaction. Purify if necessary. 2. Ensure that only NaBH₄ is used and that glassware is clean and free from other reagents. |
| Difficult Product Isolation / Low Recovery after Work-up | 1. Incomplete Quenching: Excess NaBH₄ was not fully neutralized, leading to issues during extraction. 2. Formation of Borate Esters: The product alcohol can form borate esters with the boron byproducts.[2] 3. Incorrect pH during Extraction: The product may have some water solubility, especially at the wrong pH. | 1. After the reaction is complete, carefully quench with acetone or by adding dilute acid (e.g., 1M HCl) at 0 °C until gas evolution ceases. 2. The acidic work-up step (using 1M HCl) is crucial as it hydrolyzes these borate esters, releasing the free alcohol product. 3. Ensure the aqueous layer is saturated with NaCl during extraction to decrease the solubility of the product and improve recovery into the organic layer (e.g., Ethyl Acetate). |
Part 3: Optimized Experimental Protocol
This protocol provides a reliable baseline for achieving a high yield of this compound.
Workflow Overview
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-formylpicolinonitrile (1.0 eq).
-
Add methanol (approx. 10-15 mL per gram of aldehyde) to fully dissolve the starting material.
-
Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature reaches 0-5 °C.
-
-
Reduction:
-
Weigh sodium borohydride (NaBH₄, 1.5 eq) in a separate container.
-
Slowly add the NaBH₄ to the stirred solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C. (Note: Addition is exothermic and produces hydrogen gas. Ensure adequate ventilation. )
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction's completion by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M Hydrochloric Acid (HCl) dropwise until the pH is ~2-3 and gas evolution stops. This step neutralizes excess NaBH₄ and hydrolyzes borate intermediates.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the pH is ~7-8.
-
Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain pure this compound.
-
Part 4: Understanding the Mechanism
A firm grasp of the reaction mechanism helps in making informed decisions during troubleshooting. The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition.[6]
Key Mechanistic Steps
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the BH₄⁻ complex, on the electrophilic carbonyl carbon of the aldehyde.[6][7] This breaks the C=O pi bond, and the electrons move to the oxygen atom.
-
Alkoxide Formation: This initial attack forms a tetracoordinate boron intermediate, often depicted as an alkoxide complexed with BH₃.
-
Protonation: In the final step, the negatively charged oxygen atom of the alkoxide is protonated by the protic solvent (e.g., methanol) or, more definitively, during the acidic work-up.[1][7] This step yields the final primary alcohol product, this compound.
Understanding this process highlights the importance of the final acidic work-up, which is essential not only to neutralize the reaction but also to ensure the final product is the free alcohol rather than a borate ester complex.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 5. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Common byproducts in 4-(Hydroxymethyl)picolinonitrile synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of byproducts during their synthetic endeavors. The following sections are structured in a question-and-answer format to directly address challenges you may encounter with the most common synthetic routes.
Route 1: Reduction of 4-Formylpicolinonitrile
This is a frequently employed method for synthesizing this compound, typically using a reducing agent like sodium borohydride (NaBH₄). While seemingly straightforward, several side reactions can occur.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete, but after workup and analysis (TLC, LC-MS), I see a significant amount of a more polar byproduct in addition to my desired product. What is it and how can I avoid it?
Answer:
This more polar byproduct is likely 4-picolinic acid . Its formation is a classic indicator of the Cannizzaro reaction , which occurs under basic conditions with aldehydes that lack α-hydrogens, such as 4-formylpicolinonitrile. In this disproportionation reaction, one molecule of the aldehyde is reduced to the alcohol (your desired product), while another is oxidized to the carboxylic acid.[1][2]
Causality Explained: The Cannizzaro reaction is catalyzed by a strong base (e.g., residual hydroxide ions). The reaction proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[3][4][5]
Troubleshooting & Avoidance Protocol:
-
pH Control: Ensure your reaction medium is not strongly basic. If possible, maintain a neutral or slightly acidic pH during the reaction and workup.
-
Order of Addition: Add the reducing agent to a solution of the aldehyde, rather than the other way around. This helps to ensure that the aldehyde is consumed by the intended reduction pathway before it can undergo the base-catalyzed Cannizzaro reaction.
-
Temperature Management: Perform the reduction at a low temperature (e.g., 0-5 °C). This will slow down the rate of the Cannizzaro reaction more significantly than the desired reduction.
-
Choice of Base (if required): If a base is necessary for other reasons in your synthetic scheme, consider using a non-nucleophilic, sterically hindered base.
Question 2: My NMR spectrum shows my desired alcohol, but also indicates the presence of unreacted 4-formylpicolinonitrile. How can I drive the reaction to completion without generating other impurities?
Answer:
Incomplete conversion is a common issue. Simply adding more reducing agent or extending the reaction time can sometimes lead to over-reduction or other side reactions.
Troubleshooting & Avoidance Protocol:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ reductions of aldehydes, 1.1 to 1.5 equivalents are typically used.
-
Solvent Purity: Use anhydrous solvents. Water can react with and quench the reducing agent, rendering it ineffective.
-
Incremental Addition: Add the reducing agent in portions and monitor the reaction progress by TLC or LC-MS. This allows you to add just enough to consume the starting material without a large excess that could cause side reactions.
-
Activation: If the reactivity is still low, the addition of a Lewis acid (e.g., CeCl₃·7H₂O in the Luche reduction) can enhance the electrophilicity of the carbonyl group and promote a more selective reduction.
Question 3: I've pushed the reaction too hard and now I have a byproduct that is significantly different from my starting material and desired product. What could this be?
Answer:
If you've used a very strong reducing agent (like lithium aluminum hydride, LiAlH₄) or harsh conditions, you may have over-reduced the nitrile group in addition to the aldehyde. This can lead to byproducts such as 4-(hydroxymethyl)picolinamide (from partial hydrolysis of the intermediate imine during workup) or even (4-(aminomethyl)pyridin-2-yl)methanol .
Causality Explained: While NaBH₄ is generally selective for aldehydes and ketones, more potent reducing agents like LiAlH₄ can reduce nitriles to primary amines.[6]
Troubleshooting & Avoidance Protocol:
-
Choice of Reducing Agent: For the reduction of an aldehyde without affecting a nitrile, NaBH₄ is the preferred reagent due to its milder nature.[7] Avoid using LiAlH₄ unless the simultaneous reduction of both functional groups is desired.
-
Temperature Control: Maintain low temperatures (0 °C or below) throughout the reaction to minimize the risk of over-reduction.
-
Careful Workup: Quench the reaction carefully at low temperatures to avoid vigorous reactions that could lead to unwanted side reactions.
Workflow for Reduction of 4-Formylpicolinonitrile
Caption: Troubleshooting workflow for the reduction of 4-formylpicolinonitrile.
Route 2: Oxidation of 4-Methylpicolinonitrile
The selective oxidation of the methyl group of 4-methylpicolinonitrile to the corresponding alcohol is another viable synthetic route. This transformation is often challenging due to the potential for over-oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture contains the desired product, but also significant amounts of 4-formylpicolinonitrile and 4-picolinic acid. How can I improve the selectivity for the alcohol?
Answer:
This is the most common issue with this synthetic route. The oxidation of a methyl group to an alcohol is often difficult to stop at the desired stage, as the alcohol is more susceptible to oxidation than the starting methyl group, and the intermediate aldehyde is also readily oxidized to the carboxylic acid.
Causality Explained: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid will typically oxidize the methyl group all the way to the carboxylic acid.[8][9] Milder oxidizing agents are required to favor the formation of the alcohol.
Troubleshooting & Avoidance Protocol:
-
Choice of Oxidizing Agent: Avoid strong, non-selective oxidizing agents. Consider using milder and more selective reagents such as:
-
Manganese dioxide (MnO₂): This is a classic reagent for the oxidation of benzylic and allylic alcohols, and can be used for the oxidation of activated methyl groups.[10][11][12] The reactivity of MnO₂ can be highly dependent on its method of preparation.
-
Selenium dioxide (SeO₂): This reagent is known for the selective oxidation of methyl groups adjacent to a carbonyl or aromatic ring to aldehydes, but under carefully controlled conditions, the alcohol can sometimes be isolated.
-
-
Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent to minimize over-oxidation.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as a significant amount of the desired product has formed, before it is further oxidized.
Question 2: The reaction is very sluggish and I have a low conversion of my starting material, 4-methylpicolinonitrile. How can I improve the reaction rate without causing over-oxidation?
Answer:
Low reactivity is a common problem when using mild oxidizing agents.
Troubleshooting & Avoidance Protocol:
-
Activation of Oxidizing Agent: The activity of some solid-supported oxidizing agents like MnO₂ can be increased by activation (e.g., by heating under vacuum before use).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For heterogeneous oxidations with MnO₂, solvents like dichloromethane, chloroform, or hexane are common. Experiment with different solvents to find the optimal conditions.
-
Phase Transfer Catalysis: For some oxidation reactions, a phase transfer catalyst can improve the reaction rate by facilitating the interaction between the aqueous oxidant and the organic substrate.
Reaction Scheme: Oxidation of 4-Methylpicolinonitrile
Caption: Oxidation pathway and common over-oxidation byproducts.
Route 3: Hydrolysis of 4-(Halomethyl)picolinonitrile
This route involves the nucleophilic substitution of a halide (e.g., bromide or chloride) with a hydroxide source. While effective, side reactions can diminish the yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with a high molecular weight impurity. What is this and how do I prevent its formation?
Answer:
This impurity is likely a dimer , specifically 2,2'-(ethane-1,2-diyl)bis(4-cyanopyridine) , formed by the self-condensation of two molecules of the starting material.
Causality Explained: Under basic conditions, the desired product, this compound, can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile and attack another molecule of the starting 4-(halomethyl)picolinonitrile, leading to the formation of an ether linkage and the dimer.
Troubleshooting & Avoidance Protocol:
-
Control of Base Concentration: Use a stoichiometric amount of a mild base (e.g., sodium bicarbonate or potassium carbonate) rather than a strong base like sodium hydroxide.
-
Slow Addition: Add the base slowly to the solution of the 4-(halomethyl)picolinonitrile to maintain a low instantaneous concentration of the alkoxide intermediate.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the dimerization reaction.
-
Solvent System: Using a biphasic system with a phase transfer catalyst can sometimes help to control the reaction and minimize side reactions.
Question 2: My product contains impurities that appear to be an amide or a carboxylic acid. How did these form?
Answer:
These byproducts, 4-(hydroxymethyl)picolinamide and 4-(hydroxymethyl)picolinic acid , are the result of the hydrolysis of the nitrile group.
Causality Explained: The conditions used for the hydrolysis of the halide (especially if strongly basic or acidic, or at elevated temperatures for prolonged periods) can also hydrolyze the nitrile group.
Troubleshooting & Avoidance Protocol:
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, reaction time, and base/acid concentration) that are effective for the hydrolysis of the halide.
-
Aqueous Workup: Be mindful of the pH and temperature during the aqueous workup, as prolonged exposure to harsh conditions can cause nitrile hydrolysis.
-
Protecting Groups: In complex syntheses where harsh conditions are unavoidable, it may be necessary to use a protecting group for the nitrile, although this adds extra steps to the synthesis.
Summary of Byproducts and Mitigation Strategies
| Synthetic Route | Starting Material | Common Byproducts | Mitigation Strategy |
| Reduction | 4-Formylpicolinonitrile | 4-Picolinic acid (from Cannizzaro reaction) | Control pH (neutral/mildly acidic), low temperature. |
| Unreacted starting material | Use slight excess of NaBH₄, monitor reaction. | ||
| Over-reduction products (amide, amine) | Use mild reducing agent (NaBH₄), low temperature. | ||
| Oxidation | 4-Methylpicolinonitrile | 4-Formylpicolinonitrile, 4-Picolinic acid | Use mild, selective oxidizing agent (e.g., MnO₂), control stoichiometry and reaction time. |
| Hydrolysis | 4-(Halomethyl)picolinonitrile | Dimer | Use mild base, slow addition, low temperature. |
| 4-(Hydroxymethyl)picolinamide, 4-(Hydroxymethyl)picolinic acid | Use mild hydrolysis conditions, control pH and temperature during workup. |
General Purification Strategies
Regardless of the synthetic route, the final product will likely require purification to remove unreacted starting materials and byproducts.
-
Recrystallization: This is an effective method for removing impurities with different solubility profiles from the desired product. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find the optimal conditions for obtaining high-purity crystals of this compound.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used to effectively separate the desired product from more polar byproducts like 4-picolinic acid and less polar byproducts like dimers.
By understanding the potential side reactions and implementing the appropriate control measures, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
- 5. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]
- 11. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in common pyridine synthesis reactions. Here, we move beyond simple protocols to explore the underlying chemical principles governing your reaction's success. We will diagnose issues systematically, provide actionable solutions based on established literature, and empower you to optimize your synthetic strategy.
Part 1: General Troubleshooting Workflow
Low yield is a symptom, not the root cause. A successful troubleshooting effort begins with a logical, systematic investigation to isolate the variables impacting the reaction. Before delving into reaction-specific issues, follow this general diagnostic workflow.
Optimizing reaction conditions for 4-(Hydroxymethyl)picolinonitrile synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)picolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Core Synthesis Strategy: A Three-Stage Approach
The most common and reliable route to this compound involves a three-stage process, beginning with the commercially available 4-methylpicolinonitrile. This strategy is centered around the Boekelheide rearrangement, a powerful transformation for functionalizing pyridine derivatives.
Here is a general overview of the synthetic workflow:
Caption: Overall synthetic workflow for this compound.
Stage 1: N-Oxidation of 4-Methylpicolinonitrile
The initial step is the oxidation of the pyridine nitrogen to form the N-oxide. This is a crucial step as the N-oxide is the reactive intermediate for the subsequent Boekelheide rearrangement.
Experimental Protocol: N-Oxidation using m-CPBA
-
Reaction Setup: To a solution of 4-methylpicolinonitrile (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0-5 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture. The resulting residue can be purified by adjusting the pH and performing extractions to isolate the N-oxide.
Troubleshooting and FAQs for N-Oxidation
Q1: My N-oxidation reaction is incomplete, even after 24 hours. What could be the issue?
A1: Incomplete conversion is a common issue. Here are a few things to consider:
-
Purity of m-CPBA: The purity of m-CPBA can vary. It's advisable to use a freshly opened bottle or to titrate the m-CPBA to determine its exact concentration.
-
Stoichiometry: You might need to increase the equivalents of m-CPBA to 1.5 or even 2.0, especially if your starting material has any basic impurities that might consume the peracid.
-
Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction itself should be run at room temperature. For less reactive substrates, gentle heating (e.g., 40 °C) might be necessary, but this should be done with caution as it can lead to side reactions.
Q2: I'm observing the formation of multiple spots on my TLC plate. How can I minimize side products?
A2: Side product formation is often due to over-oxidation or reaction with the solvent.
-
Control the Stoichiometry: Using a large excess of m-CPBA can lead to undesired side reactions. Stick to the recommended 1.1-1.5 equivalents.
-
Solvent Choice: Dichloromethane is generally a good choice. Protic solvents should be avoided as they can interfere with the peracid.
-
Temperature Control: Maintaining the recommended temperature range is crucial. Overheating can accelerate decomposition of the peracid and promote side reactions.
Q3: What are the pros and cons of using m-CPBA versus hydrogen peroxide in acetic acid?
A3: Both are effective oxidizing systems for pyridine N-oxides.[2]
-
m-CPBA: Generally provides cleaner reactions and is easier to handle on a small scale. The work-up can be simpler. However, it is more expensive.
-
Hydrogen Peroxide/Acetic Acid: This is a cheaper alternative and is often used for large-scale synthesis.[3] However, the reaction conditions can be harsher, and the work-up can be more complex due to the need to neutralize the acetic acid and handle residual peroxide.
Stage 2: The Boekelheide Rearrangement
This is the key step where the methyl group is functionalized. The reaction proceeds via a [3.3]-sigmatropic rearrangement of the O-acylated N-oxide.[4][5]
Experimental Protocol: Acetic Anhydride-Mediated Rearrangement
-
Reaction Setup: 4-Methylpicolinonitrile-N-oxide (1 equivalent) is dissolved in acetic anhydride (used as both reagent and solvent).
-
Reaction Conditions: The mixture is heated to reflux (around 140 °C) for several hours.[4]
-
Monitoring: The reaction can be monitored by TLC or GC-MS to follow the disappearance of the N-oxide and the formation of the acetylated product.
-
Work-up and Isolation: After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate.
Troubleshooting and FAQs for the Boekelheide Rearrangement
Caption: Troubleshooting decision tree for the Boekelheide rearrangement.
Q1: The rearrangement is giving me a low yield of the desired product. What are the common pitfalls?
A1: Low yields in the Boekelheide rearrangement can often be traced back to a few key factors:
-
Purity of the N-oxide: The starting N-oxide must be pure and dry. Any residual acid or base from the previous step can interfere with the reaction.
-
Temperature and Reaction Time: This reaction typically requires high temperatures (refluxing in acetic anhydride). Insufficient heating or a short reaction time will result in incomplete conversion.
-
Byproduct Formation: At these high temperatures, side reactions can occur, leading to the formation of pyridones or polymeric materials.[6]
Q2: My reaction mixture is turning dark brown or black, suggesting decomposition. How can I get a cleaner reaction?
A2: A dark reaction mixture is a classic sign of decomposition.
-
Use a Milder Reagent: Trifluoroacetic anhydride (TFAA) is an excellent alternative to acetic anhydride. It is much more reactive and allows the rearrangement to proceed at room temperature, which significantly reduces the formation of tar-like byproducts.[4]
-
Anhydrous Conditions: Ensure your glassware and reagents are scrupulously dry. Water can react with the anhydride and complicate the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Q3: Can I use a solvent instead of neat acetic anhydride?
A3: While acetic anhydride often serves as both reagent and solvent, high-boiling aprotic solvents like toluene or xylene can be used. However, this may require even higher temperatures or longer reaction times. For most applications, using neat acetic anhydride or switching to TFAA in a solvent like DCM are the preferred methods.
Stage 3: Hydrolysis to the Final Product
The final step is the deprotection of the acetate group to yield the desired this compound. This is a standard hydrolysis reaction.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: The crude 4-(acetoxymethyl)picolinonitrile is dissolved in a mixture of methanol and water.
-
Reaction Conditions: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature until the hydrolysis is complete.[7]
-
Monitoring: The reaction can be monitored by TLC, looking for the disappearance of the starting acetate ester.
-
Work-up and Isolation: The methanol is removed under reduced pressure. The aqueous residue is then neutralized with an acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product, which can be further purified by column chromatography or recrystallization.
Troubleshooting and FAQs for Hydrolysis
Q1: The hydrolysis is slow. Can I heat the reaction to speed it up?
A1: Yes, gentle heating (e.g., to 40-50 °C) can accelerate the hydrolysis. However, be aware that strongly basic conditions combined with high temperatures could potentially lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. It is best to first try increasing the concentration of the base or extending the reaction time at room temperature.
Q2: Is the nitrile group stable under these hydrolysis conditions?
A2: The nitrile group is generally stable to the mild basic or acidic conditions used for acetate hydrolysis, especially at room temperature. However, prolonged exposure to strong base or high temperatures can lead to its hydrolysis. Therefore, it is important to monitor the reaction and work it up as soon as the starting material has been consumed.
Q3: What is the best way to purify the final product, this compound?
A3:
-
Column Chromatography: This is a very effective method for obtaining highly pure material. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be an efficient way to obtain the final product in crystalline form.
Optimization of Reaction Conditions: A Summary
| Parameter | Stage 1: N-Oxidation | Stage 2: Boekelheide Rearrangement | Stage 3: Hydrolysis |
| Temperature | 0-25 °C[1] | Acetic Anhydride: ~140 °C (Reflux)[4]TFAA: Room Temperature[4] | Room Temperature to 40-50 °C |
| Solvent | Dichloromethane (DCM)[1] | Neat Acetic Anhydride or DCM (with TFAA) | Methanol/Water |
| Catalyst/Reagent | m-CPBA or H₂O₂/Acetic Acid[2] | Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)[4] | NaOH, KOH, or K₂CO₃[7] |
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from a 4-(Hydroxymethyl)picolinonitrile reaction mixture
Welcome to the technical support center for the purification of 4-(Hydroxymethyl)picolinonitrile (CAS 71935-32-5).[1] This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pyridine derivative. The presence of a polar hydroxymethyl group and a cyano group on the pyridine ring gives this molecule unique reactivity, making it a valuable building block in medicinal chemistry and materials science.[2] However, these same functional groups can lead to specific challenges in purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Troubleshooting Guide: Identifying and Removing Common Impurities
The first step in any purification strategy is to identify the likely impurities. These are often related to the synthetic route used. A common synthesis involves the reduction of a precursor like 4-formylpicolinonitrile or a related ester. Based on this, we can anticipate several classes of impurities.
Issue 1: Unreacted Starting Material (e.g., 4-formylpicolinonitrile)
-
Identification: The presence of an aldehyde can be detected by TLC (it will likely have a different Rf value) or NMR spectroscopy (aldehyde proton signal around 9-10 ppm).
-
Causality: Incomplete reduction is a common issue, often due to insufficient reducing agent, deactivated catalyst, or suboptimal reaction time and temperature.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method.[3][4][5] The aldehyde is typically less polar than the desired alcohol product. A gradient elution on silica gel, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, will elute the aldehyde first, followed by the pure this compound.[3][6]
-
Recrystallization: If the concentration of the starting material is low, recrystallization may be effective.[7][8][9][10] The difference in polarity and crystal packing between the aldehyde and the alcohol can allow for the selective crystallization of the desired product.
-
Issue 2: Over-reduction Byproduct (4-(Hydroxymethyl)pyridin-2-yl)methanamine)
-
Identification: The primary amine byproduct will have a significantly different polarity and can be identified by LC-MS (different mass) or NMR (new signals in the aliphatic amine region).
-
Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the aldehyde/ester and the nitrile group.[11][12] Even milder reagents like Sodium Borohydride (NaBH₄), especially in the presence of certain catalysts, can sometimes lead to nitrile reduction.[13][14][15][16]
-
Purification Strategy:
-
Acid-Base Extraction: The primary amine is basic and can be protonated. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), the amine impurity will move into the aqueous layer as its hydrochloride salt. The desired product, being a weaker base, will remain in the organic layer. Subsequent neutralization of the aqueous layer can recover the amine if needed.
-
pH-Zone-Refining Counter-Current Chromatography: For complex mixtures of pyridine derivatives, advanced techniques like pH-zone-refining CCC can offer excellent separation based on differences in pKa values.[17]
-
Issue 3: Hydrolysis Byproduct (4-(Hydroxymethyl)picolinamide or 4-(Hydroxymethyl)picolinic acid)
-
Identification: Carboxylic acids and amides have very different polarities and spectral characteristics (e.g., broad -OH stretch in IR for the acid, C=O stretch for both). They are easily identified by LC-MS.
-
Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which might be present during the reaction or workup.[12][18][19][20]
-
Purification Strategy:
-
Base-Acid Extraction: The carboxylic acid is acidic. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will convert the carboxylic acid into its sodium salt, which will move to the aqueous layer. The desired product remains in the organic phase. The organic layer can then be washed with brine, dried, and concentrated.[21]
-
Column Chromatography: The amide and carboxylic acid are typically much more polar than the starting nitrile-alcohol. They will have very low Rf values on TLC and will stick strongly to the silica gel column.[4] They can be separated by flushing the column with a highly polar solvent (like methanol) after the desired product has been eluted.
-
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude reaction mixture.
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile and widely applicable method for purifying this compound.[5][6]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of ~0.3. A mixture of Ethyl Acetate (EtOAc) and Hexanes is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 20% EtOAc in Hexanes). Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluting solvent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent suitable for separating compounds with moderate polarity differences.[4] |
| Mobile Phase | Gradient: Hexanes to Ethyl Acetate | Starts by eluting non-polar impurities, then gradually increases polarity to elute the more polar product.[3] |
| Typical Gradient | 20% EtOAc/Hexanes -> 80% EtOAc/Hexanes | This range effectively separates common, less polar byproducts from the desired polar alcohol. |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | UV light will visualize the aromatic rings, while the permanganate stain will react with the alcohol group. |
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[7][8][9] The key is to find a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10]
-
Solvent Selection: Test the solubility of the crude product in various solvents. Polar organic solvents like ethanol, methanol, or ethyl acetate are good candidates.[22][23][24] A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil instead of a solid. What happened?
-
A: This usually indicates the presence of significant impurities that are depressing the melting point of your compound. It could also be due to residual solvent. Re-purifying by column chromatography is the best course of action. Ensure the product is thoroughly dried under high vacuum.
Q2: How do I know which purification method to choose first?
-
A: Always start with an analytical technique like TLC or LC-MS. If you see multiple spots on a TLC plate that are well-separated, column chromatography is the ideal choice.[3] If you have a solid that is mostly pure with minor impurities, recrystallization is often more efficient.[10][25]
Q3: Can I use reverse-phase chromatography?
-
A: Yes, for highly polar impurities that are difficult to separate on silica, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be very effective. The elution order will be reversed: more polar compounds will elute first.
Q4: What is the best way to store purified this compound?
-
A: The compound should be stored in a tightly-sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[22] For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended to prevent degradation.
Q5: My reaction workup involves an aqueous extraction. Can I lose product to the aqueous layer?
-
A: Yes, due to the polar hydroxymethyl group and the pyridine nitrogen, this compound has some water solubility. To minimize loss, saturate the aqueous layer with sodium chloride (brine wash) before back-extracting it one or two times with an organic solvent like ethyl acetate. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase. Liquid-liquid extraction with solvents like alkyl acetates is a common industrial method for recovering pyridine derivatives from aqueous solutions.[26]
References
- 1. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 2. This compound | 71935-32-5 | Benchchem [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. youtube.com [youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. benchchem.com [benchchem.com]
- 22. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
- 23. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 24. echemi.com [echemi.com]
- 25. DSpace [cora.ucc.ie]
- 26. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]
Side reactions to consider when using 4-(hydroxymethyl)-2-pyridinecarbonitrile
Technical Support Center: 4-(Hydroxymethyl)-2-Pyridinecarbonitrile
Welcome to the technical support guide for 4-(hydroxymethyl)-2-pyridinecarbonitrile (CAS 380436-42-8). This document is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered when using this versatile bifunctional building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Stability and Handling
Question 1: My solid 4-(hydroxymethyl)-2-pyridinecarbonitrile has developed a yellow or brownish tint upon storage. Is it still usable?
Plausible Cause(s): Discoloration is often an early indicator of degradation. While the compound is generally stable under recommended conditions, prolonged exposure to air, light, or trace acidic/basic impurities on glassware can catalyze decomposition.[1] The pyridine ring system, while aromatic, can be susceptible to slow oxidation or polymerization over time, especially in the presence of impurities. The hydroxymethyl group can also undergo slow air oxidation.
Troubleshooting & Protocol:
-
Assess Purity: Before use, analyze a small sample of the discolored material by thin-layer chromatography (TLC) against a fresh or standard sample. Develop the TLC in a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The appearance of new, lower Rf spots or significant streaking indicates the presence of impurities. For quantitative assessment, use HPLC or ¹H NMR.
-
Recrystallization Protocol: If impurities are detected, purification by recrystallization is recommended.
-
Dissolve the material in a minimum amount of hot ethyl acetate or isopropanol.
-
If significant color persists, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Proper Storage: Store the purified compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to minimize future degradation.[1]
Section 2: Reactions at the Hydroxymethyl Group
Question 2: I am trying to oxidize the hydroxymethyl group to an aldehyde, but I am getting a low yield and a significant amount of a different product. What is happening?
Plausible Cause(s): The oxidation of the primary alcohol to an aldehyde is a delicate transformation. Several side reactions can occur depending on the chosen oxidant and reaction conditions:
-
Over-oxidation: Many common oxidizing agents, particularly those based on Chromium(VI) (e.g., Jones reagent) or Potassium Permanganate, are strong enough to oxidize the intermediate aldehyde further to the corresponding carboxylic acid.[2]
-
N-Oxidation: The pyridine nitrogen is a nucleophilic site and can be oxidized by certain reagents (e.g., m-CPBA, H₂O₂) to form the pyridine N-oxide. This deactivates the ring and alters the compound's properties.
-
Reagent Incompatibility: Strong basic conditions (e.g., some MnO₂ preparations) can promote undesired condensation or polymerization reactions.
Troubleshooting & Protocol: To achieve a selective and high-yield oxidation to the aldehyde, a mild and controlled oxidizing agent is crucial. Manganese Dioxide (MnO₂) is often the reagent of choice for oxidizing benzylic-type alcohols due to its high selectivity.
Recommended Protocol: Selective Oxidation with MnO₂
-
Reagent Activation: Ensure you are using high-purity, "activated" Manganese Dioxide. Commercially available activated MnO₂ is suitable, or it can be prepared by standard literature methods.
-
Reaction Setup: To a stirred suspension of activated MnO₂ (5-10 molar equivalents) in a non-polar solvent like Dichloromethane (DCM) or Chloroform, add a solution of 4-(hydroxymethyl)-2-pyridinecarbonitrile (1 equivalent) in the same solvent.
-
Monitoring: The reaction is typically heterogeneous and should be monitored closely by TLC or LC-MS. The reaction is often complete within 4-24 hours at room temperature.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude aldehyde is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Primary Product | Common Side Product(s) | Key Considerations |
| MnO₂ | DCM or CHCl₃, RT | Aldehyde | None (if pure) | Heterogeneous, requires excess reagent. Highly selective for allylic/benzylic alcohols. |
| PCC / PDC | DCM, RT | Aldehyde | Minor acid | Stoichiometric, requires careful handling of chromium waste. |
| Dess-Martin Periodinane | DCM, RT | Aldehyde | None | Mild and fast, but reagent is expensive and can be shock-sensitive. |
| KMnO₄ / Jones (CrO₃) | Acetone, H₂SO₄ | Carboxylic Acid | Aldehyde (minor) | Harsh conditions, difficult to stop at the aldehyde stage.[2][3] |
Logical Flow: Oxidation Pathways The following diagram illustrates the desired reaction pathway versus the common over-oxidation side reaction.
Caption: Desired vs. undesired oxidation pathways.
Section 3: Reactions at the 2-Cyano Group
Question 3: I am attempting a Grignard reaction to convert the nitrile to a ketone, but the reaction is failing and I am recovering my starting material. Why?
Plausible Cause(s): This is a classic case of incompatible functional groups within the same molecule. Grignard reagents are not only potent nucleophiles but also extremely strong bases.[4]
-
Acid-Base Reaction: The primary issue is the acidic proton of the hydroxymethyl group (-CH₂OH). The Grignard reagent (R-MgX) will rapidly and irreversibly deprotonate the alcohol to form an alkoxide. This consumes one equivalent of the Grignard reagent and generates a non-nucleophilic alkane (R-H).[5][6]
-
Insolubility: The resulting magnesium alkoxide salt may precipitate from common ethereal solvents (e.g., THF, Et₂O), effectively halting any further reaction.
Troubleshooting & Protocol: To perform nucleophilic addition at the nitrile, the acidic hydroxyl group must first be "protected" with a chemical moiety that is stable to the Grignard reagent and can be easily removed later. The Silyl ether protecting group family is ideal for this purpose.
Recommended Protocol: Protection-Addition-Deprotection
Part A: Protection of the Alcohol
-
Dissolve 4-(hydroxymethyl)-2-pyridinecarbonitrile (1 equiv.) and a mild base like Imidazole (1.5 equiv.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 1-4 hours).
-
Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating. Purify by flash chromatography to obtain the TBDMS-protected intermediate.
Part B: Grignard Addition
-
Dissolve the protected intermediate (1 equiv.) in anhydrous THF under an Argon atmosphere.
-
Cool the solution to 0°C.
-
Add the Grignard reagent (e.g., MeMgBr, 1.2 equiv.) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The intermediate is an imine, which will hydrolyze to the ketone upon acidic workup.
-
Perform an acidic workup (e.g., 1M HCl) to hydrolyze the imine to the desired ketone.
Part C: Deprotection
-
Dissolve the crude protected ketone in THF.
-
Add a fluoride source such as Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF).
-
Stir at room temperature for 1-2 hours until the reaction is complete.
-
Quench with water, extract with ethyl acetate, and purify by chromatography to yield the final keto-alcohol product.
Workflow Diagram: Grignard Addition Strategy
Caption: Protecting group strategy for successful Grignard addition.
References
- 1. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Improving the Solubility of 4-(Hydroxymethyl)picolinonitrile
Guide ID: TSC-CHEM-071935-32-5-V1
Posted: January 3, 2026
Introduction
4-(Hydroxymethyl)picolinonitrile (CAS: 71935-32-5) is a versatile bifunctional building block in modern organic synthesis, particularly valued in pharmaceutical and materials science research.[1] Its structure, featuring a polar hydroxymethyl group, a polar nitrile moiety, and a pyridine ring, gives it a unique solubility profile that can present challenges during reaction setup.[2][3][4] Poor solubility can lead to low reaction rates, incomplete conversions, and difficulties in purification.
This technical guide provides a systematic approach to troubleshooting and improving the solubility of this compound. We will move from simple, direct methods to more complex strategies, explaining the scientific rationale behind each technique to empower researchers to make informed decisions for their specific reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound?
Based on its structure, which contains hydrogen bond donors (-OH) and acceptors (-CN, pyridine-N), polar solvents are the most logical starting point. It is predicted to be soluble in polar organic solvents.[2] We recommend starting with polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (MeCN) . Polar protic solvents like ethanol or isopropanol can also be effective, particularly with gentle heating.
Q2: My compound won't dissolve in my primary reaction solvent. What is the quickest and simplest thing to try?
The most direct method is thermal enhancement . Gently warming the mixture often provides the necessary energy to overcome the crystal lattice energy of the solid, significantly increasing solubility.[5][6] For many organic solids, solubility can double with a temperature increase of approximately 20 °C.[7][8] Always ensure your reaction is stable to heat and that the temperature does not exceed the boiling point of your solvent.
Q3: Is this compound soluble in water?
It is predicted to have limited solubility in water.[2] The polar functional groups (-CH2OH, -CN) provide some affinity for water, but the pyridine ring is more hydrophobic. This amphiphilic nature means it may not fully dissolve in purely aqueous or purely non-polar systems without assistance. A related isomer, 3-(hydroxymethyl)picolinonitrile, is noted to have its solubility in polar solvents enhanced by the hydroxymethyl group.[1]
Q4: Can I use pH modification to improve solubility?
Yes, this can be a very effective strategy, especially for reactions in polar or aqueous media. The nitrogen atom on the pyridine ring is basic and can be protonated by an acid to form a pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in polar solvents.[9][10] This method is only viable if your subsequent reaction reagents and intermediates are stable to acidic conditions.
Section 2: In-Depth Troubleshooting Guide
If the initial attempts outlined in the FAQs are insufficient, a more systematic approach is required. This guide follows a logical progression from solvent selection to the use of co-solvents and other advanced techniques.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Step 1: Systematic Solvent Screening
The fundamental principle of solubility is "like dissolves like," meaning compounds dissolve best in solvents with similar polarity.[5][11] this compound has both polar and aromatic characteristics, so a range of solvents should be considered.
| Solvent Class | Example Solvents | Rationale & Comments |
| Polar Aprotic | DMF, DMSO, NMP | Excellent starting points. Their high polarity and ability to accept hydrogen bonds should effectively solvate the molecule. Often used as reaction solvents themselves. |
| Nitriles | Acetonitrile (MeCN) | A less polar but still effective solvent. Its nitrile group can interact favorably with the solute. A good choice for reactions sensitive to DMF or DMSO. |
| Alcohols | Ethanol, Isopropanol (IPA) | Polar protic solvents that can both donate and accept hydrogen bonds, interacting well with the hydroxymethyl group. Solubility may require gentle heating. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderately polar. May require a co-solvent but are common reaction solvents. Dioxane is another option. |
| Chlorinated | Dichloromethane (DCM) | Can be effective, especially if the reaction requires a non-protic, moderately polar medium. |
| Aromatic | Toluene | Generally poor solubility at room temperature, but may be effective at elevated temperatures, especially if other reactants are non-polar. |
-
Add ~5-10 mg of this compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 0.1 mL increments) while stirring or agitating.
-
Observe for dissolution. Continue adding solvent up to a target concentration (e.g., 0.1 M).
-
If the solid remains, gently warm the vial (e.g., to 40-50 °C) and observe any change.
-
Record the approximate solubility in mg/mL or as "soluble," "partially soluble," or "insoluble" at both room temperature and with heating. This data is crucial for selecting a primary solvent or a co-solvent.
Step 2: Thermal Enhancement
Increasing the temperature increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.[5]
Causality: The dissolution of most solids is an endothermic process, meaning it absorbs heat. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward dissolution, thereby increasing solubility.[6]
Procedure:
-
Slowly heat the reaction mixture in 10 °C increments while stirring.
-
Monitor for dissolution. Many compounds will dissolve well below the solvent's boiling point.
-
Trustworthiness Check: Be aware of the compound's melting point (111-112 °C[4]) and potential for degradation. If the compound "oils out" instead of dissolving, it may have melted, indicating the temperature is too high or the solvent is inappropriate.
Step 3: Co-Solvent Systems
A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to increase the solubility of a solute.[12] This is an extremely powerful technique when the ideal reaction solvent is a poor solvent for one of your starting materials.
Causality: Co-solvents work by altering the overall polarity of the solvent system.[][14] A small volume of a highly effective solvent (like DMF or DMSO) can disrupt the solvent-solvent interactions of the bulk medium, creating a more favorable environment for the solute to dissolve.[] The use of binary solvent mixtures can sometimes lead to synergistic solvation, where the solubility in the mixture is greater than in either pure solvent.[15]
-
Based on the screening in Step 1, identify a solvent in which this compound is highly soluble (e.g., NMP). This will be your co-solvent.
-
Suspend the this compound in your primary reaction solvent (e.g., Toluene).
-
Add the co-solvent (NMP) dropwise at room temperature with vigorous stirring.
-
Often, only a small volume percentage (e.g., 5-10% v/v) is needed to achieve full dissolution.
-
Self-Validation: Ensure the chosen co-solvent does not negatively impact your reaction chemistry (e.g., by reacting with reagents or being difficult to remove during workup). High-boiling point co-solvents like DMF and DMSO can be challenging to remove.[16]
Section 3: Advanced Strategies
If the above methods are not suitable or effective, consider these alternative approaches.
pH Modification for Salt Formation
Causality: As a pyridine derivative, this compound is a weak base. Adding a stoichiometric amount of a non-nucleophilic acid (e.g., HCl, MsOH) will protonate the pyridine nitrogen, forming a pyridinium salt. This ionic salt will have drastically different—and typically much higher—solubility in polar solvents than the neutral parent molecule.[9][10]
When to Use:
-
In reactions that are run in polar protic solvents (water, ethanol).
-
When the reaction is tolerant of acidic conditions.
-
When the pyridinium salt form is still reactive in the desired manner.
Experimental Consideration: This method is generally not suitable for reactions involving strong bases, acid-sensitive functional groups, or reactions in non-polar aprotic solvents where a salt would precipitate.
Physical Modification: Particle Size Reduction
Causality: Grinding a solid into a finer powder increases its surface-area-to-volume ratio. This does not increase the thermodynamic equilibrium solubility but can significantly increase the rate of dissolution.[5]
When to Use:
-
For heterogeneous reactions where the compound never fully dissolves but reacts from the solid state.
-
To speed up dissolution in viscous solvents or at low temperatures.
Procedure:
-
Use a mortar and pestle to carefully grind the crystalline solid into a fine, free-flowing powder before adding it to the reaction vessel. This simple mechanical step can noticeably improve the speed at which the material enters solution.
References
- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 2. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
- 3. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 4. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajptonline.com [ajptonline.com]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of 4-(Hydroxymethyl)picolinonitrile
Welcome to the technical support resource for the purification of 4-(Hydroxymethyl)picolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing column chromatography for the purification of this versatile pyridine derivative. The inherent polarity of this compound, stemming from its hydroxymethyl group and the nitrogen atom of the pyridine ring, presents unique challenges in achieving high purity. This document provides in-depth, field-proven protocols and troubleshooting advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
This compound is a polar, aromatic heterocyclic compound.[1][2] Its key structural features relevant to chromatographic purification are:
-
A Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, a common stationary phase.[3] This can lead to significant peak tailing.
-
A Hydroxymethyl Group (-CH2OH): This group is polar and capable of hydrogen bonding, which contributes to the compound's overall polarity and its affinity for polar stationary phases like silica gel.[2]
-
A Nitrile Group (-CN): The nitrile group adds to the polarity of the molecule.
These features mean that this compound will be strongly retained on a polar stationary phase, necessitating a relatively polar mobile phase for elution.
Q2: Which stationary phase is recommended for the purification of this compound?
For most applications involving the purification of polar compounds like this compound, silica gel (SiO2) is the standard and most cost-effective stationary phase for normal-phase column chromatography.[4][5] Its hydroxylated surface provides the necessary polarity for retaining the target compound and allowing for separation from less polar impurities.
In cases where the compound shows instability on the slightly acidic silica gel, alternative stationary phases like neutral alumina (Al2O3) can be considered.[6]
Q3: How do I determine the optimal mobile phase (eluent) for my column?
The ideal mobile phase is best determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[7] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2 - 0.4 for this compound, while maximizing the separation from any impurities.[5]
A good starting point for TLC analysis is a mixture of a less polar solvent and a more polar solvent. Common combinations for polar compounds include:
You can then adjust the ratio of the solvents to achieve the desired Rf value. To increase the Rf (move the spot further up the plate), increase the proportion of the more polar solvent.[5]
| Solvent System (v/v) | Anticipated Rf of this compound | Comments |
| 50% Ethyl Acetate / 50% Hexanes | Low (may not move from baseline) | Good starting point for less polar compounds, likely not polar enough here. |
| 80% Ethyl Acetate / 20% Hexanes | Moderate | A better starting point for moderately polar compounds. |
| 100% Ethyl Acetate | Moderate to High | May provide good elution. |
| 5% Methanol / 95% Dichloromethane | Moderate to High | A common system for polar compounds.[3][5] |
Q4: What are the most common impurities I might encounter?
Impurities can originate from starting materials, by-products, or degradation products.[9][10] For this compound, potential impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be, for example, 4-methylpicolinonitrile if the hydroxymethyl group is introduced via oxidation.
-
Over-oxidation Products: If the hydroxymethyl group is formed by oxidation, further oxidation to the corresponding aldehyde or carboxylic acid is possible.
-
Isomers: Positional isomers may be present from the synthesis.[2]
TLC analysis is crucial for visualizing these impurities and ensuring your chosen solvent system separates them from the desired product.
Detailed Purification Protocol
This protocol assumes a standard laboratory-scale purification using flash column chromatography.
Step 1: Slurry Preparation and Column Packing
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use for the elution. Stir gently to create a homogenous slurry without air bubbles.
-
Pack the Column:
-
Secure the column vertically on a stand. Ensure the stopcock is closed.
-
Pour a small amount of the mobile phase into the column.
-
Carefully pour the silica slurry into the column. Use a funnel to avoid spilling.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will pack down.
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[11]
-
Step 2: Sample Loading
There are two primary methods for loading your sample onto the column:
-
Wet Loading:
-
Dry Loading (Recommended for compounds with poor solubility in the mobile phase):
-
Dissolve the crude compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and mix.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.[11]
-
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column.
-
Apply Pressure: For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size.
-
Gradient Elution (if necessary): If your TLC analysis showed that a more polar solvent is needed to elute your compound, you can gradually increase the polarity of the mobile phase during the elution. For example, you might start with 80% ethyl acetate / 20% hexanes and gradually increase to 100% ethyl acetate, and then to 2% methanol / 98% ethyl acetate.
Step 4: Analysis of Fractions
-
Monitor with TLC: Spot a small amount from each collected fraction (or every few fractions) onto a TLC plate.
-
Visualize: Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
Combine Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Troubleshooting Guide
Q: My compound is streaking on the TLC plate and won't move off the baseline, even with 100% ethyl acetate. What should I do?
This is a classic sign that your mobile phase is not polar enough to overcome the strong interactions between the polar this compound and the silica gel.
-
Solution 1: Increase Solvent Polarity. Add a small percentage of a more polar solvent like methanol to your eluent. Start with 1-2% methanol in dichloromethane or ethyl acetate and gradually increase it. Be cautious with high concentrations of methanol (>10%) as it can start to dissolve the silica gel.[3]
-
Solution 2: Neutralize the Silica. The basic pyridine nitrogen can interact strongly with acidic silanol groups on the silica, causing streaking. Adding a small amount of a basic modifier like triethylamine (TEA) (0.1-2%) or a few drops of aqueous ammonia to your mobile phase can neutralize these active sites and improve the spot shape.[5][6]
Q: I'm getting poor separation between my product and an impurity. How can I improve this?
Poor separation, even with a good Rf value, indicates that the selectivity of your solvent system is not optimal for this particular pair of compounds.
-
Solution: Change the Solvent System. Instead of just adjusting the polarity of your current system, try a completely different combination of solvents. Different solvents interact with your compounds in different ways, which can alter the elution order and improve separation. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol or an acetone/toluene system.
Q: My compound is coming off the column in the first few fractions (Rf is too high). What went wrong?
An Rf value that is too high (e.g., >0.6) means your compound has a low affinity for the stationary phase in that solvent system, and it will elute too quickly, resulting in poor separation from other non-polar impurities.
-
Solution: Decrease the Polarity of the Mobile Phase. Reduce the proportion of the polar solvent in your eluent. For example, if you are using 10% methanol in dichloromethane, try reducing it to 5% or 2%.
Q: The compound is eluting from the column, but the fractions show significant tailing on the TLC plate. What can I do?
Peak tailing is often observed with basic compounds like pyridines on silica gel.[3] It occurs because of the strong, non-uniform interactions with the acidic silanol groups.
-
Solution: Add a Basic Modifier. As with streaking, adding 0.1-2% triethylamine (TEA) to your mobile phase will cap the acidic sites on the silica gel, leading to more symmetrical peaks and less tailing.[3][5]
Q: I ran the column, but I can't find my compound in any of the fractions. Where did it go?
There are a few possibilities in this frustrating scenario:
-
Irreversible Adsorption: The compound may have bound so strongly to the silica gel that it did not elute. This can happen if the mobile phase is not polar enough. You can try flushing the column with a very polar solvent (e.g., 20% methanol in dichloromethane) to see if you can recover it.
-
Decomposition: The compound may not be stable on silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, consider using a less acidic stationary phase like alumina.[6]
-
The Fractions are Too Dilute: It's possible the compound did elute but is too dilute to be seen on the TLC plate. Try concentrating some of the fractions where you expected your compound to elute and re-running the TLC.[12]
References
- 1. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 2. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 4-(Hydroxymethyl)picolinonitrile using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) intermediate is a cornerstone of ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison for validating the purity of 4-(Hydroxymethyl)picolinonitrile, a key building block in medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the rationale behind the experimental choices, all grounded in scientific principles and regulatory expectations.
The Criticality of Purity for this compound
This compound is a versatile intermediate, and its purity is paramount. Impurities, which can originate from starting materials, byproducts of side reactions, or degradation, can have significant consequences.[1] They may alter the chemical and physical properties of the API, lead to the formation of toxic byproducts, or reduce the overall yield of the final product. Therefore, a validated, reliable analytical method to quantify purity is not just a regulatory requirement but a scientific necessity.
A Robust HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar molecule like this compound, a reversed-phase HPLC method is most suitable.
Rationale for Method Development
The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. This compound contains a polar hydroxymethyl group and a basic pyridine ring, which can lead to poor retention and peak tailing on standard C18 columns. To overcome these challenges, a polar-endcapped C18 column or a mixed-mode column is recommended.[3] The mobile phase should be buffered to maintain a consistent pH and ensure reproducible ionization of the analyte. An acidic mobile phase will protonate the pyridine nitrogen, enhancing its interaction with the stationary phase and improving peak shape.
Proposed HPLC Method
| Parameter | Recommended Condition | Justification |
| Column | Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm | Provides better retention and peak shape for polar and basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control ionization and improve peak shape. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 270 nm | Pyridine ring provides strong UV absorbance. |
| Injection Volume | 5 µL | A small volume to prevent column overloading. |
Method Validation: A Self-Validating System
According to ICH guidelines, the analytical method must be validated to ensure it is fit for its intended purpose.[4][5]
Hypothetical Validation Data
The following tables present hypothetical but realistic data from the validation of the proposed HPLC method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area |
| 1 | 12,540 |
| 5 | 62,680 |
| 10 | 125,200 |
| 50 | 625,900 |
| 100 | 1,253,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |
| 80% | 80.2 | 79.8 | 99.5 |
| 100% | 100.1 | 100.5 | 100.4 |
| 120% | 120.3 | 119.7 | 99.5 |
| Average Recovery (%) | 99.8 |
Table 3: Precision (Repeatability)
| Injection | Purity (%) |
| 1 | 99.52 |
| 2 | 99.48 |
| 3 | 99.55 |
| 4 | 99.51 |
| 5 | 99.49 |
| 6 | 99.53 |
| Mean (%) | 99.51 |
| RSD (%) | 0.03 |
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound could involve the oxidation of 4-methylpicolinonitrile.
Table 4: Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin |
| 4-Methylpicolinonitrile | Pyridine ring with a methyl group at position 4 and a nitrile group at position 2. | Unreacted starting material. |
| 4-Formylpicolinonitrile | Pyridine ring with a formyl group at position 4 and a nitrile group at position 2. | Over-oxidation of the methyl group. |
| 4-Carboxypicolinonitrile | Pyridine ring with a carboxyl group at position 4 and a nitrile group at position 2. | Further over-oxidation of the formyl group. |
| 4-(Hydroxymethyl)picolinamide | Pyridine ring with a hydroxymethyl group at position 4 and an amide group at position 2. | Hydrolysis of the nitrile group during synthesis or storage.[6] |
Comparative Analysis with Alternative Methods
While HPLC is the workhorse for purity determination, other techniques offer orthogonal information and can be valuable for a comprehensive characterization.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[7][8] The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[9]
Advantages of qNMR:
-
Primary Method: Can provide a direct measure of purity without a reference standard of the analyte itself.
-
Structural Information: Provides structural confirmation of the main component and any identifiable impurities.
-
Broad Applicability: Can detect any proton-containing species, including residual solvents and inorganic impurities if they contain protons.
Disadvantages of qNMR:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it challenging to detect and quantify trace-level impurities.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.
-
Requires High-Purity Internal Standard: The accuracy of the result is dependent on the purity of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, derivatization may be required to increase its volatility.
Advantages of GC-MS:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[11]
-
Excellent for Volatile Impurities: Ideal for detecting residual solvents.
Disadvantages of GC-MS:
-
Limited to Volatile Compounds: Not suitable for non-volatile impurities.
-
Potential for Thermal Degradation: The high temperatures of the injector and column can cause degradation of thermally labile compounds.
-
Derivatization Requirement: The need for derivatization adds a step to the sample preparation and can introduce variability.
Table 5: Comparison of Analytical Methods
| Feature | HPLC-UV | qNMR | GC-MS |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Purity & Structural Confirmation | Volatile Impurity Analysis & Identification |
| Sensitivity | High | Moderate | Very High |
| Quantitative Accuracy | Excellent (with reference standard) | Excellent (with internal standard) | Good (with reference standard) |
| Reference Standard | Required for analyte | Required for internal standard only | Required for analyte |
| Throughput | High | Moderate | Moderate |
| Best For | Routine QC, stability studies | Purity of reference standards, structural elucidation | Residual solvents, volatile impurities |
Conclusion
Validating the purity of a synthesized intermediate like this compound is a multi-faceted process that relies on a robust and well-validated analytical method. The proposed reversed-phase HPLC method offers a reliable and accurate approach for routine quality control and purity assessment. However, for a comprehensive understanding of the impurity profile and for the certification of reference materials, orthogonal techniques such as qNMR and GC-MS provide invaluable complementary information. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of their intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. GB1433468A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. osha.gov [osha.gov]
- 6. ijper.org [ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consistency and Purity [nmr.oxinst.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Confirmation of 4-(Hydroxymethyl)picolinonitrile using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structure Confirmation
In the realm of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. 4-(Hydroxymethyl)picolinonitrile, a substituted pyridine derivative, serves as an excellent case study for illustrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structure elucidation. While other techniques provide valuable, complementary pieces of the puzzle, NMR offers an unparalleled, in-depth view of the complete molecular architecture.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It delves into the rationale behind spectral assignments, showcases the utility of advanced NMR experiments like DEPT, and objectively compares the insights gained from NMR with those from alternative methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Unrivaled Power of NMR Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the molecular framework, including:
-
Connectivity: Which atoms are bonded to each other.
-
Chemical Environment: The electronic surroundings of each atom.
-
Stereochemistry: The 3D arrangement of atoms.
This guide will demonstrate how a systematic interpretation of 1D and 2D NMR data leads to the definitive confirmation of the target structure.
Part 1: ¹H NMR Analysis — Mapping the Proton Framework
The ¹H NMR spectrum provides a precise count and description of the different types of protons in a molecule. The analysis of this compound is based on chemical shift (δ), integration (the number of protons), and multiplicity (splitting pattern).
Predicted and Experimental ¹H NMR Data
The structure of this compound contains three distinct aromatic protons, a methylene group (-CH₂-), and a hydroxyl proton (-OH). The electron-withdrawing nature of the pyridine nitrogen and the nitrile group significantly influences the chemical shifts of the aromatic protons, deshielding them (moving them downfield).[2][3]
References
A Senior Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Core Methodologies
Introduction: Beyond Functionalization to Foundational Synthesis
The pyridine ring is a cornerstone of modern chemistry, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the ability to construct this scaffold with precision and efficiency is paramount. While the functionalization of pre-existing, substituted pyridines—such as the specified 4-(hydroxymethyl)picolinonitrile—is a valid synthetic strategy, a more powerful and flexible approach often involves the de novo construction of the pyridine core. This allows for unparalleled control over substitution patterns and the strategic incorporation of diverse functional groups from the ground up.
This guide moves beyond the modification of a single precursor to provide an in-depth, objective comparison of several foundational and modern methodologies for pyridine ring synthesis. We will dissect the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols to empower you to select the optimal synthetic route for your target molecule. Our focus is on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in sound chemical principles.
Classical Condensation Strategies: The Workhorses of Pyridine Synthesis
For decades, classical condensation reactions have been the bedrock of pyridine synthesis. These methods typically involve the assembly of the ring from simple, acyclic precursors and remain highly relevant due to their reliability, scalability, and the complexity they can generate in a single step.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a robust multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which requires a subsequent oxidation step to yield the aromatic pyridine.[1][3]
Mechanistic Rationale: The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester.[3] A Michael addition between these intermediates, followed by cyclization and dehydration, affords the 1,4-DHP ring.[3] The final oxidation step is driven by the thermodynamic stability of the newly formed aromatic system.[1]
Advantages:
-
Operational Simplicity: A one-pot reaction using readily available and inexpensive starting materials.[4]
-
High Atom Economy: As a multi-component reaction, it efficiently incorporates most atoms from the reactants into the final product.[1]
-
Wide Applicability: Extensively used in medicinal chemistry for the synthesis of calcium channel blockers like nifedipine.[1][3]
Limitations:
-
Symmetry: The classical approach using two identical β-ketoesters leads to symmetrically substituted pyridines (at C3/C5 and C2/C6).
-
Required Oxidation: The necessity of a separate oxidation step adds a step to the overall sequence and requires an oxidant like nitric acid or manganese dioxide.[1]
-
Reagent Combination: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.[4]
-
Reaction: Equip the flask with a reflux condenser and stir the mixture at reflux for 4 hours.
-
Isolation of Dihydropyridine: Cool the reaction mixture to room temperature. The 1,4-dihydropyridine intermediate will often precipitate. Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Oxidation: Dissolve the crude 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., a stoichiometric amount of ceric ammonium nitrate or chromium trioxide) portion-wise while monitoring the reaction by TLC.
-
Work-up and Purification: Once the oxidation is complete, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Caption: Workflow for the two-stage Hantzsch pyridine synthesis.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[5] It involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][7]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[5] The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate), followed by dehydration and elimination of the pyridine leaving group to generate the aromatic pyridine product.[6]
Advantages:
-
High Convergence: Allows for the combination of three distinct components, enabling significant structural diversity.[8]
-
Broad Scope: Tolerates a wide variety of functional groups on both the ketone and the unsaturated carbonyl partner.[5]
-
Direct Aromatization: Unlike the Hantzsch synthesis, no separate oxidation step is required as the pyridinium salt is already at the correct oxidation state.[8]
Limitations:
-
Precursor Synthesis: Requires the pre-synthesis of the α-pyridinium methyl ketone salt from the corresponding α-bromo ketone.
-
Reaction Conditions: Often carried out in glacial acetic acid or methanol.[6]
Caption: Key stages of the Kröhnke pyridine synthesis mechanism.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[9] It begins with the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[10][11]
Mechanistic Rationale: The initial step is a regioselective Michael addition of the enamine to the ethynyl ketone, forming a stable aminodiene intermediate.[12] This intermediate is kinetically stable due to its E-geometry. Upon heating, isomerization to the Z-geometry occurs, allowing for a spontaneous 6π-electrocyclization followed by elimination of water to form the aromatic pyridine ring.[12]
Advantages:
-
High Regiocontrol: The reaction proceeds with excellent regioselectivity, providing a predictable substitution pattern.[12]
-
Versatility: The development of acid-catalyzed, one-pot variations has significantly broadened the reaction's scope and lowered the required temperature for cyclization.[10][11]
-
No Oxidation Needed: The process is a condensation-cyclization sequence that directly yields the aromatic product.
Limitations:
-
High Temperatures: The original protocol requires high temperatures (120–170 °C) for the cyclodehydration step, which can limit substrate scope.[12]
-
Intermediate Isolation: The two-step nature often involves the isolation and purification of the aminodiene intermediate, although one-pot procedures have been developed.[10][12]
-
Reagent Preparation: In a suitable flask, dissolve the enamine (e.g., 3-aminocrotononitrile, 10 mmol) and the ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 10 mmol) in a 5:1 mixture of toluene and glacial acetic acid.[10][13]
-
Reaction: Heat the solution at 50-80 °C. The use of acetic acid as a Brønsted acid catalyst promotes both the initial conjugate addition and the subsequent cyclodehydration at a significantly lower temperature than the original thermal conditions.[10][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the 2,3,6-trisubstituted pyridine.[13]
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridone derivatives, specifically 3-cyano-6-hydroxy-2-pyridones.[14] The reaction involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a base and an ammonia source.[15][16][17]
Mechanistic Rationale: The reaction is a cascade process initiated by a Knoevenagel condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the active methylene group of the cyanoacetic ester. The ammonia source then forms an enamine with the second carbonyl group. An intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto the ester carbonyl, followed by elimination, forms the 2-pyridone ring.
Advantages:
-
Access to Pyridones: Provides a direct route to highly functionalized 2-pyridone and 3-cyanopyridine scaffolds, which are important pharmacophores.[18]
-
Green Chemistry: Modern variations have been developed using aqueous media and ammonium carbonate, making the process more environmentally friendly.[17]
-
Multi-component: Can be performed as a three-component reaction, enhancing operational efficiency.[17]
Limitations:
-
Limited Product Scope: Primarily yields 2-pyridone derivatives with a specific substitution pattern.
-
Tautomerism: The resulting hydroxy-pyridines exist in equilibrium with their pyridone tautomers, which can sometimes complicate purification.[19]
Modern Approaches: Transition-Metal Catalysis
While classical methods are powerful, modern organic synthesis has introduced new strategies that offer unique advantages in selectivity and efficiency.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This elegant strategy involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals such as cobalt or rhodium, to form a highly substituted pyridine ring.[20]
Mechanistic Rationale: The reaction is believed to proceed through the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne units with the metal center. Subsequent insertion of the nitrile into a metal-carbon bond forms a seven-membered metallacycle, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the catalyst.
Advantages:
-
Superb Atom Economy: A true addition reaction where all atoms of the reactants are incorporated into the product.
-
High Regioselectivity: Modern catalyst systems allow for excellent control over the substitution pattern of the resulting pyridine.[20]
-
Access to Complex Scaffolds: Enables the rapid construction of highly substituted and sterically hindered pyridines that are difficult to access via classical methods.
Limitations:
-
Catalyst Cost: The transition-metal catalysts (e.g., rhodium complexes) can be expensive.
-
Substrate Scope: The reaction is sensitive to the electronic and steric nature of the alkyne and nitrile substrates.
Caption: Conceptual workflow of pyridine synthesis via [2+2+2] cycloaddition.
Comparative Performance Analysis
The choice of synthetic method is dictated by the desired substitution pattern, required functional group tolerance, and practical considerations like cost and scalability. The table below provides a direct comparison of the discussed methodologies.
| Method | Key Precursors | Typical Conditions | Substitution Pattern | Key Advantage | Key Limitation |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Reflux in Ethanol | Symmetrical 2,3,4,5,6-subst. | Operational simplicity, inexpensive reagents[4] | Requires separate oxidation step[1] |
| Kröhnke Synthesis | α-Pyridinium Ketone, α,β-Unsaturated Carbonyl | Acetic Acid or Methanol | Asymmetrical 2,4,6-trisubst. | Convergent, high diversity, no oxidation[8] | Requires pre-synthesis of pyridinium salt |
| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | Thermal or Acid-Catalyzed | Asymmetrical 2,3,6-trisubst. | Excellent regiocontrol, avoids oxidation[12] | High temperatures in original protocol[12] |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetic Ester/Amide | Basic, often in Ethanol/Water | 3-Cyano-4,5-disubst-6-hydroxy-2-pyridone | Direct access to valuable pyridone scaffolds[17] | Limited to specific pyridone products |
| [2+2+2] Cycloaddition | 2x Alkyne, Nitrile | Transition-Metal Catalyst (Co, Rh) | Polysubstituted | Excellent atom economy, access to complex targets[20] | Catalyst cost, substrate sensitivity |
Conclusion: A Strategic Approach to Pyridine Construction
The synthesis of the pyridine ring is a mature field, yet one that continues to evolve. While the functionalization of existing scaffolds has its place, the de novo strategies discussed herein offer unparalleled power and flexibility for the modern researcher.
-
For symmetrical, highly substituted pyridines from simple starting materials, the Hantzsch synthesis remains a go-to method.[4]
-
When targeting asymmetrical 2,4,6-trisubstituted pyridines with high diversity, the Kröhnke synthesis offers a highly convergent and reliable route.[8]
-
The Bohlmann-Rahtz synthesis provides a regiochemically precise pathway to 2,3,6-trisubstituted pyridines , with modern protocols overcoming the original limitation of high temperatures.[10]
-
For direct access to pharmaceutically relevant 2-pyridone cores, the Guareschi-Thorpe condensation is an excellent choice.[17]
-
Finally, for the rapid assembly of complex, polysubstituted pyridines where atom economy is critical, transition-metal-catalyzed cycloadditions represent the state of the art.[20]
By understanding the mechanistic nuances, advantages, and limitations of each approach, scientists can strategically design synthetic routes that are not only efficient and high-yielding but also perfectly tailored to the structural demands of the target molecule.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. soc.chim.it [soc.chim.it]
- 20. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-(Hydroxymethyl)picolinonitrile and Its Derivatives
In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's structural and electronic properties is paramount. Picolinonitrile derivatives, in particular, represent a class of compounds with significant potential, serving as versatile scaffolds in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive spectroscopic comparison of 4-(Hydroxymethyl)picolinonitrile and its derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and established methodologies. Our focus is to elucidate the structure-property relationships within this family of molecules through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Introduction to this compound
This compound, with the chemical formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1][2][3], is a bifunctional molecule featuring a pyridine ring substituted with a nitrile group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups imparts a distinct chemical reactivity and potential for diverse molecular interactions, making it a valuable building block in medicinal chemistry. The nitrile group can participate in various chemical transformations, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation, and enhances aqueous solubility. Understanding the spectroscopic signature of this parent molecule is the first step in characterizing its more complex derivatives.
Comparative Spectroscopic Analysis
This section delves into a detailed comparison of the spectroscopic properties of this compound and its derivatives. The analysis will highlight how structural modifications influence the spectral data, providing valuable insights for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring are particularly sensitive to the nature and position of substituents.
The ¹H NMR spectrum of picolinonitrile derivatives provides a wealth of information about the electronic environment of the protons on the pyridine ring and the substituent groups.
Expected ¹H NMR Spectrum of this compound:
Based on the analysis of related compounds, the ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show the following key signals:
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) appearing around δ 4.5–5.0 ppm. The hydroxyl proton itself would likely appear as a broad singlet.
-
Pyridine Ring Protons: The pyridine ring protons will exhibit characteristic splitting patterns. The proton at the 5-position is expected to appear as a doublet, while the protons at the 3- and 6-positions will also show distinct signals, likely as a doublet and a singlet or a narrow doublet, respectively. The exact chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group. For the related 3-(hydroxymethyl)picolinonitrile, the hydroxymethyl protons appear as a singlet around δ 4.5–5.0 ppm, with the pyridine protons showing doublet splitting patterns[4].
Comparative ¹H NMR Data for Derivatives:
The introduction of different substituents at the 4-position or modification of the hydroxymethyl group leads to predictable changes in the ¹H NMR spectrum.
| Compound | Key ¹H NMR Signals (δ ppm) | Reference |
| 3-Hydroxy-4-phenylpicolinonitrile | 8.35 (d, 1H), 7.59–7.49 (m, 5H), 7.41 (d, 1H) | [4] |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 8.33 (d, 1H), 7.39 (m, 5H), 6.04 (br s, 1H), 2.45 (s, 3H) | [4] |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 8.31 (d, 1H), 7.45 (d, 2H), 7.38 (d, 1H), 7.07 (d, 2H), 3.88 (s, 3H) | [4] |
| 3-Hydroxy-4-(trimethylsilyl)picolinonitrile | 8.26 (d, 1H), 7.47 (d, 1H), 6.09 (br s, 1H), 0.35 (s, 9H) | [4] |
The causality behind these shifts lies in the electronic effects of the substituents. Electron-donating groups (like methoxy) will shield the aromatic protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, leading to a downfield shift (higher ppm).
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the nitrile group are particularly diagnostic.
Expected ¹³C NMR Spectrum of this compound:
-
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.
-
Pyridine Ring Carbons: Signals in the aromatic region (typically 120-160 ppm). The carbon bearing the nitrile group (C2) and the carbon bearing the hydroxymethyl group (C4) will have distinct chemical shifts.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, typically around 60-65 ppm.
Comparative ¹³C NMR Data for Derivatives:
The following table presents the ¹³C NMR data for some 3-hydroxy-4-substituted picolinonitrile derivatives, illustrating the influence of the substituent at the 4-position.
| Compound | Key ¹³C NMR Signals (δ ppm) | Reference |
| 3-Hydroxy-4-phenylpicolinonitrile | 153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1 | [4] |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 153.1, 143.9, 140.5, 137.5, 130.7, 129.7, 128.5, 127.9, 122.0, 115.2, 21.5 | [4] |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 161.1, 153.1, 152.7, 143.9, 137.2, 130.0, 127.8, 124.7, 122.0, 115.4, 55.6 | [4] |
| 3-Hydroxy-4-(trimethylsilyl)picolinonitrile | 160.1, 143.3, 138.2, 133.6, 119.6, 115.4, -1.6 | [4] |
The chemical shift of the carbon atoms is influenced by the electronegativity of the attached groups and the overall electron density distribution in the ring. The data clearly shows how different substituents at the 4-position alter the electronic environment of the pyridine ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The nitrile and hydroxyl groups of this compound and its derivatives give rise to characteristic absorption bands.
Expected IR Spectrum of this compound:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding.
-
C≡N Stretch: A sharp and intense absorption peak in the range of 2220-2240 cm⁻¹. The conjugation with the pyridine ring slightly lowers the frequency compared to aliphatic nitriles[5].
-
C-O Stretch: A moderate to strong absorption band in the region of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, characteristic of the pyridine ring.
Comparative IR Data for Derivatives:
The position of the C≡N stretching frequency is a key diagnostic feature in the IR spectra of these compounds.
| Compound | C≡N Stretch (cm⁻¹) | O-H/Other Key Stretches (cm⁻¹) | Reference |
| 3-Hydroxy-4-phenylpicolinonitrile | 2232 | 3059, 2985 | [4] |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 2232 | 3030, 2929 | [4] |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 2235 | 2961 | [4] |
| 3-Hydroxy-4-(trimethylsilyl)picolinonitrile | 2230 | 2955 | [4] |
The consistency of the C≡N stretching frequency around 2230-2235 cm⁻¹ across these derivatives confirms the presence of the nitrile group conjugated with the pyridine ring. Variations in the O-H and C-H stretching regions reflect the different substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the nitrile group constitute a conjugated system that absorbs UV radiation.
Expected UV-Vis Spectrum of this compound:
Pyridine itself exhibits absorption maxima around 250-260 nm. The presence of the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. The spectrum will likely show absorptions in the 260-280 nm range. The solvent used can also influence the position of the absorption maxima.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of the hydroxymethyl group or parts of it. Key fragments could include:
-
[M - H₂O]⁺: Loss of a water molecule (m/z = 116).
-
[M - CH₂OH]⁺: Loss of the hydroxymethyl radical (m/z = 103).
-
[M - HCN]⁺: Loss of hydrogen cyanide from the pyridine ring (a common fragmentation pathway for pyridine derivatives).
-
Comparative Mass Spectrometry Data:
The fragmentation patterns of derivatives will be influenced by the nature of the substituent. For example, derivatives with ester or ether linkages at the hydroxymethyl position will show characteristic fragmentation at those bonds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments described in this guide.
NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Protocol Details:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ¹H spectra, integrate the signals to determine the relative number of protons.
IR Spectroscopy
Caption: Workflow for solid-state IR spectroscopy using the ATR technique.
Protocol Details (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Background Scan: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum. Apply any necessary corrections (e.g., baseline correction).
Mass Spectrometry
Caption: Workflow for mass spectrometry using electrospray ionization (ESI).
Protocol Details (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation studies (MS/MS), a precursor ion is selected and fragmented in a collision cell, and the resulting product ions are analyzed.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a powerful framework for understanding their structural and electronic properties. This guide has outlined the expected and observed spectral features in NMR, IR, UV-Vis, and Mass Spectrometry, highlighting the influence of various substituents on the spectroscopic data. By following the detailed experimental protocols, researchers can reliably obtain high-quality data for the characterization of these and related compounds. A thorough understanding of these spectroscopic techniques is indispensable for the rational design and synthesis of new molecules with desired properties in the fields of drug discovery and materials science.
References
Purity assessment of 4-(hydroxymethyl)-2-pyridinecarbonitrile by TLC
An In-Depth Technical Guide to the Purity Assessment of 4-(hydroxymethyl)-2-pyridinecarbonitrile by Thin-Layer Chromatography: A Comparative Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 4-(hydroxymethyl)-2-pyridinecarbonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception.[3] Its molecular structure, featuring a polar hydroxymethyl group, a cyano group, and a basic pyridine ring, presents a unique analytical challenge.[4][5] Ensuring its purity requires robust, reliable, and often rapid analytical methods to detect potential impurities arising from synthesis or degradation.
This guide provides a comprehensive exploration of Thin-Layer Chromatography (TLC) as a primary method for the purity assessment of 4-(hydroxymethyl)-2-pyridinecarbonitrile. Moving beyond a simple recitation of steps, we will delve into the causal framework behind the protocol, grounding our choices in the physicochemical properties of the analyte and the fundamental principles of chromatography. Furthermore, we will objectively compare the TLC method with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the experimental data and context necessary for researchers and drug development professionals to select the most appropriate technique for their specific needs.
Understanding the Analyte: 4-(hydroxymethyl)-2-pyridinecarbonitrile
A successful analysis begins with a thorough understanding of the target molecule.
-
Structure and Polarity: The compound possesses a molecular formula of C₇H₆N₂O.[6][7] The presence of the hydroxymethyl (-CH₂OH) and cyano (-C≡N) functional groups, along with the nitrogen atom in the pyridine ring, makes it a distinctly polar molecule.[4] This high polarity dictates its strong interaction with polar stationary phases and its solubility in polar organic solvents.[4][8]
-
Basicity: The pyridine ring confers basic properties (pKa of the conjugate acid is typically around 5-6 for pyridine derivatives).[9] This is a critical consideration for chromatographic methods using silica gel, as the acidic nature of residual silanol groups on the silica surface can lead to strong, undesirable interactions, resulting in peak or spot tailing.
Method 1: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for separating mixtures, making it an invaluable tool for reaction monitoring and purity screening.[10][11] The separation is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a liquid mobile phase that moves up the plate by capillary action.[12][13]
Causality-Driven Protocol Design
Our experimental choices are directly informed by the analyte's properties. Because 4-(hydroxymethyl)-2-pyridinecarbonitrile is polar, we will use a polar stationary phase (normal-phase TLC).[10] More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R) value.[11]
Experimental Protocol: TLC Analysis
1. Materials & Reagents:
- TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum backing). The "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under 254 nm UV light.
- Analyte Sample: 4-(hydroxymethyl)-2-pyridinecarbonitrile.
- Sample Solvent: Dichloromethane (DCM) or Methanol (MeOH).
- Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) in a 9:1 (v/v) ratio, with 0.5% triethylamine (TEA).
- Rationale: Ethyl acetate and methanol provide a moderately polar mobile phase capable of eluting the polar analyte. The ratio can be adjusted to achieve an optimal R between 0.3 and 0.5.[10] Triethylamine is added to the mobile phase to saturate the acidic silanol groups on the silica plate, preventing the basic pyridine nitrogen from tailing and ensuring compact, symmetrical spots.[9]
- Development Chamber: A glass tank with a lid.
- Visualization Reagents: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain (prepared by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water).
2. Procedure:
- Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[13][14]
- Chamber Saturation: Pour the prepared mobile phase into the development chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and allow it to sit for 10-15 minutes.
- Sample Preparation: Prepare a ~1 mg/mL solution of the 4-(hydroxymethyl)-2-pyridinecarbonitrile sample in methanol.
- Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline.[14] Ensure the spot is small and concentrated to maximize resolution.
- Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[11] Close the lid and allow the mobile phase to ascend the plate.
- Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10][14]
- Visualization & Interpretation:
- Allow the plate to dry completely.
- UV Visualization: View the plate under a UV lamp at 254 nm. The main compound spot should appear as a dark purple/blue spot against the green fluorescent background. Circle any visible spots with a pencil.
- Chemical Staining: For further analysis or to detect non-UV active impurities, dip the plate into the potassium permanganate stain using tweezers.
- Rationale: The hydroxymethyl group is susceptible to oxidation by KMnO₄. Impurities may react differently, appearing as distinct yellow-brown spots on a purple background.[15]
- R Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the R value:
- R = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- A pure compound should ideally show a single spot. The presence of additional spots at different R values indicates impurities.
Self-Validating System and Trustworthiness
This protocol incorporates self-validating checks. The inclusion of a fluorescent indicator and a chemical stain provides two orthogonal visualization methods. An impurity might be UV-inactive but visible with the stain, or vice versa, increasing the confidence in the purity assessment. The sharpness and symmetry of the spot serve as an immediate qualitative check on the suitability of the chromatographic conditions.[9]
Comparative Purity Assessment Methods
While TLC is an excellent screening tool, a comprehensive purity profile often requires more powerful quantitative techniques like HPLC and GC.[16][17] The choice of method is guided by the specific analytical need, as outlined by regulatory frameworks like the ICH Q2(R1) guidelines.[18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for purity and impurity quantification in the pharmaceutical industry.[16] It employs a high-pressure pump to pass the mobile phase and sample through a column packed with a stationary phase, providing superior resolution and sensitivity compared to TLC.[20][21]
-
Principle: For a polar compound like 4-(hydroxymethyl)-2-pyridinecarbonitrile, a Reverse-Phase (RP-HPLC) method is most suitable. The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. The analyte is separated based on its hydrophobic/hydrophilic interactions.
-
Typical Conditions:
-
Advantages over TLC:
-
Quantitative: Provides precise quantification of the main component and impurities based on peak area.[24]
-
High Resolution: Capable of separating closely related impurities that may co-elute in TLC.
-
Automation: High-throughput analysis is possible with autosamplers.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[25] It is particularly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[16]
-
Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte is partitioned between a stationary phase and an inert carrier gas (mobile phase).
-
Applicability: The utility of GC for 4-(hydroxymethyl)-2-pyridinecarbonitrile itself is limited by its relatively high boiling point and thermal stability.[7] However, it is the method of choice for analyzing volatile organic impurities.
-
Typical Conditions:
-
Advantages over TLC:
-
Superior for Volatiles: Unmatched capability for analyzing residual solvents and other volatile impurities.
-
High Sensitivity: Detectors like FID and MS offer extremely low detection limits.[25]
-
Head-to-Head Comparison
The selection of an analytical method is a critical decision based on the specific goals of the analysis, from in-process reaction checks to final product release testing.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Planar chromatography based on solid-liquid partitioning.[11] | Column chromatography based on liquid-liquid/liquid-solid partitioning under high pressure.[21][29] | Column chromatography based on gas-liquid/gas-solid partitioning.[25] |
| Primary Use Case | Rapid qualitative screening, reaction monitoring, mobile phase scouting.[10][20] | Definitive quantitative purity and impurity profiling.[16][24] | Analysis of volatile and semi-volatile compounds, residual solvents.[16][27] |
| Sensitivity | Moderate (microgram range). | High to Very High (nanogram to picogram range).[17] | Very High (picogram to femtogram range).[25] |
| Resolution | Moderate. | Very High.[17] | Very High. |
| Throughput/Speed | High (multiple samples per plate). | Moderate (serial analysis, but automatable). | Moderate (serial analysis, but automatable). |
| Cost | Low (minimal equipment, cheap consumables). | High (expensive instrumentation and maintenance). | High (expensive instrumentation). |
| Quantitative Ability | Semi-quantitative at best (visual estimation). | Excellent (highly accurate and precise). | Excellent (highly accurate and precise). |
Conclusion
The purity assessment of 4-(hydroxymethyl)-2-pyridinecarbonitrile is a critical task in pharmaceutical development. Thin-Layer Chromatography, when designed with a clear understanding of the analyte's physicochemical properties, serves as an indispensable tool for rapid, cost-effective purity screening. The protocol detailed herein, which accounts for the compound's polarity and basicity, provides a robust and trustworthy method for qualitative analysis.
However, for the rigorous demands of regulatory submission and final product quality control, TLC should be viewed as a complementary technique to the more powerful and quantitative methods of HPLC and GC. HPLC stands as the gold standard for accurately profiling and quantifying non-volatile impurities, while GC is the definitive method for analyzing volatile components like residual solvents. By understanding the strengths and limitations of each technique, researchers and scientists can build a comprehensive analytical strategy that ensures the purity, safety, and quality of the final pharmaceutical product.
References
- 1. ijrar.org [ijrar.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. tlcpharma.com [tlcpharma.com]
- 4. CAS 71935-32-5: 4-(hydroxymethyl)pyridine-2-carbonitrile [cymitquimica.com]
- 5. PubChemLite - 4-(hydroxymethyl)pyridine-2-carbonitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Hydroxymethyl)Pyridine-2-Carbonitrile | Specification, Safety, Applications & Supplier China [nj-finechem.com]
- 7. 2-Pyridinecarbonitrile, 4-(Hydroxymethyl)- | Properties, Uses, Safety, Supplier in China - Detailed Guide 2024 [nj-finechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. LabXchange [labxchange.org]
- 13. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. epfl.ch [epfl.ch]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. agilent.com [agilent.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. agilent.com [agilent.com]
- 22. Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. helixchrom.com [helixchrom.com]
- 24. ptfarm.pl [ptfarm.pl]
- 25. emerypharma.com [emerypharma.com]
- 26. osha.gov [osha.gov]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. usp.org [usp.org]
A Senior Application Scientist's Guide to Strategic Synthesis: A Cost-Benefit Analysis of 4-(Hydroxymethyl)picolinonitrile
For the discerning researcher in drug development, the choice of a starting material is a critical decision point, balancing upfront cost against downstream efficiency, scalability, and overall project timeline. 4-(Hydroxymethyl)picolinonitrile is a versatile and increasingly important building block, particularly for synthesizing inhibitors targeting kinases and other enzyme classes.[1][2] However, its relatively high acquisition cost necessitates a thorough cost-benefit analysis against alternative synthetic strategies.
This guide provides an in-depth comparison of synthetic routes, moving beyond simple reagent costs to evaluate the strategic implications of choosing a pre-functionalized, high-cost starting material versus a more convergent approach using cheaper, simpler precursors. We will explore two primary strategies for synthesizing a common pharmacophore, a substituted (pyridin-4-yl)methanamine, providing experimental data and protocols to inform your decision-making process.
The Central Question: "Buy vs. Build"
The core of our analysis is a classic synthesis dilemma: is it more efficient to purchase an expensive, functionalized building block, or to build the required functionality from a cheaper precursor? This decision hinges on factors including the number of synthetic steps, reagent costs, reaction yields, scalability, and safety considerations.
Caption: A decision framework for synthetic route selection.
Strategy A: The Direct Approach with this compound
This strategy leverages the pre-installed hydroxymethyl group for a direct and often high-yielding conversion to the desired product. The primary advantage is the reduced number of synthetic steps, which can be crucial for rapid library synthesis or meeting tight project deadlines.
Causality of Experimental Choices:
The hydroxyl group is a poor leaving group. Therefore, the first step is its conversion into a more reactive electrophile, typically a mesylate or tosylate. This is a robust and well-understood transformation. The subsequent step is a standard nucleophilic substitution (SN2) with a primary or secondary amine. The polarity of the nitrile group can electronically influence the reactivity at the benzylic position, but this is generally a straightforward reaction.
Caption: Synthetic pathway for Strategy A.
Experimental Protocol: Synthesis of 4-((benzylamino)methyl)picolinonitrile
-
Mesylation: To a solution of this compound (1.0 g, 7.45 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0°C under a nitrogen atmosphere, add triethylamine (1.56 mL, 11.18 mmol). Stir for 5 minutes, then add methanesulfonyl chloride (0.69 mL, 8.94 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is used directly in the next step without further purification.
-
Nucleophilic Substitution: Dissolve the crude mesylate in acetonitrile (30 mL). Add benzylamine (0.98 mL, 8.94 mmol) and potassium carbonate (2.06 g, 14.9 mmol). Heat the mixture to 80°C and stir for 4 hours.
-
Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Strategy B: The Convergent Approach via Late-Stage Oxidation
This approach begins with a significantly cheaper and more readily available starting material, 4-methylpicolinonitrile. The key hydroxymethyl functionality is introduced later in the sequence. This strategy often involves more steps and potentially harsher reaction conditions but can offer substantial cost savings, especially at a larger scale.
Causality of Experimental Choices:
The oxidation of a methyl group on a pyridine ring to an aldehyde is a challenging but well-established transformation.[3][4][5] Vanadium or selenium-based catalysts are often employed for this purpose.[4][5] The resulting aldehyde, 4-formylpicolinonitrile, is a versatile intermediate. It can be readily converted to the target amine via reductive amination. This two-step sequence (oxidation followed by reductive amination) is highly convergent and allows for the introduction of diverse amine functionalities at a late stage.
Caption: Synthetic pathway for Strategy B.
Experimental Protocol: Synthesis via Oxidation and Reductive Amination
-
Oxidation: (Note: Gas-phase industrial oxidations require specialized equipment. A lab-scale selenium dioxide oxidation is provided here.) To a solution of 4-methylpicolinonitrile (1.0 g, 8.46 mmol) in 1,4-dioxane (40 mL), add selenium dioxide (1.03 g, 9.31 mmol). Heat the mixture to reflux (approx. 101°C) and stir for 6 hours.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove selenium residues. Concentrate the filtrate under reduced pressure. The crude 4-formylpicolinonitrile can be purified by chromatography, but is often carried forward directly.
-
Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.02 mL, 9.31 mmol) and stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (2.69 g, 12.7 mmol) portion-wise over 15 minutes. Stir the reaction at room temperature for 12 hours.
-
Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final product.
Alternative Green Strategy: Biocatalysis
A compelling alternative for the oxidation step in Strategy B is the use of whole-cell biocatalysis.[6] Recombinant microbial cells can be engineered to express enzymes capable of hydroxylating methylpyridines with high selectivity and under mild, aqueous conditions.[7] This approach avoids the use of toxic heavy metal oxidants (like Selenium) and harsh reaction conditions, aligning with green chemistry principles. While requiring expertise in fermentation and biocatalyst preparation, it offers a sustainable and potentially cost-effective route for large-scale production.[8]
Comparative Analysis: Data Summary
| Metric | Strategy A (Direct) | Strategy B (Convergent) | Comments |
| Starting Material Cost | High[9] | Low | This compound can be >50x more expensive per gram than 4-methylpicolinonitrile. |
| Number of Steps | 2 | 2-3 (including purification) | Seemingly similar, but the oxidation/workup in B can be more demanding than the mesylation in A. |
| Overall Yield (Typical) | 65-80% | 40-60% | The oxidation step in Strategy B is often the yield-limiting step. |
| Reagent Cost | Moderate (MsCl, Et₃N) | High (SeO₂, NaBH(OAc)₃) | Selenium dioxide is toxic and expensive; sodium triacetoxyborohydride is also a costly reducing agent. |
| Scalability | Good | Moderate to Difficult | Gas-phase oxidation is scalable but requires capital investment. Lab-scale SeO₂ oxidation is difficult to scale due to toxicity and product isolation. |
| Safety & Environmental | Uses standard reagents. | High Hazard: SeO₂ is highly toxic. | The biocatalytic alternative to oxidation in Strategy B significantly improves the safety and environmental profile. |
| Versatility | Good | Excellent | The aldehyde intermediate in Strategy B is highly versatile for various C-C and C-N bond formations beyond just reductive amination. |
Conclusion and Recommendations
The choice between these two synthetic strategies is not absolute but depends on the specific context of the research program.
Choose Strategy A (Direct use of this compound) when:
-
Speed is paramount: For early-stage discovery, generating initial screening compounds, or proof-of-concept studies, the reliability and reduced development time of this route justify the higher material cost.
-
Small scale: For quantities less than 10-20 grams, the convenience often outweighs the cost disadvantage.
-
Limited process development resources: The reactions are generally robust and require less optimization than the oxidation step in Strategy B.
Choose Strategy B (Late-Stage Functionalization) when:
-
Cost is a primary driver: For scale-up campaigns, lead optimization, or any situation where material cost is a significant budget item, this route offers substantial savings.
-
Large quantities are needed: The economic benefits become more pronounced as the scale of the synthesis increases.
-
A versatile intermediate is desired: The aldehyde generated in this route can be used to synthesize a wide array of analogs, not just amines.
For institutions with capabilities in biotechnology, exploring a hybrid biocatalytic approach (Strategy B with an enzymatic oxidation step) represents the most promising long-term strategy. It combines the low starting material cost of the convergent route with the safety, selectivity, and environmental benefits of modern biocatalysis.[10][11]
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 10. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 11. Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme) Co-Immobilization [mdpi.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-(Hydroxymethyl)picolinonitrile Synthesis
Foreword: The Strategic Importance of 4-(Hydroxymethyl)picolinonitrile
Welcome, colleagues. In the landscape of pharmaceutical and agrochemical development, the synthesis of pyridine derivatives remains a cornerstone of innovation. Among these, this compound (4-HMPN) emerges as a particularly valuable building block. Its bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile, offers vast synthetic possibilities. This guide is crafted for the discerning researcher and process chemist. It moves beyond a mere catalog of methods to provide a critical, data-supported comparison of catalytic systems for 4-HMPN synthesis. Our objective is to equip you with the insights needed to select the most efficient, selective, and scalable catalytic strategy for your specific application.
Synthetic Pathways: An Overview
The synthesis of 4-HMPN predominantly involves the selective reduction of a precursor at the 4-position of the pyridine ring, while preserving the nitrile group at the 2-position. The choice of starting material dictates the catalytic challenge. The two primary routes involve:
-
Reduction of 4-Formylpicolinonitrile: This is a direct chemoselective reduction of an aldehyde to an alcohol. The key challenge is to avoid the reduction of the nitrile group.
-
Reductive Deoxygenation of 4-Cyanopyridine N-oxide: This pathway involves the removal of the N-oxide functional group, which can be a precursor in various pyridine functionalization strategies.[1][2][3][4]
This guide will focus on the catalysts employed for these transformations, comparing their performance based on yield, selectivity, reaction conditions, and operational practicality.
Caption: Primary synthetic routes to this compound (4-HMPN).
Comparative Efficacy of Catalytic Systems
The selection of a catalyst is a critical decision point, balancing efficiency, cost, and environmental impact. We will dissect three major classes of catalysts: heterogeneous, homogeneous, and biocatalytic systems.
Heterogeneous Catalysts: The Workhorses of Industry
Heterogeneous catalysts are favored for their ease of separation and potential for recycling, making them highly suitable for industrial-scale production.[5][6]
-
Noble Metal Catalysts (Pd, Pt, Rh):
-
Expertise & Experience: Palladium on carbon (Pd/C) is a classic choice for hydrogenation. Its primary strength lies in its high activity under relatively mild hydrogen pressures. However, the principal challenge is selectivity. Over-reduction of the nitrile to an aminomethyl group is a common side reaction, necessitating careful optimization of reaction time, temperature, and hydrogen pressure. Rhodium on carbon (Rh/C) can sometimes offer higher selectivity for primary amine formation from nitriles, which in this case is an undesirable pathway.[7]
-
Trustworthiness: A well-defined commercial catalyst like 5% Pd/C provides batch-to-batch consistency. Its performance is validated by monitoring hydrogen uptake and analyzing reaction aliquots via HPLC or GC to track the disappearance of the starting material and the formation of both the desired product and byproducts.
-
-
Non-Noble Metal Catalysts (Ni, Co, Fe):
-
Expertise & Experience: Raney Nickel and other nickel-based catalysts are cost-effective alternatives for hydrogenation. They often require higher temperatures and pressures than their noble metal counterparts. A significant advantage of iron-based catalysts, particularly those on magnetic supports (e.g., Fe₃O₄), is the simplified workup via magnetic separation.[8][9] This avoids tedious filtration steps.
-
Trustworthiness: The reusability of these catalysts is a key performance indicator. A robust protocol will include recycling studies, where the catalyst is recovered, washed, and reused for multiple cycles with minimal loss of activity or selectivity, as confirmed by ICP-OES analysis to check for metal leaching.[5]
-
Homogeneous Catalysts: Precision and Mild Conditions
Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. Their primary drawback is the challenge of separation from the product.[10]
-
Transition Metal Complexes (Mn, Ru):
-
Expertise & Experience: Recent advances have highlighted manganese-based complexes for the reduction of nitriles using amine boranes as a hydrogen source.[11] These reactions can proceed at room temperature, offering excellent functional group tolerance. Ruthenium complexes are also highly effective for transfer hydrogenation using isopropanol as both the solvent and hydrogen donor.[12] This approach avoids the need for high-pressure hydrogenation equipment.
-
Trustworthiness: The validation of these systems relies on precise reaction kinetics. In-situ monitoring (e.g., via IR spectroscopy) can track the consumption of the reducing agent and the formation of the product in real-time. The purity of the final product, free from catalyst residues, is a critical quality attribute, often requiring purification by column chromatography or crystallization.
-
Biocatalysts: The Green Chemistry Champions
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering unparalleled selectivity under environmentally benign conditions.[13]
-
Whole-Cell Biocatalysis:
-
Expertise & Experience: Recombinant microbial cells (e.g., E. coli or yeast) engineered to overexpress specific oxidoreductases can efficiently reduce aldehydes to alcohols. This approach is exceptionally chemoselective, leaving the nitrile group completely untouched. The reaction is typically run in an aqueous buffer at or near room temperature and atmospheric pressure.[14]
-
Trustworthiness: The process is validated by monitoring cell growth, substrate consumption, and product formation over time. The key metrics are titer (g/L of product) and space-time yield (g/L/h).[14] The purification process involves separating the product from the biomass and aqueous medium, often through extraction.
-
Quantitative Performance Data Summary
The table below summarizes typical performance data for the discussed catalytic systems. Note that specific results can vary significantly based on the exact substrate, catalyst batch, and precise reaction conditions.
| Catalyst System | Precursor | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) | Key Advantages | Challenges |
| Heterogeneous | ||||||||
| 5% Pd/C | 4-Formylpicolinonitrile | H₂ (1-10 bar) | Methanol/THF | 25-50 | 85-95 | Moderate-High | High activity, reusable | Risk of over-reduction to amine |
| Fe₃O₄-Ag Nanocomposite | Aromatic Nitrile | NaBH₄ | Water | 110 | ~95 | High | Magnetically recoverable, cost-effective | Higher temperature required[9] |
| Homogeneous | ||||||||
| Mn(I) Alkyl Complex | Aromatic Nitrile | Amine Borane | Ether/THF | 25-50 | 80-95 | High | Mild conditions, high selectivity[11] | Catalyst separation, cost of ligand |
| Ru Complex | Aromatic Nitrile | Isopropanol | Isopropanol | 60-80 | 80-90 | High | No high-pressure H₂, simple setup[12] | Product purification from catalyst |
| Biocatalytic | ||||||||
| Whole-Cell (E. coli) | 2,6-Lutidine (analogous) | Glucose (co-substrate) | Aqueous Buffer | 30-37 | >80 (titer >12 g/L) | >99 | Unmatched selectivity, green process[14] | Lower volumetric productivity, complex setup |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and integrity of your research, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Heterogeneous Hydrogenation using Pd/C
Objective: Synthesis of 4-HMPN from 4-formylpicolinonitrile via catalytic hydrogenation.
-
Catalyst Validation: Characterize the Pd/C catalyst before use via chemisorption to determine metal dispersion and the number of active sites.[15]
-
Reactor Setup: To a 100 mL Parr hydrogenation vessel, add 4-formylpicolinonitrile (1.34 g, 10 mmol) and 5% Pd/C (65 mg, 5 mol% Pd).
-
Reaction Execution: Add methanol (30 mL), seal the vessel, and purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 3 bar H₂. Stir the reaction mixture at 400 RPM at 30°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. At 30-minute intervals, carefully depressurize, take an aliquot of the reaction mixture, filter through a syringe filter, and analyze by HPLC to determine the ratio of starting material, product, and any byproducts.
-
Work-up: Once the reaction is complete (typically 2-4 hours), depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification & Characterization: Wash the Celite pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography. Confirm the structure and purity of the final product (>98%) using ¹H NMR, ¹³C NMR, and LC-MS.
-
Catalyst Recycling: The recovered Pd/C can be washed with methanol, dried under vacuum, and reused for a subsequent run to validate its stability.
Protocol 2: Homogeneous Transfer Hydrogenation with a Manganese Catalyst
Objective: Reduction of an aromatic nitrile precursor using a manganese complex and an amine borane.[11]
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask containing a magnetic stir bar under an argon atmosphere.
-
Reagent Preparation: In the flask, dissolve the nitrile precursor (1 mmol, 1 equiv.) and the Manganese(I) alkyl complex catalyst (0.02 mmol, 2 mol%).
-
Reaction Initiation: Add anhydrous diethyl ether (1 M solution). To this stirred solution, add dimethylamine borane (DMAB) (1.3 mmol, 1.3 equiv.).
-
Execution & Monitoring: Seal the flask and stir at 25°C for 3 hours. Monitor the reaction by TLC or by taking aliquots (under argon) for GC-MS analysis.
-
Quenching & Work-up: Upon completion, carefully quench the reaction by the slow addition of 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude amine product by flash column chromatography on silica gel. Characterize the final product by NMR and MS.
Caption: A generalized experimental workflow for catalyst screening and evaluation.
Decision Framework for Catalyst Selection
Choosing the optimal catalyst requires a multi-faceted analysis. The following decision tree provides a logical framework for this process, grounded in practical considerations.
Caption: A decision-making framework for selecting the appropriate catalyst system.
Conclusion and Future Outlook
The synthesis of this compound is achievable through multiple effective catalytic routes.
-
Heterogeneous catalysts , particularly Pd/C, remain the pragmatic choice for large-scale synthesis, provided that reaction conditions are meticulously controlled to ensure selectivity.
-
Homogeneous catalysts offer a compelling alternative for lab-scale synthesis where mild conditions and high functional group tolerance are paramount.
-
Biocatalysis represents the frontier of green chemistry, providing unparalleled selectivity. As the technology matures and space-time yields improve, it will undoubtedly become a more competitive option for industrial production.
The ideal catalyst is not a one-size-fits-all solution. It is a strategic choice informed by the specific project goals, balancing yield, purity, cost, scale, and sustainability. This guide has laid out the foundational data and experimental logic to empower you to make that choice with confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quality Factory Supply 4-Cyanopyridine Customized Supply, Buy Reliable Quality 100-48-1 [fellowchemical.com]
- 3. Redetermination of 4-cyanopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyanopyridine N-oxide 96 14906-59-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H [pubs.rsc.org]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 13. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Characterization of 4-(Hydroxymethyl)picolinonitrile Impurities by LC-MS
Introduction: The Critical Role of Impurity Profiling
4-(Hydroxymethyl)picolinonitrile is a substituted pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The pyridine ring is a common motif in many commercial drugs. As with any component destined for pharmaceutical use, ensuring its purity is not merely a quality control checkpoint but a fundamental aspect of drug safety and efficacy. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities in drug substances and products.[2][3]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of potential impurities in this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers, scientists, and drug development professionals in establishing effective, stability-indicating analytical methods.
The Impurity Landscape: Process-Related vs. Degradation Products
Impurities can originate from two primary sources: the manufacturing process and degradation of the drug substance over time.[4] A thorough characterization requires anticipating and investigating both.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from the synthetic route. For a molecule like this compound, potential process impurities could include isomeric forms (e.g., 6-(Hydroxymethyl)picolinonitrile), precursors, or compounds arising from incomplete reactions or side reactions.
-
Degradation Products: These are formed when the drug substance is exposed to environmental factors such as light, heat, humidity, or reactive species like acids, bases, and oxidants.[5][6] To proactively identify these degradants, forced degradation studies are essential. These studies deliberately stress the API under harsh conditions to accelerate the formation of likely degradation products, which is crucial for developing a truly "stability-indicating" method.[2][3]
For this compound, the primary functional groups susceptible to degradation are the hydroxymethyl group and the nitrile group on the pyridine ring.
Potential Degradation Pathways:
-
Oxidation: The primary alcohol (-CH₂OH) can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH).
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).
-
Isomerization or Rearrangement: Under certain stress conditions, molecular rearrangements could occur.
Caption: Potential degradation pathways for this compound.
The Analytical Imperative: Why LC-MS is the Gold Standard
For separating and identifying unknown, low-level impurities, no technique is more powerful than the combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8]
-
LC provides the separation: It resolves the parent compound from its closely related impurities, a prerequisite for accurate quantification and identification.
-
MS provides the identity: It offers molecular weight information and, through fragmentation, structural details of the separated components, even at trace levels.[7]
The following sections compare key choices within the LC-MS workflow to build a robust, self-validating method.
Comparative Analysis of Chromatographic Strategies (LC)
The goal of the LC method is to achieve baseline separation of the main peak from all known and potential impurities. The choice of column and mobile phase is paramount.[9]
Column Selection: Beyond the Standard C18
The reversed-phase C18 column is the workhorse of pharmaceutical analysis due to its versatility and hydrophobicity. However, for polar, aromatic compounds like pyridine derivatives, alternative stationary phases can offer superior selectivity.
| Column Type | Stationary Phase | Primary Interaction | Best Suited For | Rationale for this compound |
| Standard C18 | Octadecylsilane | Hydrophobic | General-purpose separation of non-polar to moderately polar compounds. | A good starting point. Separation is driven by the overall hydrophobicity of the molecule and its impurities. |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic & π-π | Aromatic and unsaturated compounds. | Highly Recommended. The phenyl groups in the stationary phase can induce π-π interactions with the pyridine ring, offering a different selectivity mechanism that can resolve isomers or impurities with subtle aromatic differences. |
| Embedded Polar Group (EPG) | Alkyl chain with an embedded polar group (e.g., carbamate) | Hydrophobic & Polar | Polar compounds, offering alternative selectivity and compatibility with highly aqueous mobile phases. | Useful if highly polar degradation products (like the carboxylic acid) show poor retention on a standard C18. |
Expert Insight: While a C18 column is a logical first step, a Phenyl-Hexyl column often provides superior resolution for aromatic heterocycles. The alternative π-π interaction mechanism is invaluable for separating compounds that have similar hydrophobicity but differ in their electronic structure.
Mobile Phase Optimization
The mobile phase composition dictates the retention and peak shape. For LC-MS, volatile buffers and additives are required.
| Parameter | Option 1: Acetonitrile (ACN) | Option 2: Methanol (MeOH) | Rationale |
| Organic Solvent | Lower viscosity, often provides sharper peaks. | Can offer different selectivity compared to ACN. | ACN is generally the preferred choice for gradient elution due to its lower viscosity and UV transparency. However, trying both is a key part of method development.[10] |
| Aqueous Phase | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | Formic acid is excellent for positive-ion ESI as it provides protons, aiding ionization and improving peak shape for basic compounds like pyridines. Ammonium acetate provides buffering capacity and can be useful for compounds that are sensitive to low pH. |
Comparative Analysis of Mass Spectrometric Strategies (MS)
The MS detector confirms the identity of separated peaks and elucidates the structure of unknowns.
Ionization Technique
The ionization source converts the neutral molecules eluting from the LC into gas-phase ions.
-
Electrospray Ionization (ESI): The most common technique in pharmaceutical LC-MS. It is a soft ionization method ideal for polar and ionizable molecules. Given the basic nitrogen on the pyridine ring, this compound and its related impurities are readily protonated. ESI in positive ion mode is the clear choice.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds. While it could work, ESI is expected to provide superior sensitivity for this analyte class.[11]
Mass Analyzer: The Power of High Resolution
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice here has significant implications for data quality.
| Analyzer Type | Key Feature | Advantage for Impurity Analysis | Disadvantage |
| Single Quadrupole (SQ) | Simple, robust, cost-effective. | Excellent for targeted analysis and quantification of known impurities using Selected Ion Monitoring (SIM). | Low Resolution. Cannot provide an accurate mass measurement, making the identification of unknown impurities difficult and ambiguous. |
| Time-of-Flight (TOF) / Orbitrap | High Resolution (HRMS) | Game-changing for unknowns. Provides highly accurate mass measurements (<5 ppm), which allows for the confident determination of the elemental composition (molecular formula) of an impurity.[7] | Higher cost and complexity. |
Tandem Mass Spectrometry (MS/MS)
MS/MS is a technique where ions of a specific m/z (the "parent" ion) are selected, fragmented, and the resulting "fragment" or "daughter" ions are detected. This provides a structural fingerprint of the molecule.[12] By comparing the fragmentation pattern of an impurity to that of the parent drug, one can deduce the location of the chemical modification.[13] For example, a mass shift in a fragment containing the hydroxymethyl group would indicate a modification at that position.
Integrated Workflow for Impurity Identification
A systematic approach is key to efficiently identifying and characterizing impurities. The workflow below integrates the discussed strategies into a logical sequence.
Caption: A systematic workflow for LC-MS based impurity characterization.
Experimental Protocols
The following protocols provide a robust starting point for your analysis.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to ensure the analytical method is "stability-indicating."
Materials:
-
This compound
-
1 M HCl (Acid Hydrolysis)
-
1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
High-purity water
-
Methanol or Acetonitrile (as co-solvent if needed)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, then neutralize with 1 mL of 1 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, then neutralize with 1 mL of 1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Prepare a solution at ~100 µg/mL.
-
Photolytic Degradation: Expose the solid API to UV light (as per ICH Q1B guidelines) for a specified duration. Prepare a solution at ~100 µg/mL.
-
Control Sample: Prepare a ~100 µg/mL solution of the unstressed API.
-
Analysis: Analyze all samples using the LC-MS method described below. The goal is to achieve 5-20% degradation of the parent compound to ensure significant degradants are formed without completely destroying the sample.[10]
Protocol 2: Stability-Indicating LC-HRMS Method
Objective: To separate, identify, and quantify impurities in this compound.
Instrumentation:
-
HPLC or UHPLC system with a PDA/UV detector.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
LC Method Parameters:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| UV Detection | 270 nm (or monitor multiple wavelengths with PDA) |
MS Method Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Data Acquisition | Full Scan (for profiling), Targeted MS/MS (for structural elucidation) |
| Resolution | > 20,000 FWHM |
System Suitability: Before analysis, inject a standard solution of this compound (e.g., 5 µg/mL) multiple times (n=6). The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
Data Analysis:
-
Process the chromatograms from the forced degradation samples.
-
Compare the stressed samples to the control to identify new peaks (degradation products).
-
For each new peak, extract the accurate mass from the HRMS data.
-
Use the accurate mass to predict the elemental composition.
-
Perform MS/MS on the impurity and the parent compound.
-
Compare fragmentation patterns to propose a structure for the impurity.
Conclusion
The characterization of impurities in this compound is a multifaceted task that demands a systematic and scientifically sound approach. The use of forced degradation studies is paramount to unearth potential degradants and develop a truly stability-indicating method. While a standard C18 column provides a baseline, employing columns with alternative selectivity, such as a Phenyl-Hexyl phase, can be decisive in resolving critical impurity pairs. For identification, there is no substitute for the combination of High-Resolution Mass Spectrometry (HRMS) for determining elemental composition and Tandem Mass Spectrometry (MS/MS) for structural elucidation. By integrating these advanced analytical strategies, researchers can ensure the purity, safety, and stability of this vital pharmaceutical intermediate, satisfying both scientific rigor and regulatory expectations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)picolinonitrile for Pharmaceutical Research and Development
Introduction: The Significance of 4-(Hydroxymethyl)picolinonitrile in Drug Discovery
This compound, a versatile pyridine derivative, serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctional nature—a pyridine ring, a hydroxymethyl group, and a nitrile group—offers medicinal chemists a powerful scaffold for generating diverse molecular architectures. The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The hydroxymethyl and nitrile functionalities provide convenient handles for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Given its strategic importance, the efficient and scalable synthesis of this compound is a topic of considerable interest within the drug development community.
This guide provides an in-depth, objective comparison of published synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific research and development needs.
Synthetic Strategies: A Head-to-Head Comparison
While a plethora of synthetic methods for pyridine derivatives exist, direct and well-documented protocols for the specific synthesis of this compound are less prevalent in the peer-reviewed literature. However, by examining analogous reactions and piecing together information from various sources, including patent literature, we can outline and benchmark several plausible synthetic pathways. The primary approaches can be broadly categorized as:
-
Oxidation of a Methyl Precursor: Starting from the readily available 4-methyl-2-cyanopyridine.
-
Reduction of a Carboxylic Acid or Aldehyde Precursor: Utilizing the corresponding 4-carboxylic acid or 4-formyl derivative.
-
Nucleophilic Substitution on a Halomethyl Precursor: Employing 4-(bromomethyl)picolinonitrile as the starting material.
Below, we will explore a promising method based on the first strategy, which leverages the selective oxidation of a methyl group.
Method 1: Selective Oxidation of 4-Methyl-2-cyanopyridine
This approach is predicated on the selective oxidation of the methyl group at the 4-position of the pyridine ring, while leaving the nitrile group at the 2-position intact. This transformation requires a careful choice of oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid or unwanted side reactions.
Causality Behind Experimental Choices
The selection of an appropriate oxidizing agent is paramount for the success of this transformation. Strong, non-selective oxidants like potassium permanganate (KMnO4) would likely lead to the formation of the carboxylic acid. Milder and more selective reagents are therefore preferred. The use of a metal catalyst in the presence of a terminal oxidant like molecular oxygen can offer a more controlled oxidation. For instance, vanadium-based catalysts have been shown to be effective in the oxidation of methylpyridines.[1][2] The choice of solvent is also critical; it must be inert to the oxidizing conditions and capable of dissolving the starting material.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example of a selective oxidation approach. Disclaimer: This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction Scheme:
Caption: Workflow for the oxidation of 4-methyl-2-cyanopyridine.
Materials:
-
4-Methyl-2-cyanopyridine
-
Vanadium(V) oxide (V2O5) - catalyst
-
Hydrogen peroxide (30% solution)
-
Acetic acid (solvent)
-
Toluene
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methyl-2-cyanopyridine (1 equivalent) and a catalytic amount of Vanadium(V) oxide in glacial acetic acid.
-
Addition of Oxidant: Heat the mixture to 80°C with stirring. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 80-90°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 100°C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Summary and Comparison
| Parameter | Method 1: Selective Oxidation |
| Starting Material | 4-Methyl-2-cyanopyridine |
| Key Reagents | V2O5, H2O2, Acetic Acid |
| Reaction Time | ~12 hours |
| Temperature | 80-100°C |
| Yield | Moderate to Good (literature dependent) |
| Purification | Column Chromatography |
| Advantages | Readily available starting material. |
| Disadvantages | Requires careful control of reaction conditions to avoid over-oxidation; use of a metal catalyst. |
Alternative Approaches: A Brief Overview
For a comprehensive comparison, it is essential to consider other potential synthetic routes, even if detailed experimental data is not as readily available in the public domain.
Method 2: Reduction of 4-Formylpicolinonitrile
This method involves the selective reduction of an aldehyde to a primary alcohol. This is a very common and generally high-yielding transformation in organic synthesis.
Conceptual Workflow:
Caption: Conceptual workflow for the reduction of 4-formylpicolinonitrile.
-
Key Reagents: A mild reducing agent such as sodium borohydride (NaBH4) would be suitable to selectively reduce the aldehyde without affecting the nitrile or the pyridine ring.
-
Advantages: This reaction is typically fast, high-yielding, and proceeds under mild conditions.
-
Disadvantages: The availability and synthesis of the starting material, 4-formylpicolinonitrile, may be a limiting factor.
Method 3: Hydrolysis of 4-(Bromomethyl)picolinonitrile
This route involves a nucleophilic substitution reaction where the bromide is displaced by a hydroxide or a protected hydroxide equivalent.
Conceptual Workflow:
Caption: Conceptual workflow for the hydrolysis of 4-(bromomethyl)picolinonitrile.
-
Key Reagents: This could be achieved using aqueous base (e.g., NaOH, K2CO3) or by first forming an acetate ester followed by hydrolysis.
-
Advantages: The starting material, 4-(bromomethyl)picolinonitrile, is commercially available.[1]
-
Disadvantages: Halomethylpyridines can be lachrymators and require careful handling. Side reactions, such as ether formation, may occur.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several strategic pathways. The selective oxidation of 4-methyl-2-cyanopyridine presents a viable route with a readily available starting material, although it necessitates careful control of reaction conditions. Alternative methods, such as the reduction of 4-formylpicolinonitrile or the hydrolysis of 4-(bromomethyl)picolinonitrile, offer potentially milder and more direct routes, contingent on the accessibility of the respective starting materials.
The choice of the optimal synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. Further research and process development are warranted to establish more robust, scalable, and environmentally benign methods for the production of this important pharmaceutical intermediate. As the demand for novel therapeutics continues to grow, the development of efficient synthetic methodologies for key building blocks like this compound will remain a critical endeavor in the field of medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of 4-(Hydroxymethyl)picolinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Hydroxymethyl)picolinonitrile, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide immediate, actionable information, grounded in established safety protocols and scientific principles.
Chemical Profile and Associated Hazards
This compound (CAS No. 71935-32-5) is a bifunctional molecule containing both a pyridine ring and a nitrile group.[1][2] Understanding its inherent hazards is the first step in its safe handling and disposal.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary concern with nitrile-containing compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas. This can occur under specific conditions, such as in the presence of strong acids or upon combustion. The hazardous decomposition products of similar pyridine-based compounds can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[3] Therefore, all handling and disposal procedures must be designed to prevent the unintended generation of HCN.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C under inert atmosphere |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from experimental use to waste disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure the chemical fume hood is operational to help ventilate the space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the spill.
-
Collect the Waste: Carefully scoop the absorbed material or the solid chemical into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Seek Medical Attention if Necessary: If there has been any personal exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the compound.
Waste Disposal Procedures: Ensuring Regulatory Compliance and Safety
The disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Waste Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected separately from other waste streams.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials, particularly strong acids and oxidizing agents.
-
Waste Classification: It is the responsibility of the waste generator to properly classify the waste.[4] Due to the presence of the pyridine ring and the nitrile group, this waste may fall under specific EPA hazardous waste codes. For instance, wastes containing pyridine may be classified under the F005 code.[5][6][7] Wastes containing cyanides may be classified as reactive (D003).[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code determination and disposal guidance.
-
Disposal Request: Once the waste container is full, or if the waste is no longer being generated, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
In-Lab Waste Treatment (Cautionary Note)
While some chemical wastes can be neutralized or treated in the laboratory to reduce their hazard, this is generally not recommended for nitrile-containing compounds without specific, validated protocols and a thorough understanding of the reaction chemistry. The potential for generating highly toxic hydrogen cyanide gas during an improper neutralization attempt is a significant risk. Therefore, for this compound, the recommended and safest course of action is to dispose of it as hazardous waste through your institution's established channels.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. 4-(HYDROXYMETHYL)PICOLINITRILE | 71935-32-5 [chemicalbook.com]
- 2. CAS 71935-32-5 | 4-(Hydroxymethyl)picolinitrile - Synblock [synblock.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 4-(Hydroxymethyl)picolinonitrile
An In-Depth Guide to Personal Protective Equipment for Handling 4-(Hydroxymethyl)picolinonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist, offering a comprehensive safety framework for handling this compound (CAS No. 71935-32-5). Our philosophy is that a robust safety protocol is not a barrier to research but a cornerstone of reliable and reproducible results.
The guidance provided herein is synthesized from established safety data sheets and best practices for handling pyridine-based compounds and nitriles, which can present unique toxicological risks.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we select our equipment, we must first understand the specific risks posed by this compound. A thorough hazard assessment is the foundation of a self-validating safety system. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Code | Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and lab attire. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | Chemical splash goggles are mandatory to prevent contact with eyes. |
| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling the dust. |
The GHS signal word for this compound is "Warning," and it is represented by the GHS07 pictogram (exclamation mark), indicating that it can cause less severe, but still significant, hazards.[1]
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on Personal Protective Equipment (PPE), it is critical to recognize that PPE is the last line of defense. An effective safety program implements a hierarchy of controls to mitigate risk at every level.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all operations that involve handling the solid powder or preparing solutions.[2][3] This directly addresses the respiratory irritation hazard (H335) by containing dust and potential vapors at the source.
Core PPE Protocols for this compound
The selection of PPE must directly correspond to the identified hazards. A multi-layered approach is recommended to ensure comprehensive protection.
Table 2: Recommended PPE for Laboratory Activities
| Activity Level | Examples | Minimum Required PPE |
| Low Hazard | Handling sealed containers, transporting within the lab. | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate Hazard | Weighing the solid, preparing stock solutions, performing reactions. | • Permeation-resistant laboratory coat• Chemical splash goggles • Double-gloving (nitrile or neoprene) |
| High Hazard / Spill | Large-scale operations (>5g), cleaning up spills. | • Disposable, solid-front lab gown over lab coat• Chemical splash goggles and a face shield • Double-gloving (heavy-duty nitrile or butyl rubber)• Consider respiratory protection (N95 or higher) |
Detailed PPE Specifications
-
Eye and Face Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for all moderate to high-hazard activities.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Hand Protection : Given the skin irritation hazard (H315), gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. For prolonged contact or spill cleanup, heavier-duty gloves like butyl rubber may be more appropriate.[2] Always inspect gloves for tears before use and change them immediately if contaminated.
-
Body Protection : A standard lab coat is sufficient for low-hazard tasks. For all other work, a permeation-resistant or rubberized apron over a flame-resistant lab coat is recommended. Ensure the coat is fully buttoned and the sleeves are not rolled up.
-
Respiratory Protection : An N95 dust mask or a half-mask respirator with P100 cartridges may be required for weighing large quantities or during spill cleanup where dust cannot be controlled within a fume hood. Use of a respirator requires medical clearance and fit-testing as part of a formal respiratory protection program.[2]
Operational Plans: Integrating Safety into Your Workflow
A systematic workflow is crucial for minimizing exposure and preventing contamination.
Step-by-Step Workflow: Weighing and Solution Preparation
-
Preparation : Before entering the lab, don a lab coat and safety glasses.
-
Fume Hood Setup : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment (spatula, weigh paper, beaker, solvent, waste container).
-
Don PPE : Inside the lab, before handling the chemical, put on chemical splash goggles and a double layer of nitrile gloves.
-
Weighing : Conduct all weighing of the solid compound deep within the fume hood to contain any airborne particles.
-
Solution Preparation : Slowly add the weighed solid to the solvent to avoid splashing. Cap the container immediately after addition.
-
Cleanup : Wipe down the spatula and the work surface inside the hood with a damp cloth. Dispose of the weigh paper and the cleaning cloth in a designated solid hazardous waste container.
-
Doffing PPE : Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport your prepared solution. Once finished, remove the inner gloves and wash your hands thoroughly with soap and water.[4][5]
Emergency and Disposal Procedures
Spill Response :
-
Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand).[2] Wearing the appropriate PPE (Table 2, High Hazard), carefully sweep the material into a designated hazardous waste container.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean it up unless you are trained and equipped to do so.[2]
Disposal Plan : All materials contaminated with this compound, including excess chemical, empty containers, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.[4][6]
-
Collect waste in a clearly labeled, sealable container.
-
Never mix with incompatible waste streams.[2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
By integrating these expert-driven protocols and understanding the rationale behind each step, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
